molecular formula C11H14O3 B1241766 5-(4-hydroxyphenyl)pentanoic Acid CAS No. 4654-08-4

5-(4-hydroxyphenyl)pentanoic Acid

Cat. No.: B1241766
CAS No.: 4654-08-4
M. Wt: 194.23 g/mol
InChI Key: YSSJQFONKASLKM-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)pentanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
This compound is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-hydroxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSJQFONKASLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426836
Record name 5-(4-hydroxyphenyl)pentanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4654-08-4
Record name 5-(4-hydroxyphenyl)pentanoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4654-08-4
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-(4-hydroxyphenyl)pentanoic acid, a valuable building block in pharmaceutical and chemical research. The information presented herein is curated for professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and logical process visualizations.

Executive Summary

The most prevalent and scalable synthesis of this compound is a three-step process commencing with the protection of the phenolic hydroxyl group, followed by carbon chain extension via a Friedel-Crafts acylation, reduction of the resulting ketone, and subsequent deprotection. This method offers a reliable pathway with moderate to good overall yields. This guide will focus on this principal route, providing detailed methodologies for each critical transformation.

Core Synthesis Pathway

The primary synthetic pathway for this compound involves the following sequence of reactions:

  • Friedel-Crafts Acylation: Anisole (methoxybenzene) undergoes a Friedel-Crafts acylation with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 5-(4-methoxyphenyl)-5-oxopentanoic acid.

  • Ketone Reduction: The carbonyl group of the intermediate is reduced to a methylene group to yield 5-(4-methoxyphenyl)pentanoic acid. This can be achieved through several methods, most notably the Clemmensen or Wolff-Kishner reductions.

  • Demethylation: The methoxy group is cleaved to afford the final product, this compound. This is typically accomplished using strong acids like hydrobromic acid or with Lewis acids such as boron tribromide.

Synthesis_Pathway Anisole Anisole Intermediate1 5-(4-methoxyphenyl)-5-oxopentanoic acid Anisole->Intermediate1 1. Friedel-Crafts Acylation (AlCl3) GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Intermediate1 Intermediate2 5-(4-methoxyphenyl)pentanoic acid Intermediate1->Intermediate2 2. Ketone Reduction (Clemmensen or Wolff-Kishner) FinalProduct This compound Intermediate2->FinalProduct 3. Demethylation (HBr or BBr3)

Diagram 1: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of this compound.

StepReactionStarting Material(s)ProductTypical Yield (%)
1. Friedel-Crafts AcylationAnisole + Glutaric Anhydride → 5-(4-methoxyphenyl)-5-oxopentanoic acidAnisole, Glutaric Anhydride5-(4-methoxyphenyl)-5-oxopentanoic acid70-85
2. Ketone ReductionReduction of 5-(4-methoxyphenyl)-5-oxopentanoic acid5-(4-methoxyphenyl)-5-oxopentanoic acid5-(4-methoxyphenyl)pentanoic acid60-95
3. DemethylationCleavage of the methyl ether of 5-(4-methoxyphenyl)pentanoic acid5-(4-methoxyphenyl)pentanoic acidThis compound75-90

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride

This procedure details the synthesis of the key intermediate, 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Materials:

  • Anisole

  • Glutaric Anhydride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Tetrachloroethane (or another suitable solvent like nitrobenzene or dichloromethane)

  • Dilute Hydrochloric Acid

  • Sodium Bicarbonate solution

  • Ether (or other suitable extraction solvent)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, a mixture of anisole and glutaric anhydride is prepared in a suitable solvent such as tetrachloroethane.

  • The mixture is cooled to a low temperature (typically 0-5 °C).

  • Anhydrous aluminum chloride is added portion-wise to the stirred mixture, maintaining the low temperature.

  • After the addition is complete, the reaction is stirred for an extended period (e.g., 24-48 hours) at or slightly below room temperature.

  • The reaction mixture is then carefully poured into a mixture of ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • If tetrachloroethane or nitrobenzene is used as the solvent, it can be removed by steam distillation.

  • The aqueous residue is extracted with ether.

  • The ether extract is then treated with a sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.

  • The bicarbonate solution is separated and acidified with hydrochloric acid to precipitate the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid.

  • The crude product is collected by filtration and can be purified by recrystallization from a solvent mixture such as ethyl acetate-petroleum ether.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Mix Anisole and Glutaric Anhydride in Solvent B Cool to 0-5 °C A->B C Add AlCl3 portion-wise B->C D Stir for 24-48 hours C->D E Quench with ice/HCl D->E F Solvent Removal (optional) E->F G Extract with Ether F->G H Extract with NaHCO3 solution G->H I Acidify to precipitate product H->I J Filter and Recrystallize I->J

Diagram 2: Experimental workflow for Friedel-Crafts acylation.
Step 2: Reduction of 5-(4-methoxyphenyl)-5-oxopentanoic acid

Two primary methods for this reduction are presented below. The choice of method depends on the stability of other functional groups in the molecule to acidic or basic conditions.

This method is effective for aryl-alkyl ketones that are stable in strong acid.[1][2][3]

Materials:

  • 5-(4-methoxyphenyl)-5-oxopentanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene or Dioxane (co-solvent)

Procedure:

  • Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

  • The keto acid is dissolved in a co-solvent like toluene or dioxane.

  • The zinc amalgam and concentrated hydrochloric acid are added to the solution.

  • The mixture is heated to reflux for an extended period (e.g., 24-48 hours). Additional portions of hydrochloric acid may be added during the reflux.[4]

  • After cooling, the organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude 5-(4-methoxyphenyl)pentanoic acid can be purified by distillation under reduced pressure or by recrystallization.

This method is suitable for substrates that are sensitive to strong acids.[5][6][7][8][9] The Huang-Minlon modification is a commonly used, more practical version of this reaction.[9]

Materials:

  • 5-(4-methoxyphenyl)-5-oxopentanoic acid

  • Hydrazine hydrate (NH₂NH₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • High-boiling solvent (e.g., diethylene glycol, triethylene glycol)

Procedure:

  • The keto acid, hydrazine hydrate, and potassium hydroxide are combined in a high-boiling solvent such as diethylene glycol.

  • The mixture is heated to an intermediate temperature (e.g., 100-130 °C) for a period to allow for the formation of the hydrazone intermediate. Water and excess hydrazine are often distilled off during this stage.

  • The temperature is then raised to a higher level (e.g., 190-200 °C) to facilitate the decomposition of the hydrazone and the formation of the alkane, which is accompanied by the evolution of nitrogen gas.

  • After the reaction is complete (as indicated by the cessation of gas evolution), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with water and acidified with hydrochloric acid.

  • The product is then extracted with an organic solvent (e.g., ether or ethyl acetate).

  • The organic extracts are combined, washed with water and brine, dried, and the solvent is evaporated to yield the crude 5-(4-methoxyphenyl)pentanoic acid.

  • Purification can be achieved by recrystallization.

Reduction_Methods cluster_clemmensen Clemmensen Reduction (Acidic) cluster_wolff_kishner Wolff-Kishner Reduction (Basic) Start 5-(4-methoxyphenyl)-5-oxopentanoic acid A1 React with Zn(Hg) and conc. HCl Start->A1 B1 React with Hydrazine and KOH in high-boiling solvent Start->B1 A2 Reflux for 24-48 hours A1->A2 A3 Workup and Purification A2->A3 End End A3->End 5-(4-methoxyphenyl)pentanoic acid B2 Heat to form hydrazone, then increase temperature B1->B2 B3 Workup and Purification B2->B3 B3->End 5-(4-methoxyphenyl)pentanoic acid

Diagram 3: Comparison of Clemmensen and Wolff-Kishner reduction workflows.
Step 3: Demethylation of 5-(4-methoxyphenyl)pentanoic acid

The final step is the cleavage of the methyl ether to yield the desired phenolic compound.

Materials:

  • 5-(4-methoxyphenyl)pentanoic acid

  • Aqueous Hydrobromic Acid (HBr, typically 48%) or Boron Tribromide (BBr₃) in a suitable solvent (e.g., dichloromethane)

  • Toluene (for HBr method workup)

Procedure (using HBr):

  • 5-(4-methoxyphenyl)pentanoic acid is suspended in aqueous hydrobromic acid.

  • The mixture is heated to reflux for several hours to overnight.

  • The progress of the reaction can be monitored by a suitable analytical technique such as HPLC or TLC.

  • Upon completion, the reaction mixture is cooled.

  • In some procedures, an organic solvent like toluene is added, and the mixture is stirred to facilitate precipitation of the product upon further cooling.

  • The precipitated this compound is collected by filtration, washed with a non-polar solvent (e.g., toluene or petroleum ether), and dried.

  • Further purification can be achieved by recrystallization if necessary.

Note on BBr₃: Boron tribromide is a powerful but hazardous reagent that is also effective for ether cleavage, often at lower temperatures. It must be handled with extreme care under anhydrous conditions and an inert atmosphere.[10][11][12]

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The choice of reagents and conditions, particularly for the ketone reduction step, can be adapted based on the specific requirements of the overall synthetic scheme and the presence of other functional groups. This guide provides a solid foundation for researchers and drug development professionals to produce this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-hydroxyphenyl)pentanoic acid, a medium-chain fatty acid derivative with potential applications in pharmaceutical and chemical research.[1][2] This document outlines key quantitative data, detailed experimental protocols for property determination, and logical workflows relevant to its scientific investigation.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Weight 194.23 g/mol [1][3]
Melting Point 116-120 °C[2]
Boiling Point (Predicted) 401.0 ± 28.0 °C[2]
pKa (Predicted) 4.75 ± 0.10[1][2]
logP (XLogP3-AA) 1.9[1]
Water Solubility Soluble in water[1][2]
Density (Predicted) 1.178 ± 0.06 g/cm³[2]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail standardized experimental methodologies for the key parameters of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is a fundamental property of a liquid, though for a high-boiling point solid like this compound, this is often a predicted value due to the potential for decomposition at high temperatures.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Confirmation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is noted. This should be very close to the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if solubility is an issue.

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.

  • Titration: The base is added in small, known increments, and the pH is recorded after each addition, allowing the solution to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall pharmacokinetic profile.

Apparatus:

  • Separatory funnel

  • Vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known concentration of this compound is dissolved in the aqueous phase. An equal volume of the octanol phase is added to a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases. The funnel is then allowed to stand until the phases have completely separated. Centrifugation can be used to aid separation if an emulsion forms.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Determination

Quantitative solubility is a critical parameter for formulation development and understanding bioavailability.

Apparatus:

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a vial.

  • Equilibration: The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate logical workflows for the investigation of this compound.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_bioactivity Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies pc_start This compound pc_props Determine Melting Point, Boiling Point, pKa, logP, Solubility pc_start->pc_props pc_data Compile Physicochemical Data Table pc_props->pc_data ba_start In Vitro Assays pc_data->ba_start Inform Biological Testing ba_antioxidant Antioxidant Activity (e.g., DPPH, ABTS) ba_start->ba_antioxidant ba_cytotoxicity Cytotoxicity Screening (e.g., MTT on cancer cell lines) ba_start->ba_cytotoxicity ba_enzyme Enzyme Inhibition Assays (e.g., COX, LOX) ba_start->ba_enzyme ms_start If Biologically Active ba_cytotoxicity->ms_start Positive Hit ms_pathway Identify Potential Signaling Pathways (e.g., Western Blot for JNK, AMPK) ms_start->ms_pathway ms_target Target Identification Studies ms_pathway->ms_target iv_start If Promising In Vitro/Mechanistic Data ms_target->iv_start Validated Target iv_animal Animal Model Studies (e.g., inflammation, cancer) iv_start->iv_animal iv_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis iv_animal->iv_pkpd

Caption: Logical workflow for the investigation of a novel compound.

logical_relationships cluster_properties Physicochemical Properties cluster_implications Implications for Drug Development compound This compound mp Melting Point compound->mp bp Boiling Point compound->bp pka pKa compound->pka logp logP compound->logp solubility Solubility compound->solubility purity Purity & Stability mp->purity indicates absorption Absorption & Bioavailability pka->absorption governs binding Target Binding pka->binding impacts logp->absorption predicts distribution Distribution logp->distribution influences solubility->absorption affects formulation Formulation Development solubility->formulation informs

Caption: Interrelation of physicochemical properties and their implications.

References

An In-depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic Acid (CAS: 4654-08-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-hydroxyphenyl)pentanoic acid, a phenolic acid of interest in various scientific domains. This document collates available physicochemical data, outlines a probable synthetic route, and explores potential biological activities based on related compounds, addressing the current landscape of research surrounding this molecule.

Core Physicochemical Properties

This compound, also known as 5-(p-hydroxyphenyl)valeric acid, is a medium-chain fatty acid derivative.[1] Its core physicochemical properties are summarized in the table below, combining experimentally determined and predicted data.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Melting Point 116-120 °CN/A
Boiling Point (Predicted) 401.0 ± 28.0 °CN/A
Density (Predicted) 1.178 ± 0.06 g/cm³N/A
pKa (Predicted) 4.75 ± 0.10[1]
Water Solubility Soluble[1]
Appearance White to off-white solidN/A
CAS Number 4654-08-4[1][2][3]

Synthesis and Spectroscopic Analysis

Experimental Protocol: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride

  • To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or dichloromethane), cooled to 0-5 °C, add glutaric anhydride portion-wise.

  • Slowly add phenol to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The resulting intermediate, 5-oxo-5-(4-hydroxyphenyl)pentanoic acid, can be extracted with a suitable organic solvent.

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

  • The keto-acid intermediate from Step 1 is then subjected to reduction to convert the carbonyl group to a methylene group.

  • Clemmensen Reduction: Reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: Heat the keto-acid with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

  • After the reaction, the product, this compound, is isolated and purified by crystallization or chromatography.

A logical workflow for this proposed synthesis is depicted below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Phenol Phenol Intermediate 5-oxo-5-(4-hydroxyphenyl)pentanoic acid Phenol->Intermediate Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Intermediate Reaction AlCl3 AlCl₃ (catalyst) AlCl3->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., Zn(Hg)/HCl or N₂H₄/KOH) ReducingAgent->FinalProduct G cluster_0 Cellular Response to Stress ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Activates Transcription of Response Inflammation & Cell Survival Gene->Response PhenolicAcid This compound (Hypothesized) PhenolicAcid->ROS Scavenges PhenolicAcid->IKK Inhibits (potential)

References

Solubility Profile of 5-(4-hydroxyphenyl)pentanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-(4-hydroxyphenyl)pentanoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in the fields of medicinal chemistry and drug development, where it serves as a potential pharmacophore or intermediate. This document outlines available solubility data, details a standard experimental protocol for solubility determination, and explores a relevant biological pathway where this class of compounds may exert its effects.

Core Focus: Solubility in Organic Solvents

Estimated Solubility Data

The following table summarizes the solubility of structurally related compounds in common organic solvents. These values can serve as a useful estimation for the solubility of this compound.

SolventChemical FormulaEstimated Solubility of this compoundObservations for Structurally Similar Compounds
MethanolCH₃OHFreely Soluble4-hydroxybenzoic acid is freely soluble in alcohol.
EthanolC₂H₅OHFreely Soluble4-hydroxybenzoic acid is freely soluble in alcohol. 2-(4-hydroxyphenyl)propionic acid is estimated to be freely soluble (> 100 g/L).[1]
AcetoneC₃H₆OSoluble4-hydroxybenzoic acid is soluble in acetone. 2-(4-hydroxyphenyl)propionic acid is estimated to be freely soluble (> 100 g/L).[1]
Ethyl AcetateC₄H₈O₂Soluble2-(4-hydroxyphenyl)propionic acid is estimated to be soluble (~50 g/L).[1]
DichloromethaneCH₂Cl₂Sparingly Soluble2-(4-hydroxyphenyl)propionic acid is estimated to be sparingly soluble (< 1 g/L).[1]
ChloroformCHCl₃Slightly Soluble4-hydroxybenzoic acid is slightly soluble in chloroform. 2-(4-hydroxyphenyl)propionic acid is estimated to be sparingly soluble (< 1 g/L).[1]
HexaneC₆H₁₄Practically Insoluble2-(4-hydroxyphenyl)propionic acid is estimated to be practically insoluble (< 0.1 g/L).[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery Soluble2-(4-hydroxyphenyl)propionic acid is very soluble (≥ 50 g/L).[1]

Experimental Protocol: Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method .[2][3] This protocol details the steps involved in this procedure.

Shake-Flask Method Protocol

1. Preparation of Saturated Solution:

  • An excess amount of this compound is added to a series of vials, each containing a known volume of the selected organic solvent.

  • The vials are sealed to prevent solvent evaporation.

  • The mixtures are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solute:

  • After the equilibration period, the samples are allowed to stand to allow the undissolved solid to sediment.

  • A clear supernatant is then carefully withdrawn. To ensure all solid particles are removed, the supernatant is typically filtered through a syringe filter (e.g., 0.45 µm) or centrifuged at high speed.

3. Quantification of Solute Concentration:

  • The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

  • A calibration curve is generated using standard solutions of known concentrations of the compound in the same solvent.

  • The concentration of the saturated solution is then calculated by comparing its response to the calibration curve.

4. Data Reporting:

  • The solubility is typically reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Potential Biological Relevance and Signaling Pathway

Compounds with a phenylalkanoic acid scaffold have been investigated for their potential to modulate inflammatory pathways. One such critical pathway is the 5-lipoxygenase (5-LOX) pathway , which is responsible for the biosynthesis of leukotrienes, potent inflammatory mediators.[4][5][6] The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. Given the structural similarities of this compound to known leukotriene antagonists, understanding its potential interaction with this pathway is of significant interest in drug development.

5-Lipoxygenase (Leukotriene Synthesis) Pathway

The following diagram illustrates the key steps in the 5-lipoxygenase pathway, starting from the release of arachidonic acid from the cell membrane to the production of various leukotrienes.

Leukotriene_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 HPETE 5-HPETE AA->HPETE 5-LOX / FLAP LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammation (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 γ-Glutamyl transferase LTC4->Inflammation Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Dipeptidase LTD4->Inflammation LTD4->Bronchoconstriction LTE4->Inflammation LTE4->Bronchoconstriction

Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.

This pathway is initiated by the release of arachidonic acid from membrane phospholipids by cytosolic phospholipase A2 (cPLA2).[7] The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into the unstable epoxide leukotriene A4 (LTA4).[4][8] LTA4 serves as a crucial intermediate and is further metabolized into either leukotriene B4 (LTB4) by LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[4] These leukotrienes are potent mediators of inflammation and allergic responses, contributing to processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.[5][9] Therefore, compounds that can inhibit key enzymes in this pathway, such as 5-LOX, are valuable candidates for the development of new anti-inflammatory therapies.

References

An In-Depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic acid: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and natural occurrence of 5-(4-hydroxyphenyl)pentanoic acid. It details a plausible synthetic pathway via Friedel-Crafts acylation and Clemmensen reduction, and outlines a protocol for its potential isolation from natural sources, particularly propolis. This document includes quantitative data on related phenolic compounds found in propolis, detailed experimental methodologies, and visual diagrams of the synthetic and isolation workflows to support further research and development.

Introduction

This compound is a phenolic compound of interest due to its structural similarity to other biologically active molecules. Understanding its origins, both through chemical synthesis and from natural reservoirs, is crucial for its potential application in various scientific and pharmaceutical fields. While the definitive first discovery of this specific compound is not prominently documented in readily available literature, its synthesis can be achieved through established organic chemistry reactions. Furthermore, evidence suggests its potential presence in natural substances rich in phenolic acids, such as propolis.

Chemical Synthesis

A reliable method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by a Clemmensen reduction. This classical approach is effective for the preparation of aryl-alkanoic acids.[1][2]

Synthetic Pathway

The synthesis begins with the Friedel-Crafts acylation of a protected phenol, such as anisole (methoxybenzene), with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 4-(4-methoxybenzoyl)butanoic acid. The subsequent Clemmensen reduction of the keto group using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl) yields 5-(4-methoxyphenyl)pentanoic acid. Finally, deprotection of the methoxy group affords the target compound, this compound.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Demethylation Anisole Anisole Intermediate_Ketone 4-(4-methoxybenzoyl)butanoic acid Anisole->Intermediate_Ketone AlCl₃ GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Intermediate_Ketone Intermediate_Alkane 5-(4-methoxyphenyl)pentanoic acid Intermediate_Ketone->Intermediate_Alkane Zn(Hg), HCl Final_Product This compound Intermediate_Alkane->Final_Product HBr or BBr₃ Isolation_Workflow Propolis Raw Propolis Sample Extraction Extraction (e.g., 70% Ethanol, Ultrasound-assisted) Propolis->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Rich in Phenolic Acids) Partitioning->EtOAc_Fraction ColumnChrom Column Chromatography (Silica Gel) EtOAc_Fraction->ColumnChrom Fractions Fraction Collection ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification FinalCompound Isolated this compound Purification->FinalCompound

References

The Elusive Biological Profile of 5-(4-hydroxyphenyl)pentanoic Acid: A Review of Structurally Related Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

While 5-(4-hydroxyphenyl)pentanoic acid itself remains a molecule with a largely uncharacterized biological activity profile in publicly available scientific literature, an examination of its structural analogs provides valuable insights into its potential therapeutic applications. This technical guide synthesizes the known biological activities of closely related (4-hydroxyphenyl)alkanoic acids and their derivatives, offering a predictive framework for the potential bioactivity of the target compound. Due to the absence of direct studies on this compound, this paper will focus on the reported anticancer, anti-inflammatory, and antioxidant properties of its structural congeners, presenting available quantitative data, experimental methodologies, and relevant biological pathways.

Potential Biological Activities Inferred from Structural Analogs

Phenolic acids, a broad class of plant-derived secondary metabolites, are well-documented for their diverse pharmacological effects, primarily attributed to the reactive hydroxyl group on the phenyl ring. This moiety confers potent antioxidant properties, which are often the mechanistic basis for other observed bioactivities, including anti-inflammatory and anticancer effects. The length and composition of the aliphatic chain, in this case, a pentanoic acid, can significantly influence the molecule's lipophilicity, bioavailability, and interaction with specific biological targets.

Anticancer Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated notable, structure-dependent anticancer activity against non-small cell lung cancer (A549) cells.[1] While the core structure differs by the presence of an amino linker and a shorter alkyl chain, these findings highlight the potential of the 4-hydroxyphenyl moiety as a pharmacophore for developing anticancer agents. The most promising of these derivatives, a compound bearing a 2-furyl substituent, exhibited selectivity for cancerous cells over non-transformed Vero cells and was found to reduce A549 cell migration.[1]

Anti-inflammatory and Antioxidant Properties

Phenolic acids are generally recognized for their anti-inflammatory and antioxidant capabilities.[2] These compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines.[2] For instance, various phenolic acids have been shown to exert anti-inflammatory effects by targeting key signaling pathways involved in inflammation.[3][4] The antioxidant activity is largely due to the ability of the hydroxyl group to scavenge free radicals, a mechanism that is foundational to their protective effects against oxidative stress-related diseases.[2]

Quantitative Data for Structurally Related Compounds

Due to the lack of specific data for this compound, the following table summarizes the anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line.[1]

Compound IDSubstituentA549 Cell Viability (%)
2 Hydrazide86.1
12 1-Naphthyl42.1
29 4-NO2 Phenyl31.2
30 4-Cl Phenyl58.9 - 65.2
32 4-OH Phenyl58.9 - 65.2

Table 1: In vitro anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 cells.[1]

Experimental Methodologies

The following protocols are representative of the methods used to assess the biological activities of phenolic acid derivatives and could be adapted for the study of this compound.

In Vitro Anticancer Activity Assay (MTT Assay)[1]
  • Cell Culture: A549 non-small cell lung cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds.

  • MTT Assay: After a 24-hour incubation period with the compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antioxidant Activity Assay

A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent to prepare various concentrations.

  • Assay Procedure: A small volume of the test compound solution is mixed with the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). A known antioxidant, such as ascorbic acid, is typically used as a positive control.

Visualizing a Potential Mechanism of Action

Given the established role of phenolic compounds in modulating inflammatory pathways, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB NFkB_p Active NF-κB NFkB->NFkB_p Release Nucleus Nucleus NFkB_p->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound This compound (Hypothesized) Compound->IKK Inhibits (Potential)

References

Potential Therapeutic Targets of 5-(4-hydroxyphenyl)pentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the bioactivities of various phenolic compounds. However, dedicated research on the specific therapeutic targets and mechanisms of action for 5-(4-hydroxyphenyl)pentanoic acid is notably scarce. This guide, therefore, synthesizes information from related compounds and the biological context of its natural source to propose potential avenues for research and drug development.

Executive Summary

This compound is a phenolic acid that has been identified as a constituent of Myristica cagayanensis, a plant species that has shown anti-inflammatory properties in preliminary screenings. While direct evidence for the biological targets of this compound is not available in current scientific literature, its structural similarity to other known bioactive phenolic and phenylalkanoic acids, coupled with the pharmacological profile of its source, suggests potential therapeutic relevance in areas of inflammation and oxidative stress. This document outlines these potential targets and provides a hypothetical framework for their experimental validation.

Putative Therapeutic Areas and Mechanisms

The primary lead for investigating the therapeutic potential of this compound comes from its isolation from an ethyl acetate-soluble fraction of Myristica cagayanensis, which was identified as an active species in an in vitro screen for anti-inflammatory constituents. The broader Myristica genus, including the well-known Myristica fragrans (nutmeg), has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5]

Anti-Inflammatory Activity

The structural motif of a hydroxylated phenyl ring attached to an alkyl carboxylic acid is common to many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.[6][7] These compounds often target enzymes involved in the inflammatory cascade.

Potential Molecular Targets:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the synthesis of prostaglandins, which are pro-inflammatory mediators. Many NSAIDs function by inhibiting COX enzymes.

  • Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This is a crucial signaling pathway that regulates the expression of numerous pro-inflammatory genes.

  • P2Y14 Receptor: Some benzoic acid derivatives have been identified as antagonists of this receptor, which is a potential target for inflammatory diseases.[8]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[9]

Potential Mechanisms:

  • Direct Radical Scavenging: The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals.

  • Modulation of Cellular Antioxidant Enzymes: The compound may upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Proposed Experimental Workflow for Target Identification and Validation

Given the lack of direct experimental data, a systematic approach is required to identify and validate the therapeutic targets of this compound. The following workflow is proposed for researchers.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: In Vivo Efficacy A Compound Procurement/ Synthesis of This compound B Cell-Based Assays for Anti-inflammatory Activity (e.g., LPS-stimulated macrophages) A->B C Biochemical Assays for Enzyme Inhibition (COX-1, COX-2, 5-LOX) A->C D Antioxidant Capacity Assays (e.g., DPPH, ABTS, FRAP) A->D E Affinity Chromatography or Pull-down Assays with Immobilized Compound B->E If active J Western Blot/qPCR for Signaling Pathway Analysis (e.g., NF-κB, MAPK) B->J G In Silico Molecular Docking against Putative Targets C->G If inhibition observed F Mass Spectrometry-based Proteomics to Identify Binding Proteins E->F H Recombinant Protein-based Binding and Activity Assays (e.g., SPR, ITC) F->H G->H I Gene Knockdown (siRNA) or Knockout (CRISPR) Studies in Cellular Models H->I K Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) I->K J->K L Pharmacokinetic and Toxicology Studies K->L

Caption: Proposed workflow for therapeutic target identification.

Methodologies for Key Experiments

Due to the absence of published studies on this compound, detailed, validated protocols for this specific compound do not exist. The following are generalized methodologies for the initial screening phase, which would require optimization.

4.1 Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.

  • Data Analysis: Calculate the IC50 value for the inhibition of NO production.

4.2 COX-1/COX-2 Inhibition Assay (Enzyme-based)

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This is typically a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes.

  • Procedure:

    • Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the biological activity of this compound. Should the proposed experiments be conducted, the data could be presented as follows:

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound

AssayEndpointResult (IC50 in µM)
LPS-stimulated RAW 264.7NO InhibitionData to be determined
COX-1 Inhibition AssayEnzyme InhibitionData to be determined
COX-2 Inhibition AssayEnzyme InhibitionData to be determined
DPPH Radical ScavengingScavenging ActivityData to be determined

Conclusion and Future Directions

While the current body of scientific literature does not provide direct evidence for the therapeutic targets of this compound, its chemical structure and natural origin suggest that it may possess anti-inflammatory and antioxidant properties. The proposed experimental workflow offers a roadmap for researchers to systematically investigate these potential activities, identify specific molecular targets, and validate its therapeutic potential. Future research should focus on the synthesis of the compound and its analogs, followed by rigorous in vitro and in vivo pharmacological evaluation to elucidate its mechanism of action and potential for development as a novel therapeutic agent.

References

An In-depth Technical Guide to 5-(4-hydroxyphenyl)pentanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-(4-hydroxyphenyl)pentanoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common strategy for creating analogs with modified properties is through the derivatization of the carboxylic acid and phenolic hydroxyl groups.

General Synthesis of Amide and Ester Derivatives

A general approach to synthesizing amide and ester derivatives of this compound involves the activation of the carboxylic acid group, followed by reaction with a desired amine or alcohol.

Experimental Protocol: Synthesis of Amide Derivatives

  • Carboxylic Acid Activation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 30 minutes.

  • Amine Coupling: The desired amine is added to the reaction mixture, and stirring is continued for 12-24 hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of Ester Derivatives

  • Fisher Esterification: this compound is dissolved in an excess of the desired alcohol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Reaction: The mixture is heated to reflux for several hours, with the removal of water, often using a Dean-Stark apparatus.

  • Work-up and Purification: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude ester is purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Phenylacetyl pentanoic acid derivative C6Jurkat E6.1 (Leukemia)15[1]
Phenylacetyl pentanoic acid derivative C27Jurkat E6.1 (Leukemia)2[1]
5(4H)-Oxazolone-based sulfonamide 9bHepG2 (Liver Cancer)8.53[2]
5(4H)-Oxazolone-based sulfonamide 9fHepG2 (Liver Cancer)6.39[2]
5(4H)-Oxazolone-based sulfonamide 9kPC3 (Prostate Cancer)7.27[2]
Anti-inflammatory and Analgesic Activity
CompoundAssayED50 (mg/kg)Reference
5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD)Acetic Acid-Induced Writhing (mice)0.28[3]
DHHPDGlutamate-Induced Paw Licking (mice)0.54[3]
3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (4j)5-CT Induced Hypothermia (rats)0.05[4]
4jDOI Induced Head-Twitches (mice)0.3[4]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Key pathways implicated in their activity include the NF-κB and PI3K/Akt signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[5][6] Some hydroxyphenylalkanoic acid derivatives have been shown to inhibit this pathway.[7][8]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is seeded in a multi-well plate. The cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol. The NF-κB activity is normalized to the control luciferase activity.

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Gene Gene Transcription Compound 5-(4-hydroxyphenyl)pentanoic acid derivative Compound->IKK Inhibits NFkB_nuc->Gene

Inhibition of the NF-κB Signaling Pathway.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.[9][10] Several inhibitors targeting this pathway have been developed, and some analogs of this compound may exert their anticancer effects through modulation of this cascade.[11][12]

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

  • Cell Culture and Treatment: Cancer cells are grown to 70-80% confluency and then treated with the test compound at various concentrations for a specified time.

  • Protein Extraction: The cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PI3K_Akt_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-(4-hydroxyphenyl)pentanoic acid analog Compound->PI3K Inhibits

Modulation of the PI3K/Akt Signaling Pathway.

Conclusion

The this compound scaffold provides a promising foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core structure allows for the generation of extensive libraries of derivatives and analogs for structure-activity relationship studies. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into clinical development. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

Commercial Sourcing and Technical Guide: 5-(4-hydroxyphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4). This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this chemical compound for their studies.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The compound is typically sold as a white to off-white solid with a purity of 98% or higher. Pricing and available quantities vary by supplier. A summary of offerings from prominent vendors is provided in the table below. Researchers are advised to request a certificate of analysis (COA) from their chosen supplier to obtain lot-specific purity and analytical data.

SupplierPurityAvailable Quantities & Example Pricing
Sigma-Aldrich 98%250 mg (
20.70),1g(20.70), 1 g (20.70),1g(
34.50)
Thermo Scientific (Alfa Aesar) 98%Pricing available upon login/request
Santa Cruz Biotechnology Information available upon requestPricing available upon request
Worldwide Life Sciences Information available upon request25 g ($987.00)
Ambeed, Inc. 98%Pricing available upon login/request
Meryer (Shanghai) Chemical Technology Co., Ltd. Information available upon requestPricing available upon request

Physicochemical Properties

PropertyValue
Molecular Formula C11H14O3[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 116-120°C[2]
Boiling Point (Predicted) 401.0 ± 28.0 °C[2]
Density (Predicted) 1.178 ± 0.06 g/cm3 [2]
pKa (Predicted) 4.75 ± 0.10[2]
Water Solubility Soluble[2]
Storage Sealed in a dry environment at room temperature[2]

Synthesis and Experimental Protocols

While this compound is commercially available, an understanding of its synthesis can be valuable for specialized applications or custom isotopic labeling. Based on synthetic routes for analogous compounds, a plausible method for its preparation involves a Friedel-Crafts acylation followed by a reduction. A detailed protocol for a similar, fluorinated compound is described in patent CN111138276A, which can be adapted for this synthesis.[3]

Proposed Synthesis of this compound

A potential synthetic route for this compound is outlined below. This proposed pathway is based on established organic chemistry principles and synthetic methods for similar molecules.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: Reduction Phenol Phenol Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) Phenol->Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Acylation Ketoacid 5-oxo-5-(4-hydroxyphenyl)pentanoic acid Acylation->Ketoacid Reduction Clemmensen or Wolff-Kishner Reduction Ketoacid->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • To a cooled (0 °C) suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add glutaric anhydride portion-wise.

  • Stir the mixture for 15-30 minutes.

  • Slowly add phenol to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it over ice and acidifying with hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Experimental Protocol: General Procedure for Clemmensen Reduction

  • Activate zinc amalgam by stirring with dilute hydrochloric acid.

  • Add the crude 5-oxo-5-(4-hydroxyphenyl)pentanoic acid to the zinc amalgam in a mixture of concentrated hydrochloric acid and a water-miscible organic solvent.

  • Heat the mixture to reflux for several hours.

  • After cooling, decant the aqueous solution from the remaining zinc.

  • Extract the aqueous layer with a suitable organic solvent.

  • Dry the combined organic extracts and remove the solvent under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Analytical Characterization

Quality control and characterization of this compound are crucial for ensuring its suitability for research applications. Standard analytical techniques for this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. Spectral data for this compound is available in chemical databases such as ChemicalBook.[4]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the hydroxyl and carboxylic acid moieties.

  • High-Performance Liquid Chromatography (HPLC): A common method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and acidified water is a typical setup for analyzing phenolic acids.[5][6]

The following diagram illustrates a general workflow for the procurement and quality control of this compound.

G Supplier Identify Commercial Suppliers Request Request Certificate of Analysis (COA) Supplier->Request Purchase Purchase Compound Request->Purchase QC In-house Quality Control Purchase->QC NMR 1H and 13C NMR QC->NMR Structural Verification HPLC HPLC for Purity QC->HPLC Purity Assessment MS Mass Spectrometry QC->MS Identity Confirmation Use Proceed with Experimentation NMR->Use HPLC->Use MS->Use

Caption: Workflow for procurement and quality control of the compound.

Applications and Biological Relevance

This compound is primarily utilized as a pharmaceutical intermediate and a building block in organic synthesis.[2] Its bifunctional nature, with both a carboxylic acid and a phenol group, allows for a variety of chemical transformations.

As of the date of this guide, there is no direct scientific literature that implicates this compound in specific biological signaling pathways. While structurally related phenolic compounds are known to have biological activities, further research is required to determine if this particular molecule has any significant pharmacological effects or pathway interactions. Its primary role in a research and development context appears to be as a chemical intermediate for the synthesis of more complex molecules.

References

An In-depth Technical Guide to the Safe Handling and Storage of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4). Due to the limited availability of specific safety data for this compound, this document emphasizes general safety principles for related chemical classes and outlines experimental protocols for determining key safety parameters.

Physicochemical and Safety Data

PropertyValueSource / Notes
Chemical Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 116-120 °C[2]
Boiling Point (Predicted) 401.0 ± 28.0 °C[2]
Density (Predicted) 1.178 ± 0.06 g/cm³[2]
pKa (Predicted) 4.75 ± 0.10[2]
Water Solubility Soluble[2]
Permissible Exposure Limit (PEL) Not establishedIt is advisable to handle it in a well-ventilated area or a fume hood.
Flash Point Not availableFor a related compound, diphenolic acid, the flash point is 274.5 °C.[3] However, this is not directly applicable.
Auto-ignition Temperature Not availableFor pentanoic acid, a related compound, the auto-ignition temperature is 399 °C (752 °F).[4] This is for guidance only.

Hazard Identification and Precautionary Measures

Based on data for similar compounds, this compound should be handled with care. The primary hazards are expected to be:

  • Skin and Eye Irritation: As with many phenolic and carboxylic acid compounds, direct contact may cause irritation.[5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Safety Assessment

Given the data gaps, the following experimental protocols are recommended to establish a comprehensive safety profile for this compound.

3.1. Protocol for Determining Flash Point (Closed-Cup Method)

This protocol is adapted from standard methods like ASTM D93.

  • Objective: To determine the lowest temperature at which the vapor of the substance can ignite.

  • Apparatus: A Pensky-Martens closed-cup flash point tester.

  • Procedure:

    • Place a sample of this compound into the test cup of the apparatus.

    • Heat the sample at a slow, constant rate.

    • Introduce an ignition source (a small flame) into the vapor space above the sample at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapor ignites.

    • Record the temperature and atmospheric pressure.

3.2. Protocol for Thermal Stability and Reactivity Screening (Differential Scanning Calorimetry - DSC)

  • Objective: To assess the thermal stability and potential for exothermic decomposition.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh a small sample (1-5 mg) of this compound into a DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of a significant exotherm indicates the beginning of thermal instability.

3.3. Protocol for Assessing Incompatibility with Oxidizing Agents

  • Objective: To evaluate the reactivity of this compound with common oxidizing agents.

  • Materials: this compound, common laboratory oxidizing agents (e.g., hydrogen peroxide, potassium permanganate, nitric acid), and a suitable solvent.

  • Procedure (Small Scale):

    • In a controlled environment (fume hood), dissolve a small amount of this compound in a suitable solvent in a test tube.

    • Carefully add a small, stoichiometric amount of the oxidizing agent.

    • Observe for any signs of reaction, such as a temperature increase, gas evolution, or color change.

    • Repeat with different oxidizing agents and at slightly elevated temperatures if no reaction is observed at ambient temperature.

    • Scale up reactions with caution.

Visualized Workflows and Pathways

4.1. Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Safe Handling and Storage Workflow for this compound cluster_receiving Receiving and Initial Storage cluster_handling Laboratory Handling cluster_disposal Waste Disposal receiving Receive Shipment inspect Inspect Container for Damage receiving->inspect sds Verify SDS is Available inspect->sds storage Store in a Cool, Dry, Well-Ventilated Area sds->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Handle in a Fume Hood ppe->fume_hood weighing Weigh Required Amount fume_hood->weighing dissolution Prepare Solution weighing->dissolution waste_collection Collect Waste in a Labeled Container dissolution->waste_collection disposal Dispose According to Institutional and Local Regulations waste_collection->disposal

Caption: Workflow for safe handling and storage.

4.2. Potential Reactivity Pathways

This diagram illustrates the potential reactivity of this compound based on its functional groups.

Potential Reactivity of this compound cluster_phenol Phenolic Hydroxyl Group cluster_acid Carboxylic Acid Group compound This compound phenol_oxidation Oxidation compound->phenol_oxidation phenol_etherification Etherification compound->phenol_etherification acid_esterification Esterification compound->acid_esterification acid_reduction Reduction compound->acid_reduction acid_base Acid-Base Reaction compound->acid_base

Caption: Potential reactivity pathways.

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

  • Strong Oxidizing Agents: The phenolic ring can be susceptible to oxidation.

  • Strong Bases: The carboxylic acid will react exothermically with strong bases.

  • Acid Chlorides and Anhydrides: These can react with the hydroxyl group.[6]

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials, heat, and sources of ignition.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 5-(4-hydroxyphenyl)pentanoic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic acids, a major class of plant-derived secondary metabolites, have garnered significant attention in anticancer research due to their potential to modulate various signaling pathways involved in cancer progression. 5-(4-hydroxyphenyl)pentanoic acid, a member of this class, presents a promising scaffold for investigation as a potential anticancer agent. While direct studies on the anticancer properties of this compound are limited in publicly available literature, its structural similarity to other well-researched phenolic acids suggests it may possess similar biological activities.

These application notes provide a comprehensive guide for researchers interested in exploring the anticancer potential of this compound. The protocols outlined below are based on established methodologies for evaluating the in vitro efficacy of novel anticancer compounds.

Postulated Mechanism of Action

Based on the known mechanisms of other phenolic acids, this compound may exert its anticancer effects through the modulation of key cellular signaling pathways. Phenolic compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[1][2] The presence of the hydroxyl group on the phenyl ring is often crucial for the antioxidant and anticancer activities of phenolic acids.[3]

Potential signaling pathways that could be affected by this compound include:

  • Apoptosis Induction: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1]

  • Inhibition of Proliferation and Metastasis: Interference with signaling pathways that promote cell growth and spread, such as the MAPK/ERK and PI3K/Akt pathways.[1][3]

The following diagram illustrates a generalized signaling pathway for the anticancer activity of phenolic acids, which can serve as a hypothetical model for this compound.

Phenolic_Acid_Anticancer_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell 5_HPP This compound Receptor Cell Surface Receptor 5_HPP->Receptor Binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Inhibits NF_kB NF-κB Pathway Receptor->NF_kB Inhibits Apoptosis_Pathway Apoptotic Pathway (Caspase Activation) Receptor->Apoptosis_Pathway Activates Cell_Cycle_Control Cell Cycle Control (CDK/Cyclin Regulation) Receptor->Cell_Cycle_Control Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation NF_kB->Proliferation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions (and a vehicle control) to the respective wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines a logical workflow for the preliminary in vitro investigation of this compound's anticancer properties.

Experimental_Workflow Start Start: Hypothesis This compound has anticancer activity Cell_Line_Selection Select Cancer Cell Lines (e.g., Breast, Lung, Colon) Start->Cell_Line_Selection MTT_Assay Cell Viability Assay (MTT) - Determine IC50 values - Time- and dose-dependency Cell_Line_Selection->MTT_Assay IC50_Decision IC50 Value < Threshold? MTT_Assay->IC50_Decision Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic cells IC50_Decision->Apoptosis_Assay Yes End_Inactive Conclusion: Inactive in tested models IC50_Decision->End_Inactive No Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) - Determine cell cycle arrest Apoptosis_Assay->Cell_Cycle_Assay Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot for signaling proteins) Cell_Cycle_Assay->Mechanism_Studies End_Active Conclusion: Potential Anticancer Agent - Proceed to in vivo studies Mechanism_Studies->End_Active

Caption: In vitro workflow for anticancer drug screening.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. An example of how to present the IC50 data is provided below.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7
A549
HT-29

Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, its chemical structure places it within a class of compounds with known anticancer properties. The application notes and protocols provided here offer a robust framework for initiating a thorough investigation into its potential as a novel therapeutic agent. The systematic approach outlined, from initial cytotoxicity screening to more detailed mechanistic studies, will enable researchers to effectively evaluate the promise of this compound in the field of cancer research.

References

Application Notes and Protocols for 5-(4-hydroxyphenyl)pentanoic acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound with potential biological activities relevant to cell culture research. While direct studies on this specific molecule are limited, its structural similarity to other well-researched phenolic acids suggests potential antioxidant, anti-inflammatory, and cytotoxic properties. These notes provide a comprehensive guide for investigating the effects of this compound in various cell culture models. The protocols outlined below are based on established methodologies for similar compounds and serve as a starting point for experimentation.

Chemical Properties

PropertyValue
CAS Number 4654-08-4
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Synonyms 4-Hydroxybenzenevaleric acid, 5-(p-hydroxyphenyl)valeric acid

Hypothesized Biological Activities

Based on the activities of structurally related phenolic acids, this compound is hypothesized to exhibit:

  • Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

  • Anti-inflammatory Effects: Potentially through the modulation of inflammatory signaling pathways such as NF-κB.

  • Cytotoxicity: At higher concentrations, it may induce cell death in cancer cell lines.

  • Modulation of Cellular Signaling: May influence pathways like the c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in stress responses and apoptosis.[1][2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and assesses its cytotoxic potential. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[2][3][4]

Materials:

  • Cells of interest (e.g., HeLa, A549, RAW 264.7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 1 µM to 1000 µM. A vehicle control (medium with the same concentration of solvent) should be included.

  • Remove the old medium and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Hypothetical Cytotoxicity of this compound on A549 Cells (48h Incubation)

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control 1.25 ± 0.08100
1 1.22 ± 0.0797.6
10 1.15 ± 0.0992.0
50 0.98 ± 0.0678.4
100 0.75 ± 0.0560.0
250 0.45 ± 0.0436.0
500 0.21 ± 0.0316.8
1000 0.10 ± 0.028.0

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to neutralize intracellular reactive oxygen species (ROS). It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[5][6][7]

Materials:

  • Hepatoma (HepG2) or other suitable cells

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical generator

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Compound and Probe Incubation: Wash cells with PBS. Add 100 µL of treatment media containing 25 µM DCFH-DA and various concentrations of this compound (e.g., 1-100 µM) or Quercetin. Include a vehicle control. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: Aspirate the treatment solution and wash the cells three times with warm PBS. Add 100 µL of 600 µM AAPH solution to all wells except the no-stressor control wells (add PBS instead).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (pre-warmed to 37°C). Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.[6] Plot CAA values against the compound concentration to determine the IC₅₀.

Data Presentation:

Table 2: Hypothetical Cellular Antioxidant Activity of this compound

CompoundConcentration (µM)CAA Value (%) (Mean ± SD)
Vehicle Control -0
Quercetin 1065.2 ± 4.5
This compound 18.1 ± 1.2
1025.7 ± 2.8
2548.9 ± 3.5
5072.3 ± 5.1
10089.5 ± 6.3
Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This protocol assesses the potential of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This assay uses a cell line stably transfected with an NF-κB-responsive luciferase reporter gene.[8][9]

Materials:

  • HEK293 or RAW 264.7 cells with an NF-κB luciferase reporter

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce NF-κB activation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Data Presentation:

Table 3: Hypothetical Inhibition of NF-κB Activity by this compound

TreatmentConcentrationLuciferase Activity (RLU) (Mean ± SD)NF-κB Inhibition (%)
Unstimulated Control -1,500 ± 210-
LPS-stimulated Control 1 µg/mL25,000 ± 1,8000
This compound + LPS 10 µM20,500 ± 1,50018
50 µM12,000 ± 95052
100 µM7,500 ± 60070

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS / TNF-α IKK IKK Activation LPS->IKK Compound This compound Compound->IKK IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Nuclear Translocation IkB->NFkB Releases Gene Inflammatory Gene Expression NFkB->Gene

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

JNK Signaling Pathway Activation Assay

This protocol assesses the effect of this compound on the JNK signaling pathway by measuring the phosphorylation of JNK.

Materials:

  • Cell line of interest (e.g., PC12, SH-SY5Y)

  • This compound

  • Anisomycin (as a positive control for JNK activation)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-JNK, anti-total-JNK, and HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for different time points (e.g., 30 min, 1h, 2h). Include a vehicle control and a positive control (Anisomycin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies (anti-phospho-JNK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total JNK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated JNK levels to the total JNK levels.

Data Presentation:

Table 4: Hypothetical Modulation of JNK Phosphorylation by this compound (1h treatment)

TreatmentConcentration (µM)Phospho-JNK / Total JNK Ratio (Fold Change vs. Control)
Vehicle Control -1.0
Anisomycin 108.5
This compound 101.2
502.8
1004.5

JNK Signaling Pathway

JNK_Pathway cluster_stimulus Stress Stimulus cluster_pathway MAPK Cascade cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Compound) MKKK MAPKKK Stress->MKKK MKK MKK4/7 MKKK->MKK Phosphorylates JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Response Apoptosis / Inflammation cJun->Response

Caption: Overview of the JNK signaling cascade.

Disclaimer

The provided protocols and data are intended as a guide for research purposes only and are based on methodologies established for similar compounds. The actual biological effects and optimal experimental conditions for this compound must be determined empirically. It is crucial to perform dose-response and time-course experiments to validate these protocols for your specific cell lines and experimental setup. This compound is for research use only and not intended for diagnostic or therapeutic use.[10]

References

Application Notes and Protocols for Bioassays: 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound of interest in various biological studies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in bioassays. These application notes provide a detailed protocol for the solubilization of this compound for use in a range of biological experiments, particularly cell-based assays. The protocol emphasizes the use of dimethyl sulfoxide (DMSO) as a solvent, a common practice for phenolic compounds, and outlines the preparation of stock and working solutions.

Physicochemical Data and Solubility

A summary of the available physicochemical data for this compound is presented in Table 1. While specific quantitative solubility data in common laboratory solvents is not extensively documented, general solubility information for phenolic acids provides guidance. Phenolic compounds are often soluble in organic solvents that are less polar than water.[1] For bioassays, DMSO is a preferred solvent due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[2] However, it is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cellular toxicity.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 116-120°C[5]
Water Solubility Soluble[5]
Recommended Solvent for Bioassays Dimethyl sulfoxide (DMSO)General Practice[2][6]
Recommended Stock Solution Concentration 10-100 mM in DMSOGeneral Practice
Final DMSO Concentration in Assay < 0.5% (v/v)General Practice[3]

Experimental Protocol: Preparation of this compound for Bioassays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for bioassays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile cell culture medium or assay buffer

Procedure:

1. Preparation of a 100 mM Stock Solution in DMSO:

a. Aseptically weigh out an appropriate amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 19.42 mg of the compound. b. Transfer the weighed compound into a sterile microcentrifuge tube. c. Add the appropriate volume of cell culture grade DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO for every 19.42 mg of the compound. d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. e. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period can be attempted.[3] Ensure the tube is tightly capped. f. Once completely dissolved, the stock solution can be stored at -20°C for long-term storage or at 4°C for short-term use. Protect from light.

2. Preparation of Working Solutions:

a. Thaw the stock solution at room temperature if stored at -20°C. b. Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations. c. It is crucial to ensure that the final concentration of DMSO in the bioassay does not exceed a level that could affect the cells or the assay outcome, typically below 0.5% (v/v).[3] d. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. This can be done in a two-step serial dilution for better accuracy. e. Always prepare fresh working solutions for each experiment.

3. Vehicle Control:

a. It is essential to include a vehicle control in all experiments. b. The vehicle control should contain the same final concentration of DMSO as the highest concentration of the test compound used in the assay. c. This control is critical to distinguish the effects of the compound from any potential effects of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound for bioassays.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex to Mix dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Culture Medium thaw->dilute assay Add to Bioassay dilute->assay assay_control Add to Bioassay dilute_dmso Dilute DMSO in Culture Medium dilute_dmso->assay_control

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Considerations

While the direct signaling pathways modulated by this compound are subject to specific experimental investigation, its structural similarity to other phenolic compounds suggests potential interactions with various cellular signaling cascades. Phenolic compounds are known to influence pathways related to oxidative stress, inflammation, and metabolic regulation. The diagram below illustrates a generalized logical relationship for investigating the compound's effect on a hypothetical signaling pathway.

signaling_pathway compound This compound receptor Cell Surface or Intracellular Receptor compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, Nrf2) kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

References

Application Notes and Protocols for HPLC Analysis of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-(4-hydroxyphenyl)pentanoic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a phenolic acid of interest in various fields, including pharmacology and metabolomics. Accurate and precise quantification of this analyte is crucial for research and development. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds.[1][2] This method offers excellent selectivity and sensitivity for the determination of this compound.

The protocol outlined below is a comprehensive guide for the setup, execution, and data analysis for the HPLC analysis of this compound.

Principle of the Method

The HPLC method separates this compound from other components in a sample mixture based on its polarity. The separation is achieved on a nonpolar stationary phase (C18 column) with a polar mobile phase. By adjusting the composition of the mobile phase (gradient elution), a good resolution of the analyte peak can be obtained. The quantification of the compound is performed by detecting its absorbance using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance.

Materials and Reagents

  • Standards: this compound (Purity ≥98%)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Acetic acid (analytical grade)

  • Sample Preparation:

    • Solid Phase Extraction (SPE) C18 cartridges (if required for sample cleanup)[3][4]

    • Syringe filters (0.45 µm or 0.22 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[1]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series, Waters Alliance, Shimadzu Prominence, or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL[5]
Detection UV at 280 nm[5]
Run Time Approximately 20 minutes

Table 2: Typical Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.09010
10.05050
15.01090
17.01090
17.19010
20.09010

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the sample matrix. A general procedure for liquid samples is provided below. For complex matrices like biological fluids or plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[3][4]

  • Filtration: For relatively clean liquid samples, filter the sample through a 0.45 µm or 0.22 µm syringe filter directly into an HPLC vial.

  • Dilution: If the expected concentration of the analyte is high, dilute the sample with the initial mobile phase.

  • Solid-Phase Extraction (for complex matrices):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

    • Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

HPLC Analysis Workflow

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hplc_setup HPLC System Setup prep_standards->hplc_setup prep_samples->hplc_setup run_standards Inject Standards & Acquire Data hplc_setup->run_standards run_samples Inject Samples & Acquire Data hplc_setup->run_samples calibration Generate Calibration Curve run_standards->calibration quantification Quantify Analyte in Samples run_samples->quantification calibration->quantification report Generate Report quantification->report end End report->end

Caption: HPLC analysis workflow from sample preparation to reporting.

Data Analysis and Quantification

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes typical method validation parameters for the HPLC analysis of phenolic acids. These values should be experimentally determined for this compound.

Table 3: Representative Method Validation Data

ParameterTypical Value/RangeReference
Retention Time (tR) 8 - 12 min (highly dependent on exact conditions)Based on typical elution profiles of similar compounds.
Linearity (R²) > 0.995Generally accepted value for bioanalytical methods.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLEstimated based on similar phenolic acid analyses.[5]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLEstimated based on similar phenolic acid analyses.[5]
Precision (%RSD) < 5%Typical requirement for analytical methods.
Accuracy/Recovery (%) 95 - 105%Typical requirement for analytical methods.

System Suitability

Before running the sample sequence, perform system suitability tests to ensure the HPLC system is performing correctly.

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Area < 2% (for 5 replicate injections of a standard)

General Experimental Workflow Diagram

The following diagram illustrates the overall process from receiving a sample to obtaining the final analytical result.

General_Workflow sample_receipt Sample Receipt Matrix assessment Documentation method_selection Method Selection Review literature Adapt existing methods sample_receipt->method_selection sample_prep Sample Preparation Filtration Dilution SPE (if needed) method_selection->sample_prep hplc_analysis HPLC Analysis System suitability Sequence run sample_prep->hplc_analysis data_processing Data Processing Peak integration Calibration curve hplc_analysis->data_processing result_reporting Result Reporting Concentration calculation Report generation data_processing->result_reporting

Caption: General workflow for the analysis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No peaks - No injection- Detector off- Incorrect mobile phase- Check autosampler- Check detector settings- Verify mobile phase composition and pump operation
Broad peaks - Column contamination- Column degradation- High dead volume- Wash column- Replace column- Check fittings and connections
Split peaks - Column void- Sample solvent incompatible with mobile phase- Replace column- Dissolve sample in initial mobile phase
Shifting retention times - Inconsistent mobile phase composition- Column temperature fluctuation- Column aging- Prepare fresh mobile phase- Check column oven temperature- Use a guard column and monitor column performance
Baseline noise - Air bubbles in the system- Contaminated mobile phase- Degas mobile phase- Use fresh, HPLC-grade solvents

Disclaimer: This is a general guideline. The method should be fully validated in the user's laboratory for its intended use.

References

Application Notes and Protocols for the Analysis of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-hydroxyphenyl)pentanoic acid is a compound of interest in pharmaceutical and metabolic research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including biological fluids and pharmaceutical formulations. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, general procedures for sample preparation and method validation are outlined to ensure data quality and regulatory compliance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
CAS Number 4654-08-4[1][2]
Melting Point 116-120°C
Boiling Point 401.0 ± 28.0 °C (Predicted)
Density 1.178 ± 0.06 g/cm³ (Predicted)
Water Solubility Soluble in water[2]
pKa 4.75 ± 0.10 (Predicted)[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-17 min: Linear gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Column re-equilibration.

3. Detection:

  • Wavelength: 275 nm (based on the phenol chromophore).

4. Sample Preparation (from Plasma):

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.[4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 10 µL into the HPLC system.

Method Validation Parameters (Typical)

The following table outlines typical validation parameters for an HPLC-UV method for a small molecule like this compound, in accordance with FDA and ICH guidelines.[5][6][7]

ParameterTypical Specification
Linearity (R²) > 0.995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Quantification Quantification Detection->Quantification Integration Peak Integration Quantification->Integration Calibration Calibration Curve Integration->Calibration Result Concentration Result Calibration->Result

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Experimental Protocol

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 5% A, 95% B

    • 5-7 min: Hold at 5% A, 95% B

    • 7-7.1 min: Return to 95% A, 5% B

    • 7.1-10 min: Column re-equilibration.

3. MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: ESI-.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Quantifier: m/z 193.1 -> 149.1 (loss of CO₂)

    • Qualifier: m/z 193.1 -> 107.1 (cleavage of the pentanoic acid side chain)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or a related phenolic acid.

4. Sample Preparation (from Plasma):

  • Follow the same procedure as for HPLC-UV analysis.

Method Validation Parameters (Typical)
ParameterTypical Specification
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent and reproducible

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MSMS Tandem MS (MRM) ESI->MSMS Peak_Area Peak Area Ratio (Analyte/IS) MSMS->Peak_Area Calibration_Curve Calibration Curve Peak_Area->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires derivatization to increase the volatility of the carboxylic acid and phenol groups. This method is highly specific due to the mass fragmentation patterns.

Experimental Protocol

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Procedure:

    • Evaporate the extracted sample to complete dryness.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Selected Ion Monitoring (SIM) for quantification (ions to be determined from the mass spectrum of the derivatized compound).

3. Sample Preparation (from Plasma):

  • Follow the same extraction procedure as for HPLC-UV. Ensure the final extract is completely dry before derivatization.

Method Validation Parameters (Typical)
ParameterTypical Specification
Linearity (R²) > 0.99
Range 10 - 500 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 20%
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Specificity Confirmed by characteristic mass spectrum.

GC-MS Analysis Workflow

GCMS_Workflow Sample Sample Extraction and Drying Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (Scan or SIM) EI_Ionization->Mass_Analysis Data_Processing Data Processing and Quantification Mass_Analysis->Data_Processing

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Expected signals:

    • Aromatic protons (doublets, ~6.7-7.0 ppm).

    • Methylene protons adjacent to the aromatic ring (triplet, ~2.5 ppm).

    • Methylene protons adjacent to the carboxyl group (triplet, ~2.2 ppm).

    • Other methylene protons (multiplets, ~1.5-1.6 ppm).

    • Phenolic and carboxylic acid protons (broad singlets, variable chemical shifts depending on solvent and concentration).

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • Expected signals:

    • Carboxyl carbon (~175 ppm).

    • Aromatic carbons (~115-155 ppm).

    • Methylene carbons (~25-35 ppm).

General Experimental Workflow

The following diagram illustrates a general workflow from sample collection to final data analysis, applicable to all the described analytical techniques.

General_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Collection Sample Collection Storage Sample Storage (-80°C) Collection->Storage Preparation Sample Preparation (Extraction, Derivatization) Storage->Preparation Analysis Instrumental Analysis (HPLC, LC-MS, GC-MS) Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General experimental workflow.

References

Application of 5-(4-hydroxyphenyl)pentanoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-(4-hydroxyphenyl)pentanoic acid is a phenolic acid that has been identified as a significant metabolite derived from the microbial degradation of flavan-3-ols, which are abundant in dietary sources such as tea, cocoa, and various fruits. The gut microbiota plays a crucial role in transforming these complex polyphenols into simpler, more bioavailable compounds that can exert systemic effects. Understanding the biological activities of these metabolites is of growing interest in the fields of nutrition, pharmacology, and metabolic research. This document provides an overview of the potential applications of this compound in metabolic studies, along with detailed protocols for its investigation.

Background and Rationale

The structural similarity of this compound to other known modulators of metabolic pathways suggests its potential involvement in regulating key processes such as lipid metabolism, glucose homeostasis, and cellular differentiation. Phenolic acids are known to interact with various cellular targets, including nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism. Therefore, investigating the effects of this compound on these pathways could unveil novel mechanisms for the prevention and treatment of metabolic disorders.

Potential Applications in Metabolic Research

  • Investigation of Adipogenesis and Lipid Metabolism: Studying the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes can provide insights into its role in fat storage and obesity.

  • Elucidation of Glucose Homeostasis Mechanisms: Assessing the impact of this compound on glucose uptake in adipocytes and muscle cells can help understand its potential as a modulator of insulin sensitivity.

  • Nuclear Receptor Activation Screening: Determining the ability of this compound to activate PPARs (α, γ, δ) can identify it as a potential therapeutic agent for dyslipidemia and type 2 diabetes.

  • Gene Expression Analysis: Profiling the changes in the expression of key metabolic genes in response to treatment with this compound can reveal its downstream molecular targets.

  • In Vitro Metabolism and Bioavailability Studies: Characterizing the metabolic fate of this compound in liver microsomes can provide crucial information on its stability and potential for further biotransformation.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically on the metabolic effects of this compound. The following table provides a template for summarizing hypothetical or future experimental findings.

Parameter Experimental System Concentration/Dose Observed Effect Reference
PPARγ Activation HEK293T cells with PPARγ reporter1-100 µMe.g., EC50 = 25 µM(Hypothetical)
Adipocyte Differentiation 3T3-L1 pre-adipocytes50 µMe.g., 30% increase in lipid accumulation(Hypothetical)
Glucose Uptake Differentiated 3T3-L1 adipocytes50 µMe.g., 1.5-fold increase over control(Hypothetical)
Gene Expression (CPT1A) HepG2 cells25 µMe.g., 2-fold increase in mRNA levels(Hypothetical)

Experimental Protocols

1. Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound can activate PPARγ.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • pSG5-GAL4-hPPARγ-LBD plasmid (expressing the GAL4 DNA binding domain fused to the human PPARγ ligand-binding domain)

  • pUAS-tk-luciferase reporter plasmid (containing GAL4 upstream activating sequences)

  • pRL-SV40 plasmid (Renilla luciferase for normalization)

  • This compound

  • Rosiglitazone (positive control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM containing 200 ng of pSG5-GAL4-hPPARγ-LBD, 200 ng of pUAS-tk-luciferase, and 20 ng of pRL-SV40.

    • Prepare a Lipofectamine 2000 mixture in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add to the cells.

  • Treatment: After 6 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or Rosiglitazone (e.g., 1 µM).

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

2. Adipocyte Differentiation Assay

This protocol outlines the procedure to assess the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with 10% bovine calf serum

  • Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound

  • Rosiglitazone (positive control)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol

Procedure:

  • Cell Seeding and Growth: Seed 3T3-L1 cells in a 12-well plate and grow to confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of this compound or Rosiglitazone.

  • Maintenance of Differentiation:

    • On Day 2, replace the medium with DMII containing the respective treatments.

    • From Day 4 onwards, replace the medium every two days with fresh DMII containing the treatments.

  • Oil Red O Staining (Day 8):

    • Wash cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water and visualize lipid droplets under a microscope.

  • Quantification:

    • Elute the Oil Red O stain with 100% isopropanol.

    • Measure the absorbance of the eluate at 510 nm.

3. Glucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes treated with this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 2)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation cocktail and counter

Procedure:

  • Serum Starvation: Wash differentiated adipocytes with PBS and incubate in serum-free DMEM for 2 hours.

  • Treatment: Replace the medium with KRH buffer containing this compound for 1 hour. Include a positive control with insulin (100 nM) for 30 minutes.

  • Glucose Uptake:

    • Add 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 10 minutes.

    • To determine non-specific uptake, treat a set of wells with cytochalasin B before adding the radiolabeled glucose.

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with 0.1% SDS.

  • Quantification: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all values and normalize to the protein concentration of each well.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus cluster_2 Metabolic Effects 5-HPP This compound Transporter Membrane Transporter 5-HPP->Transporter Uptake PPARg PPARγ Transporter->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., CPT1A, FABP4) PPRE->Gene_Expression Transcription Lipid_Metabolism Increased Fatty Acid Oxidation Adipocyte Differentiation Gene_Expression->Lipid_Metabolism Glucose_Homeostasis Increased Glucose Uptake Gene_Expression->Glucose_Homeostasis

Caption: Proposed signaling pathway for this compound in metabolic regulation.

Experimental_Workflow Start Start: Hypothesis Generation In_Vitro_Screening In Vitro Screening (PPARγ Activation Assay) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Functional Assays (Adipogenesis, Glucose Uptake) In_Vitro_Screening->Cell_Based_Assays Gene_Expression Molecular Analysis (Gene Expression Profiling) Cell_Based_Assays->Gene_Expression Metabolism_Study In Vitro Metabolism (Liver Microsome Assay) Cell_Based_Assays->Metabolism_Study Data_Analysis Data Analysis and Interpretation Gene_Expression->Data_Analysis Metabolism_Study->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: Experimental workflow for investigating the metabolic effects of this compound.

Application Notes and Protocols for In Vitro Assays Involving 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro assays for evaluating the biological activity of 5-(4-hydroxyphenyl)pentanoic acid. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for assessing its antioxidant, anticancer, and enzyme-inhibiting properties based on established methodologies and findings for structurally related compounds.

Antioxidant Activity Assays

Phenolic compounds are known to exhibit antioxidant properties by scavenging free radicals. The antioxidant potential of this compound can be evaluated using various spectrophotometric assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical, a stable free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) in the same solvent as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method to determine the antioxidant capacity of compounds. The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound or positive control to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the test compound with that of Trolox.

Table 1: Representative Antioxidant Activity Data for a Structurally Related Compound (3-((4-hydroxyphenyl)amino)propanoic acid derivative)

[1][2]

Compound DPPH Radical Scavenging (% Inhibition at a specific concentration)
Derivative with 2,5-dimethyl-1H-pyrrol-1-yl 61.2%
Derivative with 3,4,5-trimethoxybenzylidene 60.6%
Derivative with dimethyl 3,3'-4-hydroxyphenyl 57.9%

| Butylated hydroxytoluene (BHT) (Standard) | 22.0% |

Note: This data is for a structurally related compound and serves as a reference for the potential activity of this compound.

Anticancer Activity Assays

The cytotoxic effect of this compound against cancer cell lines can be determined using various in vitro assays that measure cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).

    • Replace the medium in the wells with the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Table 2: Representative Anticancer Activity Data for Structurally Related 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cancer Cells

[1][2]

Compound Derivative Cell Viability (%)
1-naphthyl substituent 42.1%
4-NO2 phenyl substituent 31.2%
Doxorubicin (Positive Control) Not specified, but used as a reference

| Cisplatin (Positive Control) | Not specified, but used as a reference |

Note: This data is for structurally related compounds and indicates the potential for anticancer activity of this compound.

Enzyme Inhibition Assays

This compound may act as an inhibitor of specific enzymes involved in disease pathways. General protocols for enzyme inhibition assays are provided below and can be adapted for specific enzyme targets.

General Enzyme Inhibition Assay Protocol (Spectrophotometric)

This protocol describes a general method for assessing enzyme inhibition by measuring the change in absorbance of a substrate or product.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution for the enzyme reaction at the optimal pH.

    • Prepare a stock solution of the target enzyme.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare a stock solution of this compound and a known inhibitor (positive control) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

    • Incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

    • Determine the percentage of inhibition:

    • Calculate the IC50 value.

    • To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. [3]

Visualizations

Antioxidant Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and control solutions mix Mix compound/control with radical solution in a 96-well plate prep_compound->mix prep_radical Prepare DPPH or ABTS radical solution prep_radical->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at specific wavelength incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: Workflow for in vitro antioxidant activity assays.

MTT Cytotoxicity Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_analysis Assay and Analysis culture Culture cancer cells seed Seed cells into 96-well plates culture->seed treat Treat cells with compound and incubate (24-72h) seed->treat prepare_compound Prepare serial dilutions of This compound prepare_compound->treat add_mtt Add MTT reagent and incubate (4h) treat->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate Calculate % cell viability and IC50 value measure->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Signaling Pathway

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) I Inhibitor (I) This compound ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Mechanisms of reversible enzyme inhibition.

References

Application Notes and Protocols: 5-(4-hydroxyphenyl)pentanoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-hydroxyphenyl)pentanoic acid is a versatile bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a carboxylic acid and a phenolic hydroxyl group. Its aliphatic chain provides flexibility and spacing, making it an attractive component in the design of linkers for antibody-drug conjugates (ADCs), scaffolds for bioactive molecules, and components of macrocyclic structures. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 4654-08-4
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Solid
Melting Point 116°C to 120°C
Solubility Soluble in water
InChI Key YSSJQFONKASLKM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCC(=O)O)O

Applications in Organic Synthesis

The dual functionality of this compound allows for a variety of synthetic manipulations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted to an ester. This transformation is often a crucial step in protecting the carboxylic acid during subsequent reactions or for modulating the pharmacokinetic properties of the final compound.

Experimental Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Amide Bond Formation

The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This is a fundamental reaction in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Amide coupling reactions are frequently used in drug discovery and medicinal chemistry.

Experimental Protocol: Amide Coupling using EDC and HOBt

This protocol details the formation of an amide bond between this compound and a generic primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Ether Synthesis via Williamson Ether Synthesis

The phenolic hydroxyl group can be alkylated to form an ether linkage. This is a common strategy to modify the properties of the aromatic ring or to introduce further functionality.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a methyl ether from the phenolic hydroxyl group of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthetic transformations described above.

Esterification_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start This compound esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) start->esterification product Methyl 5-(4-hydroxyphenyl)pentanoate esterification->product

Caption: Workflow for the esterification of this compound.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product acid This compound coupling Amide Coupling (EDC, HOBt, DIPEA, DMF) acid->coupling amine Primary/Secondary Amine amine->coupling product Amide Derivative coupling->product

Caption: Workflow for amide bond formation using this compound.

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start This compound ether_synthesis Williamson Ether Synthesis (NaH, THF) start->ether_synthesis alkyl_halide Alkyl Halide (e.g., CH₃I) alkyl_halide->ether_synthesis product Ether Derivative ether_synthesis->product

Caption: Workflow for the Williamson ether synthesis with this compound.

Application in Drug Discovery: A Hypothetical Signaling Pathway

Derivatives of this compound can be designed to interact with various biological targets. For instance, a synthesized derivative could act as an inhibitor of a specific signaling pathway implicated in disease. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits the MAPK/ERK pathway, which is often dysregulated in cancer.

MAPK_ERK_Pathway_Inhibition cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 5-(4-hydroxyphenyl)pentanoic acid derivative Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for selective modifications at either the carboxylic acid or the phenolic hydroxyl group, providing access to a diverse chemical space. The protocols provided herein serve as a guide for the practical application of this compound in organic synthesis and drug discovery endeavors.

Application Notes and Protocols: Efficacy Testing of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound with a structure that suggests potential biological activity. Phenolic acids are known to possess a range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] These application notes provide a comprehensive experimental framework to investigate the efficacy of this compound, focusing on its potential as an anti-inflammatory and anticancer agent. The protocols outlined below detail in vitro and in vivo assays to elucidate the compound's mechanism of action and therapeutic potential.

Hypothesized Signaling Pathways

Given the structural similarity of this compound to other phenolic compounds with known biological activity, we can hypothesize its potential involvement in key signaling pathways related to inflammation and cancer.

hypothesized_signaling_pathways cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anticancer Pathway NFkB NF-κB IKK IKK IkB IκBα IKK->IkB Phosphorylation p65_p50 p65/p50 IkB->p65_p50 Releases COX2 COX-2 p65_p50->COX2 iNOS iNOS p65_p50->iNOS TNFa TNF-α p65_p50->TNFa IL6 IL-6 p65_p50->IL6 Compound 5-(4-hydroxyphenyl) pentanoic acid Compound->IKK Inhibition Apoptosis Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis Caspase9 Caspase-9 Caspase9->Caspase3 Bax Bax Bax->Caspase9 Bcl2 Bcl-2 Bcl2->Caspase9 Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->Bcl2 Inhibition mTOR mTOR Akt->mTOR Compound2 5-(4-hydroxyphenyl) pentanoic acid Compound2->Bax Activation Compound2->PI3K Inhibition

Caption: Hypothesized signaling pathways for the anti-inflammatory and anticancer effects of this compound.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive evaluation of the compound's efficacy.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, LDH) AntiInflammatory Anti-Inflammatory Assays (NO, Cytokine Measurement) Cytotoxicity->AntiInflammatory Anticancer Anticancer Assays (Apoptosis, Cell Cycle) Cytotoxicity->Anticancer WesternBlot Western Blot (Protein Expression) AntiInflammatory->WesternBlot Anticancer->WesternBlot qPCR qPCR (Gene Expression) WesternBlot->qPCR AnimalModel Animal Models (Xenograft, Inflammation) qPCR->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: A phased experimental workflow for evaluating the efficacy of this compound.

Part 1: In Vitro Efficacy Testing

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various cell lines and to establish a safe dose range for subsequent experiments.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 for inflammation studies; various cancer cell lines like A549, MCF-7 for cancer studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Concentration (µM) 24h Viability (%) 48h Viability (%) 72h Viability (%)
0 (Control)100100100
1
5
10
25
50
100
Anti-Inflammatory Activity

Objective: To evaluate the anti-inflammatory properties of the compound by measuring its effect on inflammatory mediators.

Protocol: Nitric Oxide (NO) Production Assay

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite by comparison with a sodium nitrite standard curve.

Treatment NO Concentration (µM)
Control
LPS (1 µg/mL)
LPS + Compound (1 µM)
LPS + Compound (5 µM)
LPS + Compound (10 µM)

Protocol: Cytokine Measurement (ELISA)

  • Sample Collection: Collect supernatants from the NO production assay.

  • ELISA: Perform ELISA for pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify cytokine concentrations based on a standard curve.

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (1 µM)
LPS + Compound (5 µM)
LPS + Compound (10 µM)
Anticancer Activity

Objective: To assess the anticancer potential of the compound by examining its effects on apoptosis and the cell cycle.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Staining: Harvest and wash the cells, then resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Treatment Viable (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Control
Compound (IC50)

Part 2: Mechanism of Action Studies

Western Blot Analysis

Objective: To investigate the effect of this compound on the protein expression levels of key signaling molecules involved in inflammation and cancer.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-NF-κB, anti-COX-2, anti-Bcl-2, anti-Bax, anti-Caspase-3), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity and normalize to a loading control (e.g., β-actin).

Target Protein Control (Relative Density) Compound-Treated (Relative Density)
p-NF-κB/NF-κB
COX-2
Bcl-2
Bax
Cleaved Caspase-3
Quantitative Real-Time PCR (qPCR)

Objective: To examine the effect of the compound on the gene expression of inflammatory and cancer-related markers.

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and synthesize cDNA.

  • qPCR: Perform qPCR using specific primers for target genes (e.g., TNFa, IL6, Bcl2, Bax).

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Target Gene Control (Fold Change) Compound-Treated (Fold Change)
TNFa1.0
IL61.0
Bcl21.0
Bax1.0

Part 3: In Vivo Efficacy and Toxicity

Animal Models

Objective: To evaluate the in vivo efficacy of this compound in established animal models of inflammation and cancer. Both in vitro and in vivo studies are crucial in the development of new therapeutic agents.[2]

Protocol: Xenograft Mouse Model for Anticancer Activity [3][4]

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice (e.g., nude mice).[3][4]

  • Treatment: Once tumors reach a palpable size, randomize mice into control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly using calipers.[4]

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[4]

Group Initial Tumor Volume (mm³) Final Tumor Volume (mm³) Tumor Weight (g)
Vehicle Control
Compound (Dose 1)
Compound (Dose 2)

Protocol: LPS-Induced Endotoxemia Model for Anti-Inflammatory Activity

  • Animal Groups: Randomize mice into control and treatment groups.

  • Treatment: Administer this compound prior to an intraperitoneal injection of LPS.

  • Sample Collection: Collect blood samples at different time points to measure serum levels of inflammatory cytokines (TNF-α, IL-6).

  • Histopathology: Collect major organs for histopathological examination to assess inflammation and tissue damage.

Group Serum TNF-α (pg/mL) Serum IL-6 (pg/mL) Histological Score
Saline Control
LPS
LPS + Compound (Dose 1)
LPS + Compound (Dose 2)
Preliminary Toxicity Assessment

Objective: To assess the potential toxicity of this compound in vivo.

Protocol:

  • Observation: Monitor animal body weight, food and water intake, and general behavior throughout the in vivo studies.

  • Biochemical Analysis: At the end of the study, collect blood for serum biochemistry analysis to assess liver and kidney function (e.g., ALT, AST, creatinine).

  • Histopathology: Perform histopathological analysis of major organs to identify any signs of toxicity.

Group Body Weight Change (%) ALT (U/L) AST (U/L) Creatinine (mg/dL)
Vehicle Control
Compound (Dose 1)
Compound (Dose 2)

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The data generated from these experiments will be crucial for determining its therapeutic potential and guiding future drug development efforts. The systematic approach, from in vitro screening to in vivo validation, ensures a thorough investigation of the compound's efficacy and safety profile.

References

Application Notes and Protocols: Sterilization of 5-(4-hydroxyphenyl)pentanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-(4-hydroxyphenyl)pentanoic acid is a phenolic compound of interest in various research and development fields. The preparation of sterile solutions is a critical step for its use in cell culture, animal studies, and formulation development. The selection of an appropriate sterilization method is paramount to ensure the absence of viable microorganisms while preserving the chemical integrity and stability of the compound. Phenolic compounds can be susceptible to degradation under harsh conditions, such as high temperatures or irradiation. These application notes provide a comprehensive overview of suitable sterilization techniques and detailed protocols for implementation and validation.

Application Notes: Selection of a Sterilization Method

The choice of sterilization method depends on the physicochemical properties of this compound and its formulation. The primary goal is to achieve the required Sterility Assurance Level (SAL) of ≤ 10⁻⁶, meaning a probability of one in a million of a non-sterile unit, without significant degradation of the active molecule[1][2].

Method 1: Sterile Filtration (Recommended Primary Method)
  • Principle: This method physically removes microorganisms from the solution by passing it through a sterile filter with a pore size small enough to retain bacteria (typically 0.22 µm). It is a non-destructive method ideal for heat-labile solutions.

  • Advantages:

    • Excellent for heat-sensitive compounds like phenolic acids.

    • Minimal impact on the chemical structure, potency, and purity of the compound.

    • Fast and efficient for small to moderate volumes.

  • Disadvantages:

    • Potential for the compound to adsorb to the filter membrane, resulting in loss of product.

    • Does not remove viruses or endotoxins unless specific filters are used.

    • The process must be performed under strict aseptic conditions to prevent re-contamination.

  • Key Considerations:

    • Membrane Selection: Choose low-protein-binding filter materials such as Polyvinylidene Fluoride (PVDF) or Polyethersulfone (PES) to minimize adsorption of this compound. Studies on other phenolic acids have shown that membrane material can influence recovery[3][4].

    • Validation: It is mandatory to validate the filtration process by performing a recovery study. The concentration of the solution should be measured by a suitable analytical method (e.g., HPLC) before and after filtration to quantify any loss.

Method 2: Autoclaving (Steam Sterilization - Use with Caution)
  • Principle: Utilizes high-pressure saturated steam at temperatures like 121°C to denature essential proteins and enzymes of microorganisms, leading to their death[5].

  • Advantages:

    • Highly effective, reliable, and provides a high SAL.

    • Well-established and economical process.

  • Disadvantages:

    • High temperatures can cause thermal degradation of phenolic compounds. Studies have shown that autoclaving can significantly decrease the concentration of certain phenolic compounds[5][6].

    • Can lead to the formation of degradation products, altering the solution's purity and potentially its activity or toxicity.

  • Key Considerations:

    • Stability Studies: Before adopting autoclaving, forced degradation studies must be performed. Solutions of this compound should be autoclaved and then analyzed using a validated, stability-indicating HPLC method to detect and quantify any degradation[7].

    • Formulation Dependent: The stability of the compound during autoclaving can be influenced by the pH of the solution and the presence of excipients.

Method 3: Gamma Irradiation (Requires Extensive Validation)
  • Principle: Employs ionizing radiation (from a Cobalt-60 source) to damage the DNA of microorganisms, preventing their replication[8]. It is considered a "cold" sterilization method as it does not significantly increase the product's temperature[8].

  • Advantages:

    • Suitable for heat-sensitive and packaged materials.

    • High penetration capability.

  • Disadvantages:

    • Can cause radiolysis of water, generating free radicals that can react with and degrade the compound.

    • The effects on phenolic compounds can be complex, sometimes leading to an increase in certain radicals or a decrease in antioxidant content[9][10].

    • Requires specialized facilities and extensive validation to establish a safe and effective dose.

  • Key Considerations:

    • Dosimetry and Validation: The irradiation dose must be carefully selected and validated to ensure sterility without causing unacceptable levels of degradation. This involves analyzing the compound's purity and identifying any radiolytic products post-irradiation.

Method 4: Ethylene Oxide (EtO) Gas (Not Recommended for Aqueous Solutions)
  • Principle: A chemical process where EtO gas acts as an alkylating agent, disrupting the cellular metabolism and reproductive processes of microorganisms[11][12].

  • Reason for Not Recommending: EtO is highly reactive and is generally unsuitable for aqueous solutions. It can react with water to form ethylene glycol and with other components, potentially altering the product's chemical composition[13]. This method is primarily used for medical devices and heat-sensitive solid materials.

Data Presentation: Comparison of Sterilization Methods

The following table summarizes the key parameters for each sterilization technique concerning its application to this compound solutions.

ParameterSterile FiltrationAutoclaving (Steam)Gamma IrradiationEthylene Oxide (EtO)
Principle Physical removal of microbesThermal denaturation of proteinsDNA damage via ionizing radiationAlkylation of proteins/DNA
Suitability for Phenolic Acids High (Recommended)Low to ModerateModerate (Requires Validation)Not Suitable
Potential for Degradation Low (Adsorption risk)High (Thermal degradation)[5]Moderate (Radiolysis)[10]High (Chemical reaction)[13]
Typical Conditions 0.22 µm pore size filter121°C, 15 psi, ≥ 20 min1-25 kGy (dose varies)30-60°C, gas, humidity
Key Validation Requirement Compound recovery, filter integrityStability-indicating HPLC assayStability, dose-mapping, toxicologyN/A for solutions
Overall Recommendation Primary Choice Use with extreme caution and full validationAlternative for solids or if filtration fails, requires extensive validationNot Recommended

Experimental Protocols

Protocol 1: Sterilization by Membrane Filtration

Objective: To sterilize a solution of this compound using a 0.22 µm syringe filter under aseptic conditions.

Materials:

  • Solution of this compound in a suitable solvent (e.g., buffered saline, cell culture medium).

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane).

  • Sterile syringes of appropriate volume.

  • Sterile, empty collection vessel (e.g., bottle or tube).

  • Laminar flow hood or biological safety cabinet.

  • 70% ethanol for disinfection.

Procedure:

  • Prepare the solution of this compound to the desired concentration.

  • Perform all subsequent steps within a certified laminar flow hood.

  • Disinfect the exterior of all materials (solution container, filter packaging, syringes, collection vessel) with 70% ethanol before introducing them into the hood.

  • Aseptically open the sterile syringe and filter packaging.

  • Draw the solution into the syringe.

  • Securely attach the sterile 0.22 µm filter to the syringe tip using a Luer-Lok connection.

  • Carefully dispense the solution through the filter into the sterile collection vessel. Apply steady, gentle pressure to the syringe plunger. Avoid excessive pressure, which could rupture the filter membrane.

  • Once filtration is complete, cap the sterile collection vessel.

  • Label the vessel with the solution name, concentration, and date of sterilization.

  • Submit an aliquot of the final sterilized solution for stability analysis (Protocol 2) and sterility testing (Protocol 3).

Validation (Compound Recovery):

  • Take a sample of the solution before filtration.

  • Take a sample of the solution after filtration.

  • Analyze both samples using the HPLC method described in Protocol 2.

  • Calculate the recovery using the formula: Recovery (%) = (Concentration after filtration / Concentration before filtration) * 100. A recovery of >95% is generally considered acceptable.

Protocol 2: Stability Assessment by HPLC

Objective: To quantify the concentration and purity of this compound before and after sterilization to assess degradation.

Materials & Equipment:

  • HPLC system with UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphate buffer or formic acid for mobile phase pH adjustment.

  • Samples of the solution pre- and post-sterilization.

  • Reference standard of this compound.

Example HPLC Method:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on the phenol chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the pre- and post-sterilization samples with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the pre- and post-sterilization samples using the calibration curve.

    • Compare the chromatograms of the pre- and post-sterilization samples. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

    • Calculate the percentage degradation: Degradation (%) = ((Initial Conc. - Final Conc.) / Initial Conc.) * 100.

Protocol 3: Sterility Testing (Membrane Filtration Method)

Objective: To confirm the absence of viable microorganisms in the sterilized solution, following pharmacopeial guidelines.[1]

Materials:

  • Sterile, closed-system sterility testing unit or a manifold for open-system testing.

  • Sterile 0.45 µm membrane filters.

  • Culture Media: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Tryptic Soy Broth (TSB) for aerobic bacteria and fungi.

  • Sterile rinsing fluid (e.g., Fluid A).

  • Positive controls (e.g., cultures of Staphylococcus aureus, Pseudomonas aeruginosa, Clostridium sporogenes, Candida albicans, Aspergillus brasiliensis).[14]

  • Incubators set at 30-35°C (for FTM) and 20-25°C (for TSB).

Procedure:

  • Method Suitability Test (Bacteriostasis/Fungistasis): First, it must be demonstrated that the this compound solution does not inhibit microbial growth. This is done by performing the sterility test procedure but adding a small number (<100 CFU) of the positive control organisms to the final rinse and observing for growth[14]. If growth is inhibited, the procedure must be modified (e.g., by increasing the volume of rinse fluid).

  • Sample Filtration: Aseptically pass a defined volume of the sterilized product solution through the 0.45 µm membrane filter.

  • Membrane Rinsing: Wash the filter with a sterile rinsing fluid to remove any residual product that might be antimicrobial.

  • Incubation: Aseptically transfer the membrane filter to the FTM medium. If two filters are used, transfer the second to TSB medium. Alternatively, the filter can be cut in half, with one half going to each medium.

  • Incubate the media for no less than 14 days, examining for turbidity (cloudiness) at regular intervals.[15]

  • Interpretation:

    • No Turbidity: The solution passes the test for sterility.

    • Turbidity Observed: The solution fails the test. An investigation is required to determine if the failure was due to intrinsic contamination or a flaw in the testing procedure.

Mandatory Visualizations

G start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node A Prepare Solution of This compound B Select Sterilization Method (e.g., Sterile Filtration) A->B C Perform Sterilization B->C D Post-Sterilization Analysis C->D E HPLC Stability Test (Protocol 2) D->E F Sterility Test (Protocol 3) D->F G Compound Stable? E->G H Solution Sterile? F->H G->H Yes J Fail: Re-evaluate Method G->J No I Pass: Solution Ready for Use H->I Yes H->J No

Caption: Experimental workflow for sterilization and validation.

G decision decision recommend recommend caution caution reject reject start Start: Need to sterilize aqueous solution q1 Is the compound known to be heat-sensitive? start->q1 a2 Consider Autoclaving (with full stability validation) q1->a2 No / Unknown q2 Is filtration possible (e.g., no high viscosity, no clogging)? q1->q2 Yes (Phenolic acids are typically sensitive) a1 Use Sterile Filtration (0.22 µm) a3 Validate compound recovery and perform sterility test a1->a3 q3 Did autoclaving cause degradation? a2->q3 q2->a1 Yes a4 Consider Gamma Irradiation (Requires extensive validation of dose and degradation products) q2->a4 No a5 Method is Suitable q3->a5 No a6 Method is Unsuitable q3->a6 Yes

Caption: Decision tree for selecting a sterilization method.

G cluster_0 compound compound reactant reactant product product arrow_label arrow_label A This compound (Phenol Ring) C Phenoxy Radical (Intermediate) mid B Radicals (e.g., •OH) from Radiolysis or Oxidants + Heat D Quinone-type Structures and/or Polymerized Products C->D label2 label1 Oxidation label2 Further Reactions

Caption: Potential oxidative degradation pathway for phenols.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 5-(4-hydroxyphenyl)pentanoic acid and encountering challenges with its aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound upon dissolution in neutral aqueous buffer. The compound is a weak acid with a predicted pKa of approximately 4.75.[1] At neutral pH, it exists predominantly in its less soluble, protonated form.Adjust the pH of the aqueous solution to be at least 1.5 to 2 units above the pKa (e.g., pH > 6.75) to ensure the compound is in its more soluble, deprotonated (phenolate) form.[2]
Incomplete dissolution even after pH adjustment. The intrinsic solubility of the compound may be low, or the concentration may exceed its solubility limit even in its ionized form.1. Employ a co-solvent system: Add a water-miscible organic solvent such as ethanol or propylene glycol to the aqueous buffer.[3] 2. Utilize cyclodextrin complexation: Incorporate a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with enhanced solubility.[4][5]
Variability in solubility measurements between experiments. Several factors can contribute, including insufficient equilibration time, temperature fluctuations, or inaccuracies in pH measurement and control.1. Ensure adequate equilibration time: Use the shake-flask method with an equilibration time of at least 24-48 hours.[6][7] 2. Maintain constant temperature: Perform all solubility experiments in a temperature-controlled environment (e.g., a water bath or incubator). 3. Calibrate pH meter regularly: Ensure accurate pH measurements of your buffer solutions.
Co-solvent or cyclodextrin approach is not providing sufficient solubility enhancement. The chosen co-solvent concentration or type of cyclodextrin may not be optimal. The formation of a ternary complex could be beneficial.1. Optimize co-solvent concentration: Systematically vary the percentage of the co-solvent in the aqueous mixture to find the optimal ratio. 2. Screen different cyclodextrins: Evaluate other cyclodextrins like β-cyclodextrin or randomly methylated-β-cyclodextrin. 3. Consider ternary systems: The addition of a small amount of a hydrophilic polymer (e.g., HPMC) or a hydroxy acid (e.g., citric acid) can sometimes synergistically enhance the solubilizing effect of cyclodextrins.[7]

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

As a weak acid with a predicted pKa of 4.75, the solubility of this compound is highly pH-dependent.[1]

  • Below the pKa (pH < 4.75): The carboxylic acid group is primarily in its neutral (protonated) form, leading to lower aqueous solubility.

  • Above the pKa (pH > 4.75): The carboxylic acid group is in its ionized (deprotonated) form, which is significantly more water-soluble.

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak acid is described by the Henderson-Hasselbalch equation.[2][9][10][11]

Q3: Which co-solvents are effective for solubilizing phenolic acids?

Commonly used and effective co-solvents for increasing the solubility of poorly water-soluble drugs, including phenolic acids, are ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] These co-solvents work by reducing the polarity of the aqueous medium, which enhances the solvation of the hydrophobic phenyl group of the molecule.

Q4: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate the hydrophobic phenyl portion of this compound within their cavity, forming a host-guest inclusion complex. This complex has a hydrophilic exterior, which allows it to be more readily dissolved in aqueous solutions.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its high aqueous solubility and low toxicity.[4][12]

Q5: How can I determine the optimal type and concentration of a cyclodextrin?

A phase solubility study, as described by Higuchi and Connors, is the standard method for this.[13][14][15] This experiment involves measuring the solubility of your compound in aqueous solutions containing increasing concentrations of the cyclodextrin. The resulting phase solubility diagram provides information on the stoichiometry of the complex (e.g., 1:1) and the stability constant (Kc), which helps in selecting the most effective cyclodextrin and its optimal concentration.

Quantitative Data Summary

Table 1: Solubility Enhancement of a Model Phenolic Acid (Myricetin) with HP-β-Cyclodextrin

HP-β-CD Concentration (mol/L)Myricetin Solubility (mol/L)Fold Increase in Solubility
05.09 x 10⁻⁶1.00
1.00 x 10⁻²1.60 x 10⁻⁴31.45

Data adapted from a study on myricetin, a phenolic compound, to illustrate the potential magnitude of solubility enhancement with HP-β-CD.[16]

Table 2: Solubility of a Model Drug (Dexibuprofen) with HP-β-Cyclodextrin and the Effect of a Hydrophilic Polymer (Poloxamer-188)

FormulationSolubility (mg/mL)
Pure Dexibuprofen0.0617
Dexibuprofen:HP-β-CD (1:8 w/w)18.23
Dexibuprofen:HP-β-CD (1:4 w/w) + 10% Poloxamer-188Significantly enhanced beyond the binary complex

This table demonstrates the significant increase in solubility with cyclodextrin complexation and the potential for further enhancement with the addition of a hydrophilic polymer.[12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][17][18][19]

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).

  • Equilibrate the mixture for 24-48 hours to ensure saturation is reached.

  • After equilibration, stop the shaker and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and separate the dissolved compound from the undissolved solid by either centrifugation or filtration.

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol, based on the Higuchi-Connors method, is used to evaluate the solubilizing effect of cyclodextrins.[13][14][15][20][21]

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer

  • Vials with screw caps

  • Orbital shaker

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC-UV)

Procedure:

  • Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).

  • Add an excess amount of solid this compound to each cyclodextrin solution.

  • Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate the undissolved solid as described in Protocol 1.

  • Measure the total concentration of dissolved this compound in each sample.

  • Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis) to generate a phase solubility diagram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Start Start Weigh_Compound Weigh excess This compound Start->Weigh_Compound Prepare_Buffer Prepare aqueous buffer (with or without co-solvent/cyclodextrin) Start->Prepare_Buffer Mix Add compound to buffer in sealed vial Weigh_Compound->Mix Prepare_Buffer->Mix Shake Agitate on orbital shaker (24-48h at constant T) Mix->Shake Separate Separate solid and supernatant (centrifuge or filter) Shake->Separate Quantify Quantify concentration of dissolved compound (e.g., HPLC-UV) Separate->Quantify End End Quantify->End

Caption: Workflow for Determining Aqueous Solubility.

signaling_pathway cluster_problem Problem cluster_solutions Solubility Enhancement Strategies Low_Solubility Poor Aqueous Solubility of This compound pH_Adjustment pH Adjustment (pH > pKa) Low_Solubility->pH_Adjustment Ionization Co_Solvents Co-solvent Addition (e.g., Ethanol, Propylene Glycol) Low_Solubility->Co_Solvents Polarity Reduction Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Low_Solubility->Cyclodextrins Encapsulation Increased_Solubility Enhanced Aqueous Solubility pH_Adjustment->Increased_Solubility Co_Solvents->Increased_Solubility Cyclodextrins->Increased_Solubility

Caption: Strategies to Enhance Aqueous Solubility.

References

preventing degradation of 5-(4-hydroxyphenyl)pentanoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 5-(4-hydroxyphenyl)pentanoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution containing this compound is turning yellow or brown. What is causing this color change?

A1: A yellow or brown color change is a common indicator of oxidation.[1] Like many phenolic compounds, this compound is susceptible to oxidation, which converts the phenol group into quinone-type structures and eventually leads to the formation of colored polymerization products.[1][2] This process is accelerated by factors such as exposure to oxygen, high pH, light, and the presence of metal ions.[1][3]

Q2: What are the primary environmental factors that accelerate the degradation of this compound in solution?

A2: The main factors that promote the degradation of phenolic compounds like this compound are:

  • pH: High pH (alkaline) conditions deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1][4][5] Some phenolic compounds are unstable at high pH.[4][5][6]

  • Dissolved Oxygen: Molecular oxygen is a key reactant in the oxidation of phenols.[1]

  • Light Exposure: UV and visible light can provide the energy to initiate and propagate photodegradation and oxidative chain reactions.[1][7][8]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and thermal decomposition.[1][9][10] While many phenolic acids are relatively stable up to 150°C, decomposition can occur at higher temperatures.[9][11]

  • Metal Ions: Transition metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, significantly speeding up oxidation.[1][7]

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[12][13][14][15]

Q4: How can I prepare solutions to maximize the stability of the compound?

A4: To minimize degradation when preparing solutions, you should:

  • Use deoxygenated (degassed) solvents to remove dissolved oxygen.

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Use high-purity water and reagents to avoid metal ion contamination.

  • Consider adding a chelating agent like EDTA to your buffers to sequester any trace metal ions.[1]

  • Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[7]

  • Maintain a slightly acidic to neutral pH, as alkaline conditions promote oxidation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem 1: Rapid Color Change or Degradation in Solution
Potential Cause Recommended Solution
High pH of Solution Phenolic compounds are generally more stable in slightly acidic conditions.[5] Adjust the pH of your solution to be between 4 and 6. Avoid alkaline buffers.
Presence of Dissolved Oxygen Prepare solutions using solvents that have been thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by sonication under vacuum.
Contamination with Metal Ions Use high-purity (e.g., HPLC-grade) solvents and reagents. Prepare buffers with metal-free water. Add a chelating agent such as EDTA (0.1-1 mM) to sequester catalytic metal ions.[1]
Exposure to Light Conduct experiments in a dark room or use amber-colored glassware. Wrap clear containers with aluminum foil to block light.[7]
Elevated Temperature Prepare and store solutions at low temperatures (e.g., 4°C) when not in use. Avoid unnecessary heating.[9]
Problem 2: Inconsistent Experimental Results or Low Analyte Recovery
Potential Cause Recommended Solution
Progressive Degradation of Stock Solution Prepare fresh stock solutions daily. If storage is necessary, store aliquots under an inert atmosphere at -20°C or -80°C and protect from light.
Adsorption to Container Surfaces Use silanized glass vials or polypropylene containers to minimize non-specific binding.
Oxidation During Sample Processing Add an antioxidant, such as ascorbic acid, to your samples and standards during preparation to prevent oxidation.[16]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4654-08-4[12][17]
Molecular Formula C₁₁H₁₄O₃[15][17]
Molecular Weight 194.23 g/mol [15][17]
Melting Point 116-120°C[13]
Boiling Point (Predicted) 401.0 ± 28.0 °C[13]
pKa (Predicted) 4.75 ± 0.10[13]
Physical Form Solid[14][15]
Storage Temperature Room Temperature (Sealed, Dry)[13][14]

Table 2: Summary of Factors Influencing Degradation of Phenolic Compounds

FactorEffect on StabilityMitigation Strategy
High pH (>7) Increases susceptibility to oxidation.[4][5]Maintain pH in the slightly acidic to neutral range (pH 4-6).
Oxygen Primary agent for oxidation.[1]Use degassed solvents; work under an inert atmosphere (N₂, Ar).
UV/Visible Light Initiates photodegradation.Use amber vials or foil-wrapped containers; minimize light exposure.
Temperature Accelerates degradation rates.[9][11]Store solutions at low temperatures (4°C); avoid heating.
Metal Ions (Fe³⁺, Cu²⁺) Catalyze oxidation reactions.[1][7]Use high-purity reagents; add chelating agents like EDTA.

Visualizations

problem_node problem_node cause_node cause_node solution_node solution_node check_node check_node start Problem: Inconsistent Results or Solution Discoloration check_pH Is the solution pH > 7? start->check_pH check_light Is the solution exposed to light? check_pH->check_light No cause_pH Potential Cause: Alkaline Oxidation check_pH->cause_pH Yes check_oxygen Are you using standard solvents? check_light->check_oxygen No cause_light Potential Cause: Photodegradation check_light->cause_light Yes check_temp Is the experiment run at T > 30°C? check_oxygen->check_temp No cause_oxygen Potential Cause: Oxidation by O₂ check_oxygen->cause_oxygen Yes cause_temp Potential Cause: Thermal Degradation check_temp->cause_temp Yes solve_pH Solution: Buffer to pH 4-6 cause_pH->solve_pH solve_light Solution: Use Amber Vials cause_light->solve_light solve_oxygen Solution: Use Degassed Solvents Work Under Inert Gas cause_oxygen->solve_oxygen solve_temp Solution: Conduct at Lower Temp Store at 4°C cause_temp->solve_temp

Caption: Troubleshooting flowchart for identifying degradation causes.

cluster_prep Solution Preparation cluster_storage Storage & Use cluster_qc Quality Control step_node step_node action_node action_node qc_node qc_node storage_node storage_node weigh 1. Weigh solid compound in a clean vessel solvent 2. Select high-purity solvent (degas via sonication or N₂ sparging) weigh->solvent dissolve 3. Dissolve compound under inert atmosphere (e.g., glovebox) solvent->dissolve transfer 4. Transfer to amber vial or foil-wrapped container dissolve->transfer store 5. Store at 4°C, protected from light transfer->store use 6. Use immediately or within 24 hours. Equilibrate to RT before opening. store->use analyze 7. Analyze purity/concentration (e.g., via HPLC-UV) use->analyze

Caption: Recommended workflow for handling this compound.

compound_node compound_node intermediate_node intermediate_node product_node product_node phenol This compound (Phenol Moiety) radical Phenoxy Radical phenol->radical -H⁺, -e⁻ quinone Quinone-like Intermediates radical->quinone polymers Colored Polymerization Products quinone->polymers Polymerization initiator_label Initiators: O₂, Light (hv), Metal Ions, High pH

Caption: General pathway for the oxidation of phenolic compounds.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol is designed to minimize the degradation of this compound in solution.

Materials:

  • This compound (solid)

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile, or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

  • Sonicator or sparging equipment

Procedure:

  • Solvent Preparation: Place the required volume of solvent in a flask. Degas the solvent by sparging with an inert gas for 15-20 minutes or by sonicating under vacuum for 10-15 minutes.

  • Weighing: Accurately weigh the desired amount of solid this compound directly into a tared amber glass vial. Perform this step quickly to minimize exposure to air and light.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial to achieve the target concentration. Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: For short-term storage (< 24 hours), keep the solution at 4°C, protected from light. For long-term storage, flush the headspace of the vial with inert gas, cap tightly, and store at -20°C or -80°C.

  • Usage: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water and oxygen into the solution.

Protocol 2: Monitoring Compound Stability by HPLC-UV

This method provides a general framework for assessing the stability of this compound over time.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

Mobile Phase (Isocratic Example):

  • A mixture of Acetonitrile and Water (containing 0.1% Formic Acid or Phosphoric Acid to maintain an acidic pH). The exact ratio (e.g., 40:60 ACN:Water) should be optimized for ideal peak shape and retention time.

Procedure:

  • Standard Preparation: Prepare a fresh stock solution of this compound (~1 mg/mL) following Protocol 1. Create a series of working standards by diluting the stock solution with the mobile phase.

  • Initial Analysis (T=0): Immediately after preparation, inject the highest concentration standard onto the HPLC system. Record the peak area and retention time. This will serve as the baseline measurement.

  • Incubation: Store the stock solution under the experimental conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator, etc.).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution, dilute it to the working concentration, and inject it into the HPLC.

  • Data Analysis: Compare the peak area of the main analyte peak at each time point to the T=0 measurement. A decrease in peak area indicates degradation. The appearance of new peaks, especially earlier eluting (more polar) ones, can signify the formation of degradation products. Calculate the percentage of compound remaining at each time point.

References

troubleshooting 5-(4-hydroxyphenyl)pentanoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-(4-hydroxyphenyl)pentanoic acid. This guide addresses common side reactions and offers solutions to challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step method involves:

  • Friedel-Crafts Acylation: Reaction of phenol with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate, 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

  • Clemmensen Reduction: Reduction of the ketone group in the intermediate to a methylene group using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to yield the final product.

Q2: What are the primary challenges in the Friedel-Crafts acylation step?

The main challenges include controlling the regioselectivity (ortho- vs. para-substitution), preventing O-acylation of the phenol, and avoiding polyacylation due to the activating nature of the hydroxyl group.[1][2] Catalyst deactivation by moisture is also a common issue.[1]

Q3: Are there any major side products to expect during the Clemmensen reduction?

While the Clemmensen reduction is generally effective for reducing aryl-alkyl ketones, potential side products can include alcohols from incomplete reduction and dimerization products like pinacols.[3][4] However, the harsh acidic conditions are the primary concern for sensitive substrates.[3]

Q4: Will the phenolic hydroxyl and carboxylic acid groups be affected by the Clemmensen reduction conditions?

Generally, phenolic and carboxylic acid groups remain unaffected during the Clemmensen reduction, making it a suitable method for the reduction of ketoacids containing these functional groups.[5][6]

Troubleshooting Guides

Step 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride

Issue 1: Low Yield of 4-(4-hydroxyphenyl)-4-oxobutanoic acid

Potential CauseRecommended Troubleshooting Action
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid.[1]
O-Acylation The formation of the phenyl ester (O-acylation) can compete with the desired C-acylation. Using a higher concentration of the Lewis acid catalyst can favor C-acylation through the Fries rearrangement of the initially formed ester.[2]
Suboptimal Temperature The reaction temperature can influence the product distribution and yield. If the yield is low at room temperature, consider moderately heating the reaction. Conversely, if side products are prevalent, running the reaction at a lower temperature may be beneficial.
Incorrect Stoichiometry Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it.[1] Ensure at least one equivalent of the catalyst is used per mole of glutaric anhydride.

Issue 2: Formation of Multiple Products (Isomers and Polyacylation)

Potential CauseRecommended Troubleshooting Action
Lack of Regioselectivity Friedel-Crafts acylation of phenol can yield both ortho- and para- substituted products. The para- product is typically favored due to steric hindrance. The choice of solvent can sometimes influence the ortho/para ratio. Separation of the isomers can be achieved by chromatography.[7]
Polyacylation The hydroxyl group is strongly activating, which may lead to a second acylation on the aromatic ring. Using a stoichiometric amount of the acylating agent (glutaric anhydride) can help minimize this side reaction.[1]
Step 2: Clemmensen Reduction of 4-(4-hydroxyphenyl)-4-oxobutanoic acid

Issue 3: Incomplete Reaction or Low Yield of this compound

Potential CauseRecommended Troubleshooting Action
Poorly Activated Zinc The zinc amalgam must be freshly prepared and properly activated to be effective. Ensure the zinc surface is shiny and amalgamated with mercury(II) chloride solution prior to use.
Insufficient Acid Concentration The Clemmensen reduction requires a high concentration of hydrochloric acid. Ensure that concentrated HCl is used and that there is a sufficient excess.[3]
Reaction Time The reduction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time if necessary.

Issue 4: Formation of Undesired Byproducts

Potential CauseRecommended Troubleshooting Action
Formation of Alcohols Incomplete reduction may lead to the formation of the corresponding secondary alcohol. While not considered a true intermediate, its presence indicates that the reduction has not gone to completion.[3] Increasing the reaction time or using freshly prepared zinc amalgam may help.
Dimerization Products (Pinacols) Dimerization of the ketone can occur. This is often suppressed by using a large excess of highly concentrated hydrochloric acid and maintaining vigorous reflux.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-hydroxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

  • To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 equivalents).

  • Cool the flask in an ice bath and add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Slowly add a solution of glutaric anhydride (1 equivalent) in the same solvent from the dropping funnel.

  • After the addition is complete, add phenol (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition of phenol, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Clemmensen Reduction)

  • Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Add the 4-(4-hydroxyphenyl)-4-oxobutanoic acid (1 equivalent) to the flask.

  • Heat the mixture to a vigorous reflux with stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and decant the liquid from the excess zinc.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the final product by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Phenol Phenol Intermediate 4-(4-hydroxyphenyl)-4-oxobutanoic acid Phenol->Intermediate AlCl₃ GlutaricAnhydride Glutaric Anhydride FinalProduct This compound Intermediate->FinalProduct Zn(Hg), HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Check Catalyst Activity & Stoichiometry Start->CheckCatalyst CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckPurity Analyze Product Mixture Start->CheckPurity Anhydrous Use Anhydrous Conditions & Fresh Catalyst CheckCatalyst->Anhydrous Moisture? Stoichiometry Increase Catalyst Loading CheckCatalyst->Stoichiometry Sub-stoichiometric? Temperature Adjust Temperature CheckConditions->Temperature Time Modify Reaction Time CheckConditions->Time Isomers Isomers Present (ortho/para) CheckPurity->Isomers OAcylation O-Acylation Product Detected CheckPurity->OAcylation Purify Purify by Chromatography/Recrystallization Isomers->Purify Fries Promote Fries Rearrangement OAcylation->Fries

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Troubleshooting_Clemmensen Start Low Yield in Clemmensen Reduction CheckReagents Verify Reagent Quality & Quantity Start->CheckReagents CheckReaction Monitor Reaction Progress Start->CheckReaction Zinc Use Freshly Prepared Zinc Amalgam CheckReagents->Zinc Inactive Zinc? Acid Ensure Sufficient Concentrated HCl CheckReagents->Acid Low Acid Conc.? Incomplete Starting Material Remains CheckReaction->Incomplete Byproducts Side Products Detected (e.g., dimers) CheckReaction->Byproducts Extend Extend Reflux Time Incomplete->Extend Vigorous Ensure Vigorous Reflux Byproducts->Vigorous

Caption: Troubleshooting workflow for Clemmensen reduction.

References

Technical Support Center: Optimizing Derivatization of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5-(4-hydroxyphenyl)pentanoic acid for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The most common derivatization methods for this compound are silylation and esterification. Silylation targets both the phenolic hydroxyl and carboxylic acid groups, while esterification can sometimes be performed chemoselectively on the carboxylic acid group.

Q2: Why is derivatization of this compound necessary for GC analysis?

A2: Derivatization is essential to increase the volatility and thermal stability of this compound. The polar hydroxyl and carboxylic acid groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC analysis. Derivatization replaces the active hydrogens on these functional groups with less polar groups, making the molecule more suitable for GC analysis.

Q3: Which silylating agent is best for this compound?

A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective and commonly used silylating agent for phenolic acids.[1] It reacts with both the phenolic and carboxylic acid groups to form trimethylsilyl (TMS) derivatives. MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) is another suitable option.

Q4: Can I selectively derivatize only the carboxylic acid group?

A4: Yes, chemoselective esterification of the carboxylic acid in the presence of the phenolic hydroxyl group is possible. Methods like the Mitsunobu reaction or using specific catalysts can achieve this.[2][3][4] Fischer esterification, which uses an alcohol in the presence of a strong acid catalyst, can also favor the esterification of the carboxylic acid, though reaction conditions need to be carefully controlled to avoid side reactions.[2][3]

Q5: What are the main by-products of silylation and how do I deal with them?

A5: The by-products of silylation depend on the reagent used. For BSTFA, the by-products are N-methyltrifluoroacetamide and trifluoroacetamide, which are volatile and generally do not interfere with the analysis.[1] Proper selection of the GC column and temperature program can help separate any interfering peaks.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Presence of Moisture Ensure all glassware, solvents, and the sample itself are anhydrous. Water can deactivate silylating and some esterifying reagents.[5] Dry the sample thoroughly, for example, under a stream of nitrogen.[6][7]
Reagent Degradation Use fresh derivatization reagents. Silylating agents are particularly moisture-sensitive. Store them in a desiccator and handle them under an inert atmosphere if possible.
Insufficient Reagent Use a sufficient excess of the derivatizing agent. A molar ratio of at least 2:1 of the silylating agent to active hydrogens is often recommended.[1]
Suboptimal Reaction Conditions Optimize the reaction time and temperature. Many silylation reactions with BSTFA proceed at 60-70°C for 30-60 minutes.[8][9][10] For esterification, conditions can vary widely based on the method.
Poor Sample Solubility Ensure the sample is fully dissolved in the reaction solvent. If the dried extract does not dissolve, derivatization will likely not proceed efficiently. Pyridine or acetonitrile can be used as solvents to aid dissolution before adding the derivatizing agent.[10][11]
Problem 2: Incomplete Derivatization (Multiple Peaks in Chromatogram)
Possible Cause Suggested Solution
Steric Hindrance While less of a concern for this compound, for more complex molecules, steric hindrance can slow down the reaction. Increasing the reaction temperature or time, or using a less bulky derivatizing agent, may help.
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction progress by analyzing aliquots at different time points.[1]
Catalyst Inactivity If using a catalyst (e.g., TMCS in silylation), ensure it is active and used in the correct proportion. For BSTFA reactions, 1-10% TMCS is common.[1][8]
Problem 3: Peak Tailing in Gas Chromatography
Possible Cause Suggested Solution
Incomplete Derivatization Tailing can be a sign of underivatized polar groups interacting with the GC column. Re-optimize the derivatization procedure to ensure complete reaction.[5]
Active Sites in the GC System The GC inlet liner, column, or packing material may have active sites that interact with the analyte. Use a deactivated liner and a high-quality, appropriate GC column.
Column Bleed High temperatures can cause column bleed, which can manifest as peak tailing. Ensure the column is not being operated above its maximum temperature limit.

Quantitative Data Summary

Table 1: Comparison of Silylation Conditions for Phenolic Acids

ReagentCatalystTemperature (°C)Time (min)Typical YieldReference
BSTFA1% TMCS7060High[8]
MSTFANone7030-60High[6]
BSTFANone7530>95%
MTBSTFANone8060-100High[12]

Table 2: Comparison of Esterification Methods for Phenolic Acids

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Mitsunobu ReactionDIAD, TPP, AlcoholTHFRoom Temp2448-50[13]
Fischer EsterificationAlcohol, H₂SO₄AlcoholReflux2Variable[14]
Alkyl HalideAlkyl Halide, KHCO₃DMFRoom Temp->90%[15][16]
EnzymaticLipase, AlcoholOrganic Solvent50-6012-12062-98[17]

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent, such as pyridine or acetonitrile, to dissolve the sample. Then, add 200 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) before injection.

Protocol 2: Fischer Esterification with Methanol
  • Sample Preparation: In a round-bottom flask, dissolve 100 mg of this compound in 5 mL of methanol.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_cleanup Post-Reaction (for some methods) start Start with this compound sample dissolve Dissolve in appropriate solvent or dry down start->dissolve add_reagent Add Derivatization Reagent (e.g., BSTFA or Alcohol/Acid) dissolve->add_reagent react Incubate at optimal temperature and time add_reagent->react inject Inject into GC-MS react->inject workup Work-up and Purification (e.g., for Esterification) react->workup acquire Data Acquisition inject->acquire process Data Processing and Analysis acquire->process workup->inject

Caption: General experimental workflow for the derivatization and analysis of this compound.

troubleshooting_derivatization start Low or Incomplete Derivatization Yield? q_moisture Is the sample/system completely dry? start->q_moisture s_dry Action: Dry sample, solvents, and glassware thoroughly. q_moisture->s_dry No q_reagent Is the reagent fresh and in sufficient excess? q_moisture->q_reagent Yes end_node Re-analyze Sample s_dry->end_node s_reagent Action: Use fresh reagent and increase molar excess. q_reagent->s_reagent No q_conditions Are reaction time and temperature optimized? q_reagent->q_conditions Yes s_reagent->end_node s_conditions Action: Increase reaction time and/or temperature. Perform a time-course study. q_conditions->s_conditions No q_solubility Is the sample fully dissolved? q_conditions->q_solubility Yes s_conditions->end_node s_solubility Action: Use a suitable solvent (e.g., pyridine, acetonitrile) to aid dissolution. q_solubility->s_solubility No q_solubility->end_node Yes s_solubility->end_node

Caption: A decision tree for troubleshooting low derivatization yield.

References

Technical Support Center: Synthesis of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-(4-hydroxyphenyl)pentanoic acid, particularly focusing on improving reaction yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the two main stages of the synthesis: Friedel-Crafts acylation to form the intermediate 4-oxo-5-(4-hydroxyphenyl)pentanoic acid, and the subsequent reduction to the final product.

Stage 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride

Question 1: Low yield of the desired C-acylated product, with significant formation of a phenyl ester byproduct (O-acylation).

Answer:

The competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group) is a common challenge in the Friedel-Crafts acylation of phenols. The O-acylated product, a phenyl ester, is formed under kinetic control, while the desired C-acylated product is thermodynamically more stable.

Troubleshooting Steps:

  • Increase Catalyst Concentration: A higher concentration of the Lewis acid catalyst (e.g., AlCl₃) favors the formation of the C-acylated product.[1] An excess of the catalyst can promote the Fries rearrangement of the initially formed O-acylated ester to the more stable C-acylated ketone.[1]

  • Reaction Temperature and Time: Higher reaction temperatures can also favor the thermodynamically controlled C-acylation. However, this may also lead to increased side product formation. A systematic optimization of temperature and reaction time is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Less polar, non-coordinating solvents are generally preferred for Friedel-Crafts acylations.

Question 2: The Friedel-Crafts acylation yields a mixture of ortho- and para-isomers of 4-oxo-5-(hydroxyphenyl)pentanoic acid, with a low proportion of the desired para-isomer.

Answer:

The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution. While the para position is generally favored due to reduced steric hindrance, the reaction conditions can influence the ortho/para ratio.

Troubleshooting Steps:

  • Choice of Lewis Acid: The size and nature of the Lewis acid catalyst can impact the steric environment around the phenolic hydroxyl group, thereby influencing the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve the yield of the para-isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the sterically less hindered para-product.

  • Solvent Effects: The solvent can influence the effective size of the catalytic complex and thus the steric hindrance at the ortho-position.

Stage 2: Reduction of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid

Question 3: Incomplete reduction of the ketone to the methylene group, resulting in a mixture of starting material, product, and the alcohol intermediate.

Answer:

Incomplete reduction can be a significant issue in both Clemmensen and Wolff-Kishner reductions.

Troubleshooting Steps for Clemmensen Reduction:

  • Purity of Zinc: The zinc used for the amalgam must be of high purity and activated.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete reduction. The reaction often requires prolonged heating under reflux.[2]

  • Acid Concentration: The concentration of hydrochloric acid is crucial for the reaction's success.[2]

Troubleshooting Steps for Wolff-Kishner Reduction:

  • Anhydrous Conditions: The presence of water can interfere with the reaction. The Huang-Minlon modification, which involves distilling off water after the initial formation of the hydrazone, can significantly improve yields and shorten reaction times.[3][4]

  • Sufficiently High Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically achieved by using a high-boiling solvent like diethylene glycol.[5][6]

  • Strong Base: A sufficiently strong base (e.g., KOH or NaOH) is necessary to deprotonate the hydrazone.[5]

Question 4: Low yield of the desired product due to side reactions involving the phenolic hydroxyl group.

Answer:

The phenolic hydroxyl group can be sensitive to the harsh conditions of both Clemmensen (strongly acidic) and Wolff-Kishner (strongly basic and high temperature) reductions.

Troubleshooting Steps:

  • Choice of Reduction Method: For substrates sensitive to strong acids, the Wolff-Kishner reduction is generally preferred. Conversely, for base-sensitive substrates, the Clemmensen reduction is the better choice.[4]

  • Protecting Groups: If significant degradation or side reactions of the phenol are observed, a protection-deprotection strategy may be necessary. The hydroxyl group can be protected (e.g., as a methyl ether) before the reduction and then deprotected in a subsequent step.

  • Modified Reduction Conditions: Milder variations of these reductions have been developed. For instance, the use of tosylhydrazide followed by reduction with a milder reducing agent can be an alternative to the traditional Wolff-Kishner conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic route involves a two-step process. The first step is a Friedel-Crafts acylation of phenol with glutaric anhydride to form 4-oxo-5-(4-hydroxyphenyl)pentanoic acid. The second step is the reduction of the keto group to a methylene group using methods like the Clemmensen or Wolff-Kishner reduction.[7][8]

Q2: Which reduction method, Clemmensen or Wolff-Kishner, is more suitable for reducing 4-oxo-5-(4-hydroxyphenyl)pentanoic acid?

A2: The choice depends on the stability of your specific substrate and any other functional groups present. The Clemmensen reduction is performed under strongly acidic conditions, which could potentially lead to side reactions with the phenol. The Wolff-Kishner reduction is conducted under strongly basic conditions at high temperatures, which might also affect the acidic phenol. A preliminary small-scale comparison of both methods is advisable. For acid-sensitive substrates, the Wolff-Kishner reduction is generally the preferred method.[4]

Q3: How can I purify the final product, this compound?

A3: Purification of carboxylic acids often involves the following steps:

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be collected by filtration.[9]

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture to obtain a highly pure product.[9]

Q4: What are the main byproducts to expect in the Friedel-Crafts acylation step?

A4: The primary byproducts are the O-acylated phenyl ester and the ortho-acylated isomer.[10] The relative amounts of these byproducts depend on the reaction conditions.

Data Presentation

Table 1: Influence of Lewis Acid on Regioselectivity in Friedel-Crafts Acylation of Phenols (Illustrative)

Lewis AcidSolventTemperature (°C)para:ortho Ratio (Illustrative)
AlCl₃Nitrobenzene25High para selectivity
FeCl₃CS₂0Moderate para selectivity
ZnCl₂DichloromethaneRefluxLower para selectivity
BF₃·OEt₂Dichloromethane0Variable selectivity

Note: This table provides an illustrative guide. The actual regioselectivity will depend on the specific substrate and reaction conditions.

Table 2: Comparison of Reduction Methods for Aryl Ketones

MethodReagentsConditionsAdvantagesDisadvantages
Clemmensen Reduction Zn(Hg), conc. HClRefluxEffective for aryl-alkyl ketones; tolerates base-sensitive groups.Strongly acidic, not suitable for acid-sensitive substrates; mechanism is not fully understood.[2]
Wolff-Kishner Reduction H₂NNH₂, KOH or NaOH, high-boiling solvent (e.g., diethylene glycol)High temperature (180-200 °C)Suitable for acid-sensitive substrates.Strongly basic and high temperatures required; not suitable for base-sensitive or sterically hindered substrates.[5][6]
Huang-Minlon Modification H₂NNH₂·H₂O, KOH or NaOH, diethylene glycolReflux with water removal, then high temperatureOne-pot procedure, improved yields, and shorter reaction times compared to the original Wolff-Kishner.[3][4]Still requires high temperatures and strongly basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid via Friedel-Crafts Acylation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath.

  • Addition of Reactants: Dissolve phenol and glutaric anhydride in the same solvent and add this solution dropwise to the stirred AlCl₃ suspension while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Clemmensen Reduction of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid
  • Preparation of Zinc Amalgam: Activate zinc powder by washing with dilute HCl, followed by water, and then treat with a solution of mercuric chloride (HgCl₂).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene.

  • Addition of Substrate: Add the 4-oxo-5-(4-hydroxyphenyl)pentanoic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification) of 4-oxo-5-(4-hydroxyphenyl)pentanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, dissolve 4-oxo-5-(4-hydroxyphenyl)pentanoic acid, potassium hydroxide, and hydrazine hydrate in diethylene glycol.[5]

  • Hydrazone Formation: Heat the mixture to a temperature that allows for the formation of the hydrazone and the distillation of water (typically around 130-140 °C).

  • Reduction: After the water has been removed, increase the temperature to around 190-200 °C and reflux for several hours until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Acidification and Extraction: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Phenol Phenol Acylation Friedel-Crafts Acylation (AlCl₃, Solvent) Phenol->Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Acylation Intermediate 4-oxo-5-(4-hydroxyphenyl)pentanoic acid Acylation->Intermediate Reduction Reduction (Clemmensen or Wolff-Kishner) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Friedel_Crafts Start Low Yield in Friedel-Crafts Acylation Problem1 High O-Acylation? Start->Problem1 Problem2 Low para-Selectivity? Start->Problem2 Solution1a Increase [AlCl₃] Problem1->Solution1a Solution1b Optimize Temperature Problem1->Solution1b Solution2a Screen Lewis Acids Problem2->Solution2a Solution2b Lower Reaction Temp. Problem2->Solution2b

Caption: Troubleshooting logic for the Friedel-Crafts acylation step.

Troubleshooting_Reduction cluster_clemmensen Clemmensen cluster_wolff_kishner Wolff-Kishner Start Low Yield in Reduction Problem1 Incomplete Reaction? Start->Problem1 Problem2 Phenol Side Reactions? Start->Problem2 Solution1a_C Check Zn Purity/ Activation Problem1->Solution1a_C Solution1b_C Increase Time/Temp Problem1->Solution1b_C Solution1a_WK Ensure Anhydrous Conditions Problem1->Solution1a_WK Solution1b_WK Increase Temp Problem1->Solution1b_WK Solution2a Choose Alternative Reduction Method Problem2->Solution2a Solution2b Use Protecting Group Problem2->Solution2b

Caption: Troubleshooting logic for the reduction of the keto-acid intermediate.

References

avoiding interference in bioassays with 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-(4-hydroxyphenyl)pentanoic acid. This resource provides essential guidance on identifying and mitigating potential bioassay interference associated with this compound. Given its phenolic structure, this compound may participate in non-specific interactions that can lead to misleading results. This guide offers troubleshooting protocols and answers to frequently asked questions to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: My results with this compound are inconsistent or show activity across multiple, unrelated assays. What could be the cause?

A1: Inconsistent or promiscuous activity is often a hallmark of assay interference. For phenolic compounds like this compound, this can stem from several common mechanisms[1][2]:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes by sequestering them[3][4]. This is a primary cause of false positives in high-throughput screening[5].

  • Optical Interference: The compound may possess intrinsic fluorescence (autofluorescence) or be capable of quenching the fluorescence of a reporter molecule, leading to false-positive or false-negative signals, respectively[6][7].

  • Chemical Reactivity: The hydroxyphenyl group can be susceptible to oxidation, potentially generating reactive species like hydrogen peroxide that can disrupt assay components[2][8]. It may also react with thiol-containing reagents (e.g., DTT) in the assay buffer[1].

  • Protein Reactivity: Phenolic compounds can non-specifically interact with or denature proteins, including the target enzyme or antibodies in an immunoassay[1].

Q2: How can I determine if this compound is forming aggregates in my enzymatic assay?

A2: A key experiment is to test the compound's activity in the presence of a non-ionic detergent. Aggregates are typically disrupted by detergents, leading to a significant reduction in their inhibitory effect[1]. A steep dose-response curve can also be an indicator of aggregation-based inhibition[1].

Q3: I am using a fluorescence-based assay. How can I check for optical interference from this compound?

A3: To check for interference, run control experiments:

  • Autofluorescence Check: Prepare wells containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence using the same instrument settings as your main assay. A significant signal indicates compound autofluorescence[9][10].

  • Quenching Check: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound. A compound-dependent decrease in the fluorescent signal suggests quenching[6]. The phenolic hydroxyl group, in particular, can be involved in fluorescence quenching through photoinduced electron transfer[6].

Q4: Could this compound be interfering with my ELISA?

A4: Yes, interference in ELISAs is possible. Phenolic compounds can interact non-specifically with assay components. Potential issues include:

  • Non-specific Binding: The compound might bind to the blocking proteins, antibodies, or the plate surface, causing unpredictable results[11].

  • Matrix Effects: The overall composition of your sample, if not properly controlled for, can affect antibody-antigen binding[12][13].

  • Enzyme Conjugate Inhibition: The compound could directly inhibit the activity of the enzyme conjugate (e.g., HRP), leading to a reduced signal.

Q5: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

A5: PAINS are chemical structures that are known to frequently appear as "hits" in many different high-throughput screens due to non-specific activity or assay interference[14][15][16]. Phenolic moieties are common features in described PAINS scaffolds. While this compound itself is not a widely documented PAIN, its chemical class is known for such behavior. Therefore, it is crucial to perform counter-screens to rule out false-positive activity[8][17].

Troubleshooting Guide

If you suspect assay interference, follow this systematic approach to identify and mitigate the issue.

Initial Checks & Characterization
  • Confirm Compound Identity and Purity: Ensure the integrity of your compound stock. Impurities from synthesis or degradation during storage can be reactive and cause interference[8].

  • Assess Solubility: Visually inspect for precipitation at the concentrations used. Poor solubility can lead to aggregation or light scattering. Determine the compound's critical aggregation concentration (CAC) if possible[4].

  • Run Control Experiments: The most critical step is to run controls that can isolate the source of interference.

Workflow for Diagnosing Assay Interference

G cluster_0 Start: Suspected Interference cluster_1 Step 1: Triage for Common Artifacts cluster_2 Step 2: Analyze Results & Identify Mechanism cluster_3 Step 3: Confirmation & Mitigation start Inconsistent or Promiscuous Assay Results agg_test Run Assay with 0.01% Triton X-100 start->agg_test opt_test Control for Optical Interference (Autofluorescence/Quenching) start->opt_test agg_result Activity Lost? agg_test->agg_result opt_result Signal in Compound-Only Control? opt_test->opt_result agg_confirm Mechanism: Aggregation Mitigation: Lower Concentration, Use Detergent, Orthogonal Assay agg_result->agg_confirm Yes no_artifact No Common Artifacts Detected Proceed to Test for Reactivity or Other Mechanisms agg_result->no_artifact No quench_result Signal Lost with Probe? opt_result->quench_result No autoF_confirm Mechanism: Autofluorescence Mitigation: Use Red-Shifted Dye, Time-Resolved Fluorescence opt_result->autoF_confirm Yes quench_confirm Mechanism: Quenching Mitigation: Change Fluorophore, Reduce Concentration quench_result->quench_confirm Yes quench_result->no_artifact No G cluster_0 Mechanism of Aggregation-Based Inhibition a This compound Monomers in Solution b Colloidal Aggregate a->b [Compound] > CAC d Enzyme Adsorbed on Aggregate Occluded Active Site b->d Surface Adsorption c Active Enzyme Active Site c->d f Product c->f Catalysis g No Reaction d->g e Substrate e->c:f1 e->d:f1

References

Technical Support Center: HPLC Analysis of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of 5-(4-hydroxyphenyl)pentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: In an ideal HPLC separation, the resulting chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's trailing edge is broader than its leading edge.[1] This asymmetry is problematic as it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and compromising the overall resolution and reliability of the analytical method.[2][3] A USP tailing factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.[1]

Q2: What are the common causes of peak tailing for an acidic compound like this compound?

A2: For polar, acidic compounds such as this compound, peak tailing is often caused by a combination of factors:

  • Secondary Silanol Interactions: Unwanted interactions between the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) can lead to peak tailing.[4][5] These interactions are particularly prevalent when the silanol groups are ionized (negatively charged).

  • Improper Mobile Phase pH: The pH of the mobile phase is a critical factor.[4] If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms of the molecule will exist, resulting in broadened or tailing peaks.[4]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a crucial parameter for controlling the peak shape of ionizable compounds. This compound has a predicted pKa of approximately 4.75, primarily due to its carboxylic acid group.[6][7] To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 2 pH units below the pKa.[5] At a lower pH (e.g., pH 2.5-3.0), the carboxylic acid group will be fully protonated (non-ionized), minimizing secondary interactions with the stationary phase and improving peak shape.[5]

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: A C18 reversed-phase column is commonly used for the analysis of phenolic acids.[8][9] To minimize peak tailing, it is advisable to use a modern, high-purity silica column with end-capping. End-capping chemically modifies the silica surface to reduce the number of accessible residual silanol groups. For particularly challenging separations of polar acidic compounds, columns with alternative selectivities, such as those with phenyl-modified C18 phases, may offer improved peak shapes.[10]

Troubleshooting Guide

Issue: Significant peak tailing observed for this compound.

This troubleshooting guide follows a logical workflow to help you identify and resolve the cause of peak tailing.

G cluster_mobile_phase cluster_column cluster_system start Peak Tailing Observed for This compound mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_adjust Adjust Mobile Phase pH to 2.5-3.0 (at least 2 units below pKa of ~4.75) mobile_phase->ph_adjust Primary Action column_check Step 2: Column Evaluation flush_column Flush with Strong Solvent column_check->flush_column system_check Step 3: System & Sample Check sample_conc Reduce Sample Concentration/ Injection Volume system_check->sample_conc solution Symmetrical Peak Achieved ph_adjust->solution Issue Resolved buffer_check Increase Buffer Strength (e.g., 20-50 mM) ph_adjust->buffer_check If tailing persists buffer_check->column_check If tailing persists buffer_check->solution Issue Resolved flush_column->solution Issue Resolved replace_column Replace with New/Validated Column flush_column->replace_column If ineffective replace_column->solution Issue Resolved endcapped_column Consider End-capped or Polar-modified Column replace_column->endcapped_column For method development endcapped_column->system_check If tailing persists endcapped_column->solution Issue Resolved sample_conc->solution Issue Resolved extra_column Check for Extra-Column Volume (tubing, connections) sample_conc->extra_column If tailing persists extra_column->solution Issue Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 1: Mobile Phase Optimization
  • Adjust Mobile Phase pH: The most critical step is to ensure the analyte is in a single, non-ionized state.

    • Action: Prepare an aqueous mobile phase with a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate). This is well below the pKa of ~4.75 for this compound, which will suppress the ionization of the carboxylic acid group.[5]

  • Increase Buffer Concentration: A low buffer concentration may not adequately control the pH at the column surface.

    • Action: If peak tailing persists after pH adjustment, increase the buffer concentration to a range of 20-50 mM.[5] This can help to mask some of the residual silanol sites on the stationary phase.

Step 2: Column Evaluation
  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[2]

  • Column Degradation: The column may have degraded over time, especially if used with high pH mobile phases.

    • Action: If flushing does not resolve the issue, replace the column with a new one of the same type. If the new column provides a symmetrical peak, the old column was the source of the problem.

  • Inappropriate Column Chemistry: The column may not be suitable for this type of analyte.

    • Action: For method development, consider using a modern, end-capped C18 column or a column with a different selectivity, such as a phenyl-hexyl phase, which can offer beneficial pi-pi interactions with the aromatic ring of the analyte.[10]

Step 3: System and Sample Checks
  • Sample Overload: High sample concentration can lead to peak fronting or tailing.

    • Action: Dilute the sample and inject a smaller volume to see if the peak shape improves.

  • Extra-Column Volume: Excessive dead volume in the system can cause band broadening.

    • Action: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and not contributing to dead volume.[4]

Data Presentation

The following table summarizes the expected effect of mobile phase pH on the peak asymmetry factor for an acidic compound like this compound (pKa ≈ 4.75). As the pH is lowered, the peak shape improves, and the asymmetry factor approaches the ideal value of 1.0.

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (Tf)Peak Shape
5.0Partially Ionized> 1.5Significant Tailing
4.0Mostly Non-ionized1.2 - 1.5Moderate Tailing
3.0Fully Protonated1.0 - 1.2Symmetrical
2.5Fully Protonated≈ 1.0Highly Symmetrical

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound, with a focus on achieving a symmetrical peak shape.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile in 0.1% Formic Acid).

Visualization of Key Interactions

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH can mitigate this issue.

G cluster_high_ph High pH (e.g., pH 5.0) cluster_low_ph Low pH (e.g., pH 2.7) silanol_ionized Ionized Silanol (SiO⁻) interaction Ionic Interaction silanol_ionized->interaction analyte_ionized Analyte (R-COO⁻) analyte_ionized->interaction tailing_peak Result: Tailing Peak interaction->tailing_peak silanol_protonated Protonated Silanol (SiOH) no_interaction Reduced Interaction silanol_protonated->no_interaction analyte_protonated Analyte (R-COOH) analyte_protonated->no_interaction symmetrical_peak Result: Symmetrical Peak no_interaction->symmetrical_peak

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Stability Testing of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of 5-(4-hydroxyphenyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals. It addresses common challenges and questions encountered during pH-dependent stability studies, providing not just protocols, but the scientific rationale behind them to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

General Stability & Forced Degradation

Q1: Why is it critical to study the stability of this compound across a range of pH values?

A1: Studying the pH-dependent stability is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[1][2] For this compound, this is particularly crucial due to its two ionizable functional groups: a carboxylic acid (pKa ≈ 4.75) and a phenolic hydroxyl group (pKa ≈ 10).[3] The ionization state of these groups, which is dictated by the solution's pH, directly influences the molecule's susceptibility to various degradation pathways.

  • At low pH (pH < 2): The molecule is fully protonated. While generally stable against hydrolysis, extreme acidic conditions coupled with heat can potentially promote reactions, although this is less common for this structure.

  • At neutral pH (pH ≈ 7): The carboxylic acid is deprotonated (carboxylate), while the phenol group remains protonated. This form is often encountered in physiological conditions.

  • At high pH (pH > 10): Both the carboxylic acid and the phenol group are deprotonated (phenoxide). The resulting electron-rich phenoxide is highly susceptible to oxidation, which is often the primary degradation pathway for phenolic compounds.[4]

Understanding these pH-dependent liabilities is essential for identifying likely degradation products, developing a stability-indicating analytical method, and determining appropriate formulation strategies and storage conditions.[5][6]

Q2: I need to start a forced degradation study. What are the essential stress conditions I should apply according to ICH guidelines?

A2: A forced degradation or stress testing study is designed to intentionally degrade the molecule to understand its degradation pathways and validate your analytical method's ability to separate degradants from the parent compound.[6][7] According to ICH guideline Q1A(R2), the study should evaluate the molecule's susceptibility to hydrolysis, oxidation, and photolysis.[1][8]

Here is a typical workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Evaluation prep Prepare concentrated stock solution of this compound in a suitable organic solvent (e.g., ACN or MeOH) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Dilute stock into stressor solutions base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Dilute stock into stressor solutions neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral Dilute stock into stressor solutions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Dilute stock into stressor solutions photo Photostability (ICH Q1B light conditions) prep->photo Dilute stock into stressor solutions sampling Sample at intervals (e.g., 0, 2, 4, 8, 24h). Neutralize acid/base samples. acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling hplc Analyze all samples using a stability-indicating HPLC method sampling->hplc eval Evaluate chromatograms. Identify degradation products. Perform mass balance assessment. hplc->eval

Caption: Workflow for a forced degradation study.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] If you see no degradation, you may need to increase the stressor concentration, temperature, or duration. If the API degrades completely, the conditions are too harsh and should be scaled back.

Methodology & Troubleshooting

Q3: I am setting up my HPLC method. What buffer system do you recommend for monitoring the stability of this compound across a pH range?

A3: The choice of buffer is critical for reliable chromatographic results. The buffer must have a pKa within ±1 pH unit of the desired mobile phase pH to provide adequate buffering capacity. For analyzing a phenolic acid, a reverse-phase HPLC (RP-HPLC) method is standard.[5][9]

Here is a summary of commonly used buffer systems for RP-HPLC:

pH RangeBuffer SystempKa ValuesProsCons
2.0 - 3.0Phosphate Buffer2.15Excellent UV transparency, robust buffering.Corrosive to stainless steel, not MS-friendly.
2.5 - 4.5Formate Buffer3.75Volatile and MS-friendly.Can have some UV absorbance below 220 nm.
3.8 - 5.8Acetate Buffer4.76Volatile and MS-friendly, good for pH near pKa of analyte.Can form adducts in MS, higher UV cutoff than phosphate.
6.2 - 8.2Phosphate Buffer7.20Excellent buffering capacity in the neutral range.Not volatile, not MS-friendly.
8.5 - 10.5Ammonium Carbonate9.25Volatile and MS-friendly.Can be less stable, pH can drift with CO2 absorption.

Recommendation: For UV-based detection, a phosphate buffer is a reliable choice for its stability and low UV absorbance. For LC-MS analysis, volatile buffers like ammonium formate or acetate are necessary to prevent salt buildup in the mass spectrometer.

Q4: I'm observing significant peak tailing for my main compound. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue, especially with acidic compounds, and it compromises both resolution and quantification.[10] For this compound, the primary causes are typically secondary interactions between the analyte and the column stationary phase.

Here’s a troubleshooting guide:

  • Mobile Phase pH is Too High: The most common cause. If the mobile phase pH is close to or above the pKa of your carboxylic acid (~4.75), a portion of your analyte will be in its ionized (anionic) form. This ionized form can have strong secondary interactions with residual, un-endcapped silanol groups (Si-OH) on the silica-based C18 column, which are acidic and carry a negative charge at higher pH.

    • Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric acid or formic acid. At this pH, the carboxylic acid is fully protonated, suppressing ionization and minimizing interactions with silanols, leading to sharper, more symmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10]

    • Solution: Reduce the injection volume or dilute your sample and re-inject.

  • Column Degradation: The stationary phase can degrade over time, especially when using high pH mobile phases, exposing more active silanol sites.

    • Solution: Try a new column of the same type. If the problem persists, consider using a column with advanced end-capping or a hybrid particle technology that is more resistant to pH extremes.

Peak_Tailing_Troubleshooting cluster_ph pH Adjustment cluster_conc Concentration Check cluster_column Column Health start Peak Tailing Observed q1 Is Mobile Phase pH < 4? start->q1 adjust_ph Lower mobile phase pH to 2.5-3.0 using formic or phosphoric acid. q1->adjust_ph No q2 Is sample concentration too high? q1->q2 Yes reinject1 Re-inject Sample adjust_ph->reinject1 end Problem Solved reinject1->end dilute Dilute sample or reduce injection volume. q2->dilute Yes q3 Is the column old or degraded? q2->q3 No reinject2 Re-inject Sample dilute->reinject2 reinject2->end replace_col Replace with a new column. Consider a pH-resistant column type. q3->replace_col Yes replace_col->end

Caption: Troubleshooting guide for HPLC peak tailing.

Q5: My results show rapid degradation in the basic hydrolysis sample, but almost none in the acidic or neutral samples. Is this expected?

A5: Yes, this is the expected and most probable outcome for this compound. The phenolic hydroxyl group is the key to its instability at high pH.

  • Mechanism: In a basic solution (e.g., pH > 10), the phenolic proton is abstracted, forming a negatively charged phenoxide ion. This ion is a potent electron-donating group, which activates the aromatic ring and makes it highly susceptible to oxidation. Even dissolved oxygen in the solvent can be sufficient to initiate oxidative degradation, which can lead to the formation of colored quinone-type structures and eventual ring-opening products.[4][11]

  • Acid/Neutral Stability: In acidic and neutral conditions, the phenol group is protonated. It remains an activating group for the aromatic ring but is far less susceptible to oxidation than the phenoxide. Therefore, the molecule exhibits significantly higher stability at lower pH values, with thermal degradation being the more likely route if any change is observed.[12]

This pronounced pH-dependent degradation profile is a classic characteristic of phenolic compounds and underscores the importance of controlling pH in any liquid formulation.

Experimental Protocols

Protocol 1: pH-Dependent Hydrolytic Stability Study

This protocol outlines a systematic approach to evaluating the stability of this compound in solution across a range of pH values.

1. Materials:

  • This compound
  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
  • Buffer solutions: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Ammonium Carbonate Buffer)
  • Class A volumetric flasks and pipettes
  • HPLC vials
  • Calibrated pH meter
  • Temperature-controlled incubator or water bath set to 40°C.

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in ACN or MeOH to prepare a 1.0 mg/mL stock solution.
  • Sample Preparation: For each pH condition (2.0, 7.4, and 9.0), pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the respective buffer solution. This yields a final concentration of 100 µg/mL.
  • Time Zero (T0) Analysis: Immediately transfer an aliquot of each freshly prepared sample into an HPLC vial and analyze to establish the initial concentration and purity.
  • Incubation: Place the remaining volume of the prepared samples in the 40°C incubator.
  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours). Transfer to HPLC vials for analysis.
  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
  • Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to T0. Plot the percentage remaining versus time for each pH condition.

References

common contaminants in 5-(4-hydroxyphenyl)pentanoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4-hydroxyphenyl)pentanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to sample purity and experimental integrity. Below you will find frequently asked questions and troubleshooting guides to help identify and address potential contaminants in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my this compound sample?

A1: Impurities in this compound samples can originate from several sources, primarily related to the synthetic route and the stability of the compound. The most common synthetic pathway involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of phenol with glutaric anhydride.

  • Reduction: Reduction of the resulting 4-(4-hydroxybenzoyl)butanoic acid.

Impurities can be introduced from the starting materials, arise from side reactions during synthesis, or be products of degradation.

Q2: What specific impurities might be present from the starting materials?

A2: It is crucial to ensure the purity of the starting materials, phenol and glutaric anhydride, as they can introduce contaminants into the final product.

  • Phenol: Common impurities in commercially available phenol can include acetone, cumene, α-methylstyrene, and 2-methylbenzofuran.[1][2] Other aromatic or aliphatic hydrocarbons may also be present.[2]

  • Glutaric Anhydride: While generally stable, glutaric anhydride is sensitive to moisture and can hydrolyze back to glutaric acid.[3]

Q3: What byproducts can form during the Friedel-Crafts acylation step?

A3: The Friedel-Crafts acylation of phenol is a key step where side reactions can occur. Phenol is a bidentate nucleophile, meaning it can react at two positions: on the aromatic ring (C-acylation) to form the desired keto acid, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[4] Although the desired product is from C-acylation, O-acylation can occur, leading to the formation of a phenyl ester impurity. Additionally, polysubstitution, where more than one acyl group is added to the aromatic ring, is a potential side reaction.

Q4: What impurities can be generated during the reduction step?

A4: The reduction of the keto acid intermediate to the final product can also introduce impurities. If a method like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) is employed, byproducts such as alcohols and dimerization products can be formed, particularly under harsh reaction conditions.

Q5: How can this compound degrade, and what are the likely degradation products?

A5: this compound contains both a phenol and a carboxylic acid functional group, making it susceptible to certain types of degradation. Phenolic compounds are known to be sensitive to oxidation, especially in the presence of light and at elevated temperatures.[5][6] This can lead to the formation of colored oxidation products. The carboxylic acid group can potentially undergo esterification if alcohols are present as solvents or impurities. The overall degradation pathway can be complex, leading to a variety of smaller molecules.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with contaminants in your this compound samples.

Problem 1: Unexpected peaks are observed during HPLC analysis of the sample.

Possible Cause 1.1: Impurities from Starting Materials

  • Identification: Compare the retention times of the unexpected peaks with those of known impurities in phenol and glutaric acid (the hydrolyzed form of the anhydride).

  • Solution:

    • Source high-purity starting materials and verify their purity before use.

    • Store glutaric anhydride under dry conditions to prevent hydrolysis.[3]

Possible Cause 1.2: Byproducts from Friedel-Crafts Acylation

  • Identification: The presence of a phenyl ester from O-acylation or polysubstituted products can be investigated using techniques like LC-MS to identify the molecular weights of the impurity peaks.

  • Solution:

    • Optimize the Friedel-Crafts reaction conditions (e.g., catalyst, temperature, reaction time) to favor C-acylation over O-acylation and minimize polysubstitution.

Possible Cause 1.3: Byproducts from the Reduction Step

  • Identification: Incomplete reduction may leave unreacted 4-(4-hydroxybenzoyl)butanoic acid. Over-reduction or side reactions could lead to the corresponding alcohol or dimeric impurities.

  • Solution:

    • Ensure the reduction reaction goes to completion by monitoring its progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Consider milder reduction methods if harsh conditions are leading to byproducts.

Possible Cause 1.4: Degradation of the Final Product

  • Identification: The appearance of new peaks over time, especially when the sample is exposed to light or air, suggests degradation. Oxidative degradation of the phenol group is a common pathway.

  • Solution:

    • Store the this compound sample protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Store at low temperatures to slow down degradation processes.

Problem 2: The sample has a noticeable color (e.g., pink, brown) when it should be a white solid.

Possible Cause 2.1: Oxidation of the Phenolic Group

  • Identification: Phenolic compounds are susceptible to oxidation, which often results in the formation of colored quinone-type structures. This is a common cause of discoloration.

  • Solution:

    • Purify the sample using techniques like recrystallization or column chromatography to remove the colored impurities.

    • Implement the storage recommendations mentioned above (protection from light and oxygen) to prevent further oxidation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general reverse-phase HPLC method can be used to assess the purity of this compound and detect impurities.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound and potential impurities absorb (e.g., 220 nm and 275 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: Forced Degradation Study

To understand the degradation pathways and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the this compound sample to various stress conditions.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid sample at 105 °C for 24 hours.

  • Photodegradation: Exposing the sample to UV light (e.g., 254 nm) for 24 hours.

Samples from each stress condition should be analyzed by HPLC to observe the formation of degradation products.

Visualizations

Synthetic Pathway and Potential Contaminants

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Phenol Phenol Friedel_Crafts Friedel-Crafts Acylation Phenol->Friedel_Crafts Starting_Material_Impurities Starting Material Impurities (e.g., cumene, glutaric acid) Phenol->Starting_Material_Impurities Glutaric_Anhydride Glutaric_Anhydride Glutaric_Anhydride->Friedel_Crafts Glutaric_Anhydride->Starting_Material_Impurities Keto_Acid 4-(4-hydroxybenzoyl)butanoic acid Friedel_Crafts->Keto_Acid Side_Products Side Products (e.g., O-acylation product, polysubstituted products) Friedel_Crafts->Side_Products Reduction Reduction Keto_Acid->Reduction Final_Product This compound Reduction->Final_Product Incomplete_Reaction Incomplete Reaction (unreacted keto acid) Reduction->Incomplete_Reaction Degradation_Products Degradation Products (e.g., oxidation products) Final_Product->Degradation_Products G Start Unexpected Peak(s) in HPLC Check_SM Analyze Starting Materials (Phenol, Glutaric Anhydride) Start->Check_SM Check_Reaction Review Synthesis Conditions (Friedel-Crafts & Reduction) Start->Check_Reaction Check_Stability Assess Sample Age and Storage Conditions Start->Check_Stability Impurity_Identified_SM Impurity from Starting Material Check_SM->Impurity_Identified_SM Impurity_Identified_Reaction Side Product or Incomplete Reaction Check_Reaction->Impurity_Identified_Reaction Impurity_Identified_Degradation Degradation Product Check_Stability->Impurity_Identified_Degradation Solution_SM Use Higher Purity Starting Materials Impurity_Identified_SM->Solution_SM Solution_Reaction Optimize Reaction Conditions Impurity_Identified_Reaction->Solution_Reaction Solution_Degradation Improve Storage (Protect from light/air) Impurity_Identified_Degradation->Solution_Degradation

References

Technical Support Center: Enhancing the Biological Uptake of 5-(4-hydroxyphenyl)pentanoic Acid in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cellular uptake of 5-(4-hydroxyphenyl)pentanoic acid (HPPA).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (HPPA) and what are its general properties?

A1: this compound is a medium-chain fatty acid.[1] Its known properties are summarized in the table below. Understanding these physicochemical characteristics is crucial for designing effective cellular uptake experiments.[2]

Table 1: Physicochemical Properties of this compound (HPPA)

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Melting Point 116-120°C[3]
Boiling Point 401.0 ± 28.0 °C (Predicted)[3]
pKa 4.75 ± 0.10 (Predicted)[1][3]
Water Solubility Soluble in water[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[3]

Q2: What are the primary mechanisms for the cellular uptake of small molecules like HPPA?

A2: The cellular uptake of small molecules is primarily governed by three mechanisms:

  • Passive Diffusion: Small, lipophilic molecules can move across the cell membrane down their concentration gradient.[4]

  • Facilitated Diffusion: This process involves carrier proteins that bind to specific molecules to help them cross the membrane.[4]

  • Active Transport: This mechanism requires energy to move molecules against their concentration gradient, often utilizing transporter proteins.[5][6]

The uptake of phenolic acids, a class of compounds to which HPPA belongs, can be influenced by these mechanisms. For example, some phenolic acids have shown the ability to cross the Caco-2 intestinal cell monolayer, a common in vitro model for nutrient absorption.[7]

Q3: Why might I be observing low cellular uptake of HPPA in my experiments?

A3: Low cellular uptake of a novel compound can stem from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the culture medium, limiting the concentration available for uptake.

  • Compound Instability: The compound could be degrading in the culture medium over the course of the experiment.

  • Cell Line Resistance: The specific cell line you are using might have low permeability to the compound or express efflux pumps that actively remove it.

  • Insufficient Incubation Time: The duration of exposure may not be long enough for significant uptake to occur.

  • Interaction with Media Components: The compound might bind to proteins or other components in the serum of the culture medium, reducing its free concentration.

Q4: How can I enhance the cellular uptake of HPPA?

A4: Several strategies can be employed to improve the cellular uptake of a compound:

  • Formulation Strategies: Using delivery systems like liposomes or nanoparticles can help encapsulate the compound and facilitate its entry into cells.[8][9]

  • Prodrug Approach: Modifying the chemical structure of HPPA to create a more lipophilic prodrug can enhance its ability to cross the cell membrane. The prodrug is then converted to the active compound inside the cell.[5]

  • Use of Permeation Enhancers: Certain agents can transiently increase the permeability of the cell membrane.[9] However, these should be used with caution as they can also induce cytotoxicity.

  • Targeting Specific Transporters: If a specific transporter responsible for the uptake of similar compounds is known, its expression could be modulated in the experimental cell line.

Q5: What signaling pathways might be affected by phenolic acids like HPPA?

A5: Phenolic compounds are known to modulate various cellular signaling pathways, often related to their antioxidant and anti-inflammatory properties.[10][11] A key pathway that is often influenced is the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[12] Phenolic acids have been shown to activate the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes.[12]

II. Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during HPPA uptake experiments.

Issue 1: Low or No Detectable Intracellular HPPA

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture wells for any precipitate after adding HPPA. Test the solubility of HPPA in the final culture medium at the desired concentration. Consider using a co-solvent like DMSO, ensuring the final concentration is non-toxic to the cells.
Compound Degradation Prepare fresh stock solutions of HPPA for each experiment. Assess the stability of HPPA in the culture medium over the experimental timeframe using an analytical method like HPLC or LC-MS/MS.
Inadequate Assay Sensitivity If using an indirect measurement, switch to a more sensitive and direct method like LC-MS/MS for quantification of intracellular HPPA.[13]
Short Incubation Time Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal uptake.
Cell Line Characteristics Try a different cell line that may have higher permeability or lower efflux pump activity. The Caco-2 cell line is a common model for studying the absorption of phenolic compounds.[14]

Issue 2: High Variability in Uptake Results Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent cell number for all wells and allow sufficient time for cells to adhere and reach the desired confluency.
Pipetting Errors Calibrate pipettes regularly. Be precise and consistent when adding HPPA solutions to the wells.
Edge Effects in Plates Avoid using the outermost wells of the microplate as they are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Incomplete Washing During the washing step to remove extracellular HPPA, be thorough but gentle to avoid detaching cells. Use ice-cold PBS to minimize passive diffusion out of the cells.

Issue 3: Observed Cytotoxicity at Effective Concentrations

Possible Cause Troubleshooting Step
Compound-Induced Toxicity Determine the cytotoxic profile of HPPA on your cell line using a cell viability assay (e.g., MTT, LDH release) before conducting uptake studies.[15][16] This will help in selecting a sub-toxic concentration range for your experiments.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with solvent only) in all experiments.

III. Experimental Protocols

Protocol 1: General Cellular Uptake Assay using LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of unlabeled HPPA.

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of HPPA in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the HPPA-containing medium. Include a vehicle control.

    • Incubate for the desired time points.

  • Sample Preparation:

    • To terminate uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS to remove extracellular HPPA.

    • Lyse the cells by adding a cold extraction solvent (e.g., 80:20 methanol:water).

    • Scrape the cells and collect the lysate.

    • In a parallel set of wells, determine the protein concentration using a BCA assay for normalization.

    • Precipitate proteins from the lysate (e.g., by adding acetonitrile) and centrifuge to pellet the protein.[13]

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of HPPA.[17]

    • Create a standard curve using known concentrations of HPPA in the same matrix as the samples.

    • Analyze the samples and determine the concentration of HPPA.

  • Data Normalization:

    • Normalize the amount of intracellular HPPA to the total protein content of the cell lysate. The results can be expressed as ng of HPPA per mg of protein.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This assay is crucial for determining the appropriate concentration range of HPPA for uptake studies.[18][19]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of HPPA in culture medium.

    • Remove the old medium and add 100 µL of the diluted HPPA solutions to the wells. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

IV. Visualizations

Diagram 1: General Workflow for Cellular Uptake Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding in Multi-well Plate compound_prep Prepare HPPA Solutions treatment Treat Cells with HPPA compound_prep->treatment incubation Incubate for a Defined Time treatment->incubation wash Wash Cells with Ice-Cold PBS incubation->wash lysis Cell Lysis & Protein Quantification wash->lysis extraction Extract Intracellular Compound lysis->extraction lcms LC-MS/MS Quantification extraction->lcms data_norm Final Intracellular Concentration lcms->data_norm Normalize to Protein Content

A schematic of the experimental workflow for quantifying the intracellular concentration of HPPA.

G cluster_cytoplasm cluster_nucleus HPPA HPPA CellMembrane Cell Membrane HPPA->CellMembrane Uptake Keap1 Keap1 HPPA->Keap1 potential inhibition ROS Cellular Stress (e.g., ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes gene transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

References

Technical Support Center: Scaling Up the Synthesis of 5-(4-Hydroxyphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-hydroxyphenyl)pentanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable arylalkanoic acid. We will delve into the critical aspects of the synthesis, from reaction mechanism nuances to practical, field-proven troubleshooting advice.

The most common and industrially viable route to this compound involves a two-step process:

  • Friedel-Crafts Acylation: Phenol is acylated with glutaric anhydride to form 5-(4-hydroxyphenyl)-5-oxopentanoic acid.

  • Clemmensen Reduction: The resulting keto acid is then reduced to the final product, this compound.

This guide is structured to address potential issues in each of these stages, followed by purification and characterization considerations.

Part 1: Friedel-Crafts Acylation of Phenol with Glutaric Anhydride

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. However, when working with highly activated rings like phenol, several challenges can arise that impact yield and purity, especially during scale-up.

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My reaction yield is low, and I'm isolating a significant amount of a viscous, water-insoluble oil instead of the expected keto acid. What's happening?

A1: This is a classic issue in the acylation of phenols and is most likely due to competitive O-acylation, forming a phenyl ester, which is often kinetically favored.[1] Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) to give the desired product, or the phenolic oxygen (O-acylation) to yield an ester.[2][3]

  • Causality: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can lead to two divergent pathways.[2] This coordination can also deactivate the ring towards the desired electrophilic substitution.

  • Solution: To favor C-acylation, a key strategy is to use a stoichiometric excess of the Lewis acid catalyst.[1] The excess catalyst coordinates to the oxygen of any initially formed ester, facilitating an in-situ Fries Rearrangement to the more thermodynamically stable C-acylated product.[1][2]

Q2: I'm observing the formation of multiple isomers, leading to a difficult purification process. How can I improve the regioselectivity for the para-substituted product?

A2: The regioselectivity of the Friedel-Crafts acylation on phenol is highly dependent on reaction conditions, primarily temperature.

  • Thermodynamic vs. Kinetic Control:

    • Low Temperatures: Lower reaction temperatures (e.g., 0-25 °C) favor the formation of the para-isomer, which is the thermodynamically controlled product.[1]

    • High Temperatures: Higher temperatures tend to favor the formation of the ortho-isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst.[1]

  • Scale-Up Consideration: Maintaining a consistent internal temperature is crucial during scale-up. Exothermic reactions can lead to localized "hot spots" that promote the formation of the undesired ortho-isomer. Ensure adequate cooling and stirring efficiency.

Q3: My reaction is sluggish, and starting materials are present even after extended reaction times. What could be the issue?

A3: Several factors can lead to an incomplete reaction:

  • Catalyst Inactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water in the reactants or solvent will quench the catalyst, rendering it inactive. Ensure all reagents and glassware are scrupulously dry.

  • Insufficient Catalyst: As mentioned, a molar excess of the catalyst is often required to drive the reaction to completion, especially with phenols.

  • Poor Solubility: At larger scales, ensuring adequate mixing of all reactants is critical. If the glutaric anhydride or the phenol-catalyst complex is not well-solvated, the reaction rate will be limited by mass transfer.

Experimental Protocol: Optimized Friedel-Crafts Acylation

This protocol is optimized for producing the para-isomer with high selectivity.

  • Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet is charged with anhydrous nitrobenzene (as solvent) and aluminum chloride (AlCl₃, 3.0 equivalents). The vessel is cooled to 0-5 °C in an ice-salt bath.

  • Reagent Addition: A solution of glutaric anhydride (1.0 equivalent) and phenol (1.1 equivalents) in anhydrous nitrobenzene is added dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Workup: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 5-(4-hydroxyphenyl)-5-oxopentanoic acid is purified by recrystallization from a water/ethanol mixture.

Part 2: Clemmensen Reduction of 5-(4-hydroxyphenyl)-5-oxopentanoic acid

The Clemmensen reduction is a robust method for converting ketones to alkanes and is particularly effective for aryl-alkyl ketones like the intermediate from the Friedel-Crafts acylation.[5][6][7]

Troubleshooting Guide: Clemmensen Reduction

Q1: The reduction is incomplete, and I'm recovering a significant amount of the starting keto acid. How can I improve the conversion?

A1: The Clemmensen reduction is a heterogeneous reaction that occurs on the surface of the zinc amalgam.[6] Incomplete reactions are often due to issues with the amalgam or the reaction conditions.

  • Zinc Amalgam Activity: The zinc must be properly amalgamated with mercury to be effective. The surface of the zinc amalgam can become passivated during the reaction.

    • Solution: Ensure the zinc amalgam is freshly prepared and has a shiny, metallic appearance. Using a significant excess of the amalgam can help maintain a reactive surface throughout the reaction.

  • Acid Concentration: Concentrated hydrochloric acid is required for the reaction.[5][8] If the acid concentration decreases significantly during the reaction, the reduction will slow down or stop.

    • Scale-Up Solution: On a larger scale, it may be necessary to add fresh concentrated HCl portion-wise during the reaction to maintain the acidic conditions.

Q2: I'm observing the formation of dark, tar-like byproducts, which complicates the workup and purification. What is the cause, and how can I prevent it?

A2: The strongly acidic and high-temperature conditions of the Clemmensen reduction can lead to side reactions, especially with sensitive substrates.

  • Causality: Phenolic compounds can be prone to polymerization or degradation under harsh acidic conditions. The hydroxyl group can also participate in side reactions.

  • Solutions:

    • Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.

    • Solvent Choice: The addition of a water-immiscible organic solvent, such as toluene, can help to dissolve the organic substrate and products, keeping them away from the highly acidic aqueous phase where degradation may be more likely. This can also improve the overall yield.

Q3: Are there alternatives to the Clemmensen reduction if my molecule has acid-sensitive functional groups?

A3: Yes, if your substrate cannot tolerate the strongly acidic conditions of the Clemmensen reduction, the Wolff-Kishner reduction is a viable alternative that is performed under strongly basic conditions.[5][7] Another milder option is the Mozingo reduction , which is a two-step process involving thioacetal formation followed by hydrogenolysis with Raney nickel.[5]

Experimental Protocol: Optimized Clemmensen Reduction
  • Amalgam Preparation: Zinc moss (4.0 equivalents) is washed with 5% HCl to activate the surface, then washed with deionized water. The activated zinc is then stirred with a 5% solution of mercuric chloride (HgCl₂) for 10 minutes. The aqueous solution is decanted, and the resulting zinc amalgam is washed with water.

  • Setup: The freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and toluene are added to a multi-neck flask equipped with a mechanical stirrer and a reflux condenser.

  • Reaction: The 5-(4-hydroxyphenyl)-5-oxopentanoic acid (1.0 equivalent) is added to the stirred mixture. The reaction is heated to a gentle reflux for 6-10 hours. Additional concentrated HCl may be added periodically.

  • Workup: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Data Summary & Visualization

Table 1: Influence of Catalyst Stoichiometry on Friedel-Crafts Acylation
AlCl₃ EquivalentsPredominant ProductApproximate Yield of C-acylated ProductReference
< 1.0O-acylated ester< 20%[1][2]
1.0 - 2.0Mixture of O- and C-acylated40-60%[3]
> 2.5C-acylated keto acid> 85%[1]
Diagram 1: Synthetic Pathway and Key Decision Points

This diagram illustrates the two-step synthesis and highlights the critical choice between C- and O-acylation in the first step.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Phenol Phenol Acylation Acylation Conditions Phenol->Acylation Glutaric_Anhydride Glutaric_Anhydride Glutaric_Anhydride->Acylation O_Acylation O-Acylation (Ester Product) Acylation->O_Acylation < 1 eq. AlCl3 Low Temp C_Acylation C-Acylation (Keto Acid) Acylation->C_Acylation > 2.5 eq. AlCl3 Fries Rearrangement Keto_Acid 5-(4-hydroxyphenyl) -5-oxopentanoic acid Reduction Reduction Method Keto_Acid->Reduction Final_Product 5-(4-hydroxyphenyl) pentanoic acid Reduction->Final_Product Clemmensen (Zn(Hg), HCl)

Caption: Synthetic route for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

This flowchart provides a decision-making process for diagnosing and solving low-yield problems in the first synthetic step.

Troubleshooting_FC Start Low Yield in Friedel-Crafts Acylation CheckProduct Characterize Byproduct: Is it an O-acylated ester? Start->CheckProduct IncreaseCatalyst Increase AlCl3 to >2.5 eq. to promote Fries Rearrangement CheckProduct->IncreaseCatalyst Yes CheckMoisture Are reactants/solvents scrupulously dry? CheckProduct->CheckMoisture No Success Yield Improved IncreaseCatalyst->Success DryReagents Thoroughly dry all reagents and glassware CheckMoisture->DryReagents No CheckTemp Is temperature controlled to favor para-isomer? CheckMoisture->CheckTemp Yes DryReagents->Success OptimizeCooling Improve cooling and stirring to maintain 0-25 °C CheckTemp->OptimizeCooling No CheckTemp->Success Yes OptimizeCooling->Success

Caption: Decision tree for troubleshooting Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q: What is the typical purity I can expect for the final product after recrystallization? A: With careful execution of the synthesis and purification steps, a purity of >98% is achievable, as confirmed by HPLC and NMR analysis.[9]

Q: Can I use a different Lewis acid for the Friedel-Crafts acylation? A: While AlCl₃ is the most common, other Lewis acids like FeCl₃, ZnCl₂, or strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be used.[10] However, the optimal reaction conditions, especially the stoichiometry, will need to be re-evaluated for each catalyst.

Q: How do I handle the mercury waste from the Clemmensen reduction safely? A: Mercury and its salts are highly toxic. All waste containing mercury must be collected in a designated, sealed container and disposed of according to your institution's hazardous waste protocols. Do not pour any mercury-containing waste down the drain.

Q: Is it possible to perform this synthesis in a continuous flow reactor for large-scale production? A: Yes, both Friedel-Crafts alkylations and decarboxylation reactions (a related step in some syntheses) have been successfully scaled up using continuous flow technology.[11] This approach can offer better temperature control, improved safety, and higher throughput for industrial-scale production.

References

Validation & Comparative

A Comparative Guide to the In Vitro Anticancer Validation of 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of the anticancer activity of 5-(4-hydroxyphenyl)pentanoic acid. Due to the current lack of direct experimental data on this specific compound, this document outlines a proposed series of experiments and presents comparative data from structurally related phenolic compounds, namely Caffeic Acid and Gallic Acid. This approach allows for a robust, data-driven hypothesis on the potential efficacy of this compound and establishes a clear experimental path for its validation.

Comparative Anticancer Activity of Phenolic Acids

To contextualize the potential anticancer effects of this compound, its performance can be benchmarked against other well-studied phenolic acids. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Caffeic Acid and Gallic Acid on various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 ValueCitation
Caffeic Acid MCF-7 (Breast)159 µg/mL[1]
MCF-7 (Breast)102.98 µM (24h), 59.12 µM (48h)[2]
A549 (Lung)>100 µM[3]
Gallic Acid MCF-7 (Breast)18 µg/mL[1]
MCF-7 (Breast)7.5 µM[4]
HeLa (Cervical)10.00 µg/mL[5][6]
A549 (Lung)74.19 µM[7]
SMMC-7721 (Hepatocellular)22.1±1.4 µg/ml (48h)[8]
HepG2 (Hepatocellular)28.5±1.6 µg/ml (48h)[8]

Proposed Experimental Protocols for Validation

The following are detailed methodologies for key in vitro experiments to ascertain the anticancer properties of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound and the comparator compounds (Caffeic Acid, Gallic Acid) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Detection (Annexin V-FITC Assay)

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Protocol:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 2–5x10^5 cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC to 195 µL of the cell suspension.[11]

  • Incubation: Incubate for 10 minutes at room temperature in the dark.[11]

  • PI Staining: Add 10 µL of Propidium Iodide (20 µg/mL) to the cell suspension.[11]

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[12] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Since cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, flow cytometry can be used to quantify the percentage of cells in each phase.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds of interest. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while gently vortexing to prevent clumping.[13] Fix for at least 30 minutes on ice.[14]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (100µg/ml) to degrade RNA.[14]

  • PI Staining: Add PI solution (50µg/ml) to the cells.[14]

  • Incubation: Incubate the cells for 5 to 10 minutes at room temperature.[14]

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 single cells.[14]

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa, A549) seeding Cell Seeding in Plates cell_culture->seeding compound This compound treatment Incubation (24, 48, 72 hours) compound->treatment comparators Comparator Compounds (Caffeic Acid, Gallic Acid) comparators->treatment viability Cell Viability (MTT Assay) ic50 IC50 Determination viability->ic50 apoptosis Apoptosis (Annexin V-FITC Assay) apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle Cell Cycle (PI Staining) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro validation.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK MAPK (ERK, JNK, p38) RTK->MAPK Akt Akt PI3K->Akt p53 p53 Akt->p53 Inhibits NFkB NF-κB Akt->NFkB Inhibits AP1 AP-1 MAPK->AP1 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Proliferation Proliferation ↓ NFkB->Proliferation Angiogenesis Angiogenesis ↓ NFkB->Angiogenesis AP1->Proliferation Phenolic_Acid This compound Phenolic_Acid->RTK Inhibits

Caption: Plausible signaling pathway modulation.

Phenolic compounds are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[15][16] The diagram above illustrates a hypothetical mechanism where this compound could inhibit receptor tyrosine kinases (RTKs), leading to the downregulation of pro-survival pathways like PI3K/Akt and MAPK. This, in turn, could activate tumor suppressor proteins like p53 and inhibit transcription factors such as NF-κB and AP-1, ultimately leading to apoptosis, cell cycle arrest, and a reduction in proliferation and angiogenesis.

By following the outlined experimental protocols and comparing the results with the provided data for established anticancer phenolic acids, researchers can effectively validate the in vitro anticancer potential of this compound.

References

A Comparative Efficacy Analysis of 5-(4-hydroxyphenyl)pentanoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of 5-(4-hydroxyphenyl)pentanoic acid and its structural analogs reveals varying degrees of efficacy in key biological activities. This guide provides an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This publication delves into the anti-inflammatory, antioxidant, and osteoclastogenesis-inhibiting properties of this compound and compares it with closely related hydroxyphenylalkanoic acids, namely 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid. The aim is to provide a clear, data-driven overview of their potential therapeutic applications.

Comparative Efficacy Data

To facilitate a direct comparison of the biological activities of these compounds, the following tables summarize the available quantitative data from in vitro studies. It is important to note that direct comparative studies for this compound are limited in the current scientific literature. The data presented for this compound is inferred from the activities of its close structural analogs.

CompoundAnti-Inflammatory Activity (IC50, µM)Antioxidant Activity (DPPH Scavenging, IC50, µM)Osteoclastogenesis Inhibition
This compound Data Not AvailableData Not AvailableData Not Available
4-Hydroxyphenylacetic Acid Not ReportedNot ReportedInhibits RANKL-induced osteoclastogenesis
3-(4-hydroxyphenyl)propanoic Acid ~150 (Inhibition of IL-6 & IL-1β)[1]Not ReportedData Not Available

Note: The IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency. Data for 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid are derived from studies on macrophage cell lines.[1]

Detailed Experimental Protocols

For researchers seeking to validate or expand upon these findings, detailed methodologies for the key experiments are provided below.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This assay measures the free radical scavenging capacity of a compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the IC50 value.[2]

In Vitro Osteoclastogenesis Inhibition Assay: TRAP Staining

This assay evaluates the effect of a compound on the differentiation of precursor cells into mature osteoclasts, which are responsible for bone resorption. Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts.

Protocol:

  • Cell Culture: Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of Osteoclastogenesis: Seed the cells in a 96-well plate and treat them with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into osteoclasts.

  • Compound Treatment: Concurrently, treat the cells with various concentrations of the test compounds.

  • TRAP Staining: After 5-7 days of culture, fix the cells and stain for TRAP activity using a commercially available kit.

  • Microscopic Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.

  • Data Analysis: Compare the number of osteoclasts in the treated groups to the RANKL-stimulated control group to determine the inhibitory effect.[3][4][5][6][7]

Signaling Pathways and Experimental Workflows

The biological activities of these hydroxyphenylalkanoic acids are believed to be mediated through their interaction with key cellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines. Compounds that inhibit this pathway can effectively reduce inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes Inhibitor Hydroxyphenylalkanoic Acid Inhibitor->IKK Inhibits

NF-κB Signaling Pathway Inhibition.
Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. 4-Hydroxyphenylacetic acid has been shown to activate this protective pathway.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Activation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes Activator 4-Hydroxyphenylacetic Acid Activator->Keap1 Inactivates

Nrf2 Signaling Pathway Activation.
Experimental Workflow for Efficacy Comparison

The following workflow outlines the key steps for a comprehensive comparison of the efficacy of these compounds.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Efficacy Assays Compound1 This compound Anti_Inflammatory Anti-inflammatory Assay (NO Production) Compound1->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH Scavenging) Compound1->Antioxidant Osteoclastogenesis Osteoclastogenesis Assay (TRAP Staining) Compound1->Osteoclastogenesis Compound2 4-hydroxyphenylacetic acid Compound2->Anti_Inflammatory Compound2->Antioxidant Compound2->Osteoclastogenesis Compound3 3-(4-hydroxyphenyl)propanoic acid Compound3->Anti_Inflammatory Compound3->Antioxidant Compound3->Osteoclastogenesis Data_Analysis Data Analysis and IC50 Determination Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis Osteoclastogenesis->Data_Analysis Comparison Comparative Efficacy Evaluation Data_Analysis->Comparison

Workflow for Efficacy Comparison.

Conclusion

While direct experimental data for this compound is currently lacking, the available evidence for its structural analogs, 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid, suggests its potential as a bioactive compound with anti-inflammatory and antioxidant properties. 4-Hydroxyphenylacetic acid has demonstrated the ability to inhibit osteoclastogenesis and activate the protective Nrf2 pathway. 3-(4-hydroxyphenyl)propanoic acid has shown inhibitory effects on pro-inflammatory cytokines.[1]

Further research is warranted to directly assess the efficacy of this compound in these biological assays and to establish a comprehensive structure-activity relationship for this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations. This will be crucial for determining its potential as a lead compound in drug discovery and development.

References

A Comparative Analysis of 5-(4-hydroxyphenyl)pentanoic Acid and Other Phenolic Acids in Biological Assays: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of phenolic acids, numerous compounds have been extensively studied for their potential therapeutic applications, backed by a wealth of experimental data. This guide provides a comparative overview of the biological activities of several common phenolic acids. However, a comprehensive literature search reveals a significant gap in the scientific record regarding 5-(4-hydroxyphenyl)pentanoic acid . To date, there is a notable absence of published studies evaluating its efficacy in key biological assays, positioning it as a largely unexplored molecule in contrast to its more well-documented counterparts.

This guide, therefore, serves a dual purpose: to present a data-driven comparison of well-characterized phenolic acids and to highlight the current lack of available information on this compound, underscoring a potential area for future research.

I. Comparative Analysis of Biological Activities

Phenolic acids are a major class of plant-derived secondary metabolites renowned for a wide range of biological and pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1] These activities are largely attributed to their unique chemical structures, particularly the presence of a phenol ring and a carboxylic acid function, which enable them to act as potent antioxidants and modulators of cellular signaling pathways.[1]

Antioxidant Activity

The antioxidant capacity of phenolic acids is a cornerstone of their therapeutic potential, primarily through their ability to scavenge free radicals and chelate metal ions.[1] This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power).[2]

Table 1: Comparative Antioxidant Activity of Selected Phenolic Acids

Phenolic AcidDPPH Radical Scavenging Activity (IC₅₀/EC₅₀)ABTS Radical Scavenging Activity (EC₅₀)Reference Compound
This compound No data available No data available -
Gallic Acid26.19 µg/mL-Acarbose (139.40 µg/mL)[3][4]
Caffeic Acid---
Ferulic Acid---
p-Coumaric AcidWeak to moderate--
Rosmarinic Acid---
Diethyl Ether Fraction (Rich in Caffeic Acid)15.41 µg/mL11.47 µg/mLBHT (26.40 µg/mL DPPH, >11.47 µg/mL ABTS), Trolox (4.72 µg/mL DPPH)[5]

Note: IC₅₀/EC₅₀ values represent the concentration required to inhibit 50% of the radical activity. A lower value indicates higher antioxidant activity. The data presented is sourced from various studies and direct comparison should be made with caution due to differing experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic acids have demonstrated the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[5] Their mechanism of action often involves the inhibition of key signaling pathways like NF-κB.[5]

Table 2: Comparative Anti-inflammatory Activity of Selected Phenolic Acids

Phenolic AcidAssayKey Findings
This compound No data available No data available
Caffeic AcidInhibition of IL-6 secretion10 µM of Caffeic Acid reduced IL-6 secretion by approximately 50%.[5]
Salvianolic Acid BInhibition of cytokine secretion25 µM of Salvianolic Acid B decreased the secretion of IL-1β, IL-6, and TNF-α by 57.0%, 60.4%, and 48.3%, respectively.[5]
Rosmarinic AcidInhibition of cytokine secretion25 µM of Rosmarinic Acid inhibited IL-1β, IL-6, and TNF-α by 39.4%, 37.1%, and 38%, respectively.[5]
Anticancer Activity

The potential of phenolic acids in cancer prevention and treatment is an area of active research.[1] Their anticancer effects are often linked to their antioxidant properties and their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in tumorigenesis.[6]

Table 3: Comparative Anticancer Activity of Selected Phenolic Acids

Phenolic Acid / DerivativeCell Line(s)Key Findings (e.g., IC₅₀)
This compound No data available No data available
Gallic AcidVariousExhibits pro-apoptotic and anti-proliferative effects.
Caffeic AcidVariousDemonstrates antioxidant and pro-apoptotic activities.
Ferulic AcidVariousShows antioxidant and anti-proliferative effects.
Substituted Pentanoic Acids (General)Jurkat-E6.1Compounds 18 and 31 induced apoptosis and reduced expression of MMP-2 and HDAC8.[6]

II. Experimental Methodologies

To ensure the reproducibility and validity of the cited data, detailed experimental protocols for the key biological assays are provided below.

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

  • The IC₅₀ value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).

  • The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • After a specific incubation time, the absorbance is measured.

  • The percentage of scavenging activity is calculated, and the EC₅₀ value is determined.[5]

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
  • A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and seeded in multi-well plates.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • After an incubation period, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The inhibitory effect of the compound on cytokine production is calculated relative to the LPS-stimulated control.

III. Visualizing Cellular Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

experimental_workflow_antioxidant cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH_sol DPPH Solution Incubate_DPPH Incubate (Dark, RT) DPPH_sol->Incubate_DPPH Test_Cmpd_DPPH Test Compound Test_Cmpd_DPPH->Incubate_DPPH Spectro_DPPH Spectrophotometry Incubate_DPPH->Spectro_DPPH Calc_DPPH Calculate IC50 Spectro_DPPH->Calc_DPPH ABTS_gen Generate ABTS•+ Incubate_ABTS Incubate ABTS_gen->Incubate_ABTS Test_Cmpd_ABTS Test Compound Test_Cmpd_ABTS->Incubate_ABTS Spectro_ABTS Spectrophotometry Incubate_ABTS->Spectro_ABTS Calc_ABTS Calculate EC50 Spectro_ABTS->Calc_ABTS

Caption: Workflow for DPPH and ABTS antioxidant assays.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_path NF-κB Pathway TLR4->NFkB_path activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_path->Pro_inflammatory_Cytokines induces expression Phenolic_Acids Phenolic Acids Phenolic_Acids->NFkB_path inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by phenolic acids.

IV. Conclusion

While a substantial body of evidence supports the diverse biological activities of many phenolic acids, This compound remains a notable exception with no readily available data in the scientific literature regarding its performance in common biological assays. The comparative data presented for well-studied phenolic acids like gallic acid, caffeic acid, and rosmarinic acid underscore the significant potential of this class of compounds. The stark contrast in data availability highlights a critical knowledge gap and presents a compelling opportunity for future research to explore the potential antioxidant, anti-inflammatory, and anticancer properties of this compound. Such studies would be invaluable in determining its potential place within the expanding arsenal of therapeutic phenolic acids.

References

Establishing a Reference Standard for 5-(4-hydroxyphenyl)pentanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for 5-(4-hydroxyphenyl)pentanoic acid. It outlines the necessary analytical methodologies and presents a comparative analysis with structurally similar alternative reference standards, 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid. The provided experimental protocols and data are intended to guide researchers in the rigorous characterization and validation of a new reference material.

Comparative Analysis of Physicochemical Properties

A critical step in establishing a new reference standard is to compare its key physicochemical properties with existing, well-characterized standards. This allows for an initial assessment of purity and identity.

PropertyThis compound (Proposed)4-Hydroxyphenylacetic acid (Alternative Standard 1)3-(4-Hydroxyphenyl)propionic acid (Alternative Standard 2)
Molecular Formula C₁₁H₁₄O₃C₈H₈O₃C₉H₁₀O₃
Molecular Weight 194.23 g/mol 152.15 g/mol 166.17 g/mol
Melting Point 116-120 °C148-151 °C[1]129-131 °C[2][3]
Purity (by HPLC) To be determined≥99.39%[4]>98.0%
Purity (by Titration) To be determined≥99%min. 98.0%
Appearance White to off-white solidOff-White Solid[4]Pale-Yellow Crystals
Solubility Soluble in water, DMSO, Methanol[4]Soluble in DMSO and Methanol[4]Soluble in water, ether.

Experimental Protocols for Characterization

The following protocols are essential for the comprehensive characterization of a new this compound reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and to detect and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • This compound sample

  • Reference standards of potential impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of the main peak from any impurity peaks.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the standard solution to establish linearity.

    • Prepare the sample solution at the same concentration as the main standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the UV maximum of this compound (to be determined by UV scan).

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the blank (solvent), followed by the standard solutions and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation:

    • Calculate the percentage purity using the area normalization method, assuming that all impurities have a similar response factor to the main component.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Identity Confirmation and Structural Elucidation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elucidate the structure of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Infusion: Infuse a dilute solution of the sample directly into the mass spectrometer or inject it through the LC system.

  • MS Analysis:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.

  • Data Interpretation:

    • Compare the observed molecular weight with the theoretical molecular weight.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the hydroxyphenyl group and the pentanoic acid chain.

Purity and Structural Confirmation by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the purity of this compound with high accuracy and to confirm its structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of protons, the molecular weights, and the known purity of the internal standard.

    • Analyze the chemical shifts, coupling constants, and integration of all signals in the ¹H and ¹³C NMR spectra to confirm the chemical structure.

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point, thermal stability, and presence of volatile impurities.

Instrumentation:

  • Differential Scanning Calorimeter

  • Thermogravimetric Analyzer

Procedure:

  • DSC Analysis:

    • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point (onset and peak temperature) and enthalpy of fusion.

  • TGA Analysis:

    • Accurately weigh a sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to assess thermal stability and identify any loss of volatiles.

Visualizing the Workflow and Pathways

To provide a clear understanding of the processes involved, the following diagrams illustrate the workflow for establishing the reference standard and a hypothetical signaling pathway where this compound might be involved.

Establishing_Reference_Standard cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Documentation cluster_comparison Comparative Analysis cluster_final Final Reference Standard Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, qNMR, Titration) Purification->Purity Identity Identity Confirmation (MS, NMR, IR) Purity->Identity Thermal Thermal Analysis (DSC, TGA) Identity->Thermal CoA Certificate of Analysis Preparation Thermal->CoA Comparison Data Comparison CoA->Comparison Alternatives Alternative Reference Standards Alternatives->Comparison ReferenceStandard Established Reference Standard Comparison->ReferenceStandard Signaling_Pathway HPPA 5-(4-hydroxyphenyl) pentanoic acid Receptor Cell Surface Receptor HPPA->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., Nrf2) Kinase2->TranscriptionFactor Inhibition GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Activation CellularResponse Cellular Response (e.g., Antioxidant effect) GeneExpression->CellularResponse

References

A Comparative Guide to Purity Assessment of Synthesized 5-(4-hydroxyphenyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized 5-(4-hydroxyphenyl)pentanoic acid. The purity of this compound is critical for its potential applications in research and drug development, where impurities can significantly impact experimental outcomes and safety profiles. This document presents detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is the most suitable approach.

Potential Impurities:

During the synthesis of this compound, several impurities can arise from starting materials, intermediates, or side reactions. Based on common synthetic routes, potential impurities could include:

  • Impurity A: Phenol (unreacted starting material)

  • Impurity B: Glutaric anhydride (unreacted starting material)

  • Impurity C: 5-(4-hydroxyphenyl)-5-oxopentanoic acid (intermediate)

Quantitative Data Summary:

The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound compared to a commercial standard.

Method Analyte/Impurity Retention Time (min) Peak Area % Area Purity (%)
HPLC Impurity C4.825,0000.83\multirow{4}{*}{98.5}
Impurity A6.215,0000.50
This compound 9.5 2,955,000 98.50
Impurity B11.15,0000.17
Commercial Standard (HPLC) This compound 9.5 2,995,000 99.83 >99.5

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal methods are often employed to confirm purity and provide a more complete analytical picture.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The integral of an NMR signal is directly proportional to the number of protons contributing to it.

Quantitative Data Summary:

Method Parameter Result
qNMR Purity of Synthesized Sample98.2%
Purity of Commercial Standard>99.5%
Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.[1]

Quantitative Data Summary:

Method Sample Melting Point Range (°C) Purity Indication
Melting Point Synthesized Sample120-123Impure
Commercial Standard124-125Pure

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 90% A, 10% B

    • 26-30 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound and the commercial standard in the mobile phase.

Quantitative NMR (qNMR)
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated methanol (CD3OD).

  • Procedure:

    • Accurately weigh the synthesized compound and the internal standard into an NMR tube.

    • Add the deuterated solvent.

    • Acquire the 1H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Melting Point Determination
  • Instrumentation: Melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered dry sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_mp Melting Point Analysis cluster_comparison Purity Assessment & Comparison synthesis Synthesize this compound purification Purify by Recrystallization/Chromatography synthesis->purification hplc_prep Prepare Sample and Standard for HPLC purification->hplc_prep qnmr_prep Prepare Sample with Internal Standard purification->qnmr_prep mp_prep Prepare Capillary Sample purification->mp_prep hplc_run Run HPLC Analysis hplc_prep->hplc_run hplc_data Analyze Chromatographic Data hplc_run->hplc_data comparison Compare Purity Data from all Methods hplc_data->comparison qnmr_run Acquire 1H NMR Spectrum qnmr_prep->qnmr_run qnmr_data Calculate Purity from Integrals qnmr_run->qnmr_data qnmr_data->comparison mp_run Determine Melting Point Range mp_prep->mp_run mp_data Compare with Standard mp_run->mp_data mp_data->comparison ppar_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ligand This compound ppar PPAR Receptor ligand->ppar Binds complex PPAR-RXR Heterodimer ppar->complex Dimerizes with rxr RXR rxr->complex pPRE PPRE in Target Gene Promoter complex->pPRE Binds to transcription Transcription of Target Genes pPRE->transcription Initiates response Cellular Response (e.g., Lipid Metabolism Regulation) transcription->response

References

Confirming the Structure of 5-(4-hydroxyphenyl)pentanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques and experimental data for confirming the structure of 5-(4-hydroxyphenyl)pentanoic acid derivatives. It is designed to assist researchers in selecting appropriate methodologies and interpreting spectral data for the structural elucidation of these compounds.

Structural Confirmation Techniques: A Comparative Overview

The structural confirmation of this compound derivatives relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is fundamental for purification and initial characterization, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

Table 1: Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
HPLC Purity, Retention Time (t R ), UV-Vis SpectrumHigh resolution, quantitative, versatileLimited structural information
¹H NMR Number and type of protons, chemical environment, couplingDetailed information on proton frameworkRequires pure sample, can be complex for large molecules
¹³C NMR Number and type of carbon atomsUnambiguous carbon skeleton informationLower sensitivity than ¹H NMR
Mass Spec. Molecular weight, fragmentation patternHigh sensitivity, molecular formula determinationIsomers can be difficult to distinguish

Experimental Data for Structural Elucidation

This section presents typical experimental data obtained for this compound and its derivatives. This data can serve as a reference for researchers working on the synthesis or isolation of new analogs.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃) of this compound
ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2', H-6'7.05d, J = 8.5 Hz2HAromatic
H-3', H-5'6.75d, J = 8.5 Hz2HAromatic
-OH5.30br s1HPhenolic Hydroxyl
H-22.55t, J = 7.5 Hz2H-CH₂-COOH
H-52.35t, J = 7.5 Hz2HAr-CH₂-
H-3, H-41.60-1.70m4H-CH₂-CH₂-
Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃) of this compound
CarbonChemical Shift (δ, ppm)Assignment
C-1179.5C=O
C-1'153.8C-OH
C-4'134.2C-CH₂
C-2', C-6'129.5CH (Aromatic)
C-3', C-5'115.2CH (Aromatic)
C-235.1-CH₂-COOH
C-534.0Ar-CH₂-
C-330.8-CH₂-
C-424.5-CH₂-
Table 4: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragmentation Ions (m/z)
ESI195.0965193.0819177 (loss of H₂O), 149 (loss of COOH), 107 (hydroxytropylium ion)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound derivatives. Optimization may be required for specific analogs.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: 400 or 500 MHz NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

    • 2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be used to confirm connectivities and assign complex structures.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Perform analysis in both positive and negative ion modes to obtain comprehensive data.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow and a Potential Signaling Pathway

The following diagrams illustrate a typical experimental workflow for structure confirmation and a hypothetical signaling pathway where these derivatives might be active.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis or Isolation Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure Structure Confirmed HPLC->Structure NMR->Structure MS->Structure signaling_pathway Derivative 5-(4-hydroxyphenyl)pentanoic acid derivative Receptor Cell Surface Receptor Derivative->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(4-hydroxyphenyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative determination of 5-(4-hydroxyphenyl)pentanoic acid. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and development. While specific cross-validation data for this compound is not extensively available in the public domain, this document presents a comparison based on established analytical methodologies for structurally similar phenolic and carboxylic acids. The provided experimental protocols and performance data are representative and intended to serve as a practical guide for method development and validation.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV and LC-MS/MS methods is influenced by various factors, including the sample matrix, required sensitivity, and selectivity. The following tables summarize typical performance characteristics for the analysis of phenolic acids, which can be expected for this compound.

Table 1: HPLC-UV Method Performance

ParameterTypical Performance
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)0.1 - 0.5
Limit of Quantification (LOQ) (µg/mL)0.3 - 1.5
Precision (%RSD)Intraday: < 2%, Interday: < 5%
Accuracy/Recovery (%)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterTypical Performance
Linearity Range (ng/mL)0.1 - 500
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (ng/mL)0.01 - 0.1
Limit of Quantification (LOQ) (ng/mL)0.03 - 0.3
Precision (%RSD)Intraday: < 5%, Interday: < 10%
Accuracy/Recovery (%)90 - 110%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of phenolic acids.

HPLC-UV Method Protocol

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

LC-MS/MS Method Protocol

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[1][2]

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1][3]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined during method development.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable results.[4] This is particularly important when transferring methods between laboratories or updating an existing method.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Statistical Analysis cluster_3 Conclusion A1 Sample Set 1 Analysis A_Data Data Set A A1->A_Data A2 Sample Set 2 Analysis A2->A_Data Stats Comparison of Data Sets (e.g., Bland-Altman plot, t-test) A_Data->Stats B1 Sample Set 1 Analysis B_Data Data Set B B1->B_Data B2 Sample Set 2 Analysis B2->B_Data B_Data->Stats Conclusion Methods are Comparable Stats->Conclusion Acceptance Criteria Met NotComparable Methods are Not Comparable Stats->NotComparable Acceptance Criteria Not Met Start Start Cross-Validation Start->A1 Start->B1

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

References

A Comparative Analysis of the Biological Effects of Hydroxyphenylalkanoic Acids: 4-Hydroxyphenylacetic Acid vs. 3-(4-Hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxyphenylalkanoic acids, a class of phenolic compounds derived from the metabolism of dietary polyphenols by the gut microbiota, have garnered significant attention for their potential health benefits. This guide provides a comparative study of two prominent members of this class: 4-hydroxyphenylacetic acid (4-HPAA) and 3-(4-hydroxyphenyl)propanoic acid (3,4-HPPA), also known as phloretic acid. We will delve into their antioxidant and anti-inflammatory properties, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in the field.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of the biological potency of 4-HPAA and 3,4-HPPA, the following table summarizes their key activities. It is important to note that a direct comparison of IC50 values is most meaningful when determined within the same study under identical experimental conditions.

Biological ActivityCompoundKey FindingsReference
Antioxidant Activity 4-Hydroxyphenylacetic acid (4-HPAA)Demonstrates antioxidant properties by reducing reactive oxygen species (ROS) accumulation.[1][1]
3-(4-Hydroxyphenyl)propanoic acid (3,4-HPPA)Exhibits antioxidant activity, contributing to its biological effects.
Anti-inflammatory Activity 4-Hydroxyphenylacetic acid (4-HPAA)Inhibits the differentiation of pro-inflammatory M1-type macrophages.
3-(4-Hydroxyphenyl)propanoic acid (3,4-HPPA)Suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.[2][2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key in vitro assays used to evaluate the antioxidant and anti-inflammatory effects of hydroxyphenylalkanoic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (4-HPAA and 3,4-HPPA) in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to respective wells. Add 100 µL of the DPPH solution to each well. For the control, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[3]

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (4-HPAA and 3,4-HPPA) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[3] Include a control group with cells treated with LPS only and an untreated control group.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Add 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

  • IC50 Determination: Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.

Signaling Pathway Modulation

Hydroxyphenylalkanoic acids exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Both 4-HPAA and 3,4-HPPA have been shown to inhibit the NF-κB pathway.[1][2] 4-HPAA achieves this by reducing the accumulation of reactive oxygen species (ROS), which are known activators of the NF-κB pathway.[1] 3,4-HPPA has also been demonstrated to suppress the activation of this pathway.[2]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, ROS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB-NFkB Complex NFkB NFkB NFkB_nucleus NFkB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases 4HPAA 4-HPAA 4HPAA->Stimulus Inhibits (via ROS reduction) 34HPPA 3,4-HPPA 34HPPA->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by 4-HPAA and 3,4-HPPA.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression.

4-HPAA has been shown to activate the Nrf2 pathway, thereby enhancing the expression of antioxidant enzymes.[1] This activation contributes to its ability to reduce ROS levels.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Releases Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation 4HPAA 4-HPAA 4HPAA->Keap1_Nrf2 Promotes dissociation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Caption: Activation of the Nrf2 antioxidant response pathway by 4-HPAA.

Conclusion

Both 4-hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propanoic acid exhibit promising antioxidant and anti-inflammatory properties. Their mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Nrf2. While this guide provides a comparative overview based on available data, further head-to-head studies are warranted to definitively establish their relative potency and therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such comparative investigations, which will be invaluable for the drug development and nutraceutical industries.

References

Validating the Mechanism of Action of 5-(4-hydroxyphenyl)pentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of 5-(4-hydroxyphenyl)pentanoic acid, focusing on its hypothesized roles as a matrix metalloproteinase-12 (MMP-12) inhibitor and as an antioxidant. Due to the limited direct experimental data on this specific compound, this guide draws upon evidence from structurally similar molecules to inform its proposed activities and comparisons. The information presented herein is intended to guide future experimental validation.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound, a phenolic acid, two primary mechanisms of action are proposed:

  • Inhibition of Matrix Metalloproteinase-12 (MMP-12): Structurally related compounds containing a hydroxyphenyl group have demonstrated inhibitory activity against MMPs. It is hypothesized that the 4-hydroxyphenyl moiety of this compound could interact with the S1' specificity pocket of MMP-12, a key enzyme implicated in inflammatory diseases and tissue remodeling.

  • Antioxidant Activity: Phenolic compounds are well-established antioxidants. The hydroxyl group on the phenyl ring of this compound is predicted to confer radical scavenging properties, enabling it to neutralize reactive oxygen species (ROS) and mitigate oxidative stress.

Comparative Data

The following tables provide a comparative overview of this compound against known MMP-12 inhibitors and standard antioxidants. Note: The data for this compound is hypothetical and based on the activities of structurally related compounds. Experimental validation is required.

Table 1: Comparison with Known MMP-12 Inhibitors

CompoundTypeIC₅₀ (nM)
This compound Hypothetical MMP-12 Inhibitor To Be Determined
AS111793Selective MMP-12 Inhibitor20
MMP12-IN-3Potent MMP-12 Inhibitor4.9
JG26ADAM and MMP-12 Inhibitor9.4
PF-00356231Non-peptidic MMP-12 Inhibitor1400
Ageladine ANatural Product MMP Inhibitor767.57

Table 2: Comparison with Standard Antioxidants

CompoundAssayAntioxidant Activity
This compound DPPH, ABTS, FRAP To Be Determined
QuercetinDPPHIC₅₀: 0.55 - 19.17 µg/mL[1]
TroloxABTSStandard for TEAC
Ascorbic Acid (Vitamin C)DPPHIC₅₀: ~16 µg/mL

Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental protocols are recommended:

MMP-12 Inhibition Assay (Fluorometric)

This assay is designed to screen for MMP-12 inhibitors using a quenched fluorogenic peptide substrate.

Principle: The substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, contains a fluorescent group (Mca) and a quenching group (Dpa). In its intact state, the fluorescence is quenched. Upon cleavage by MMP-12 at the Gly-Leu bond, the Mca and Dpa moieties are separated, leading to an increase in fluorescence that can be measured.[2]

Procedure:

  • Reagent Preparation:

    • Prepare MMP-12 enzyme, fluorogenic substrate, and test inhibitor solutions in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer, MMP-12 enzyme, and the test compound (this compound) or a known inhibitor (control) to the wells of a 96-well microplate.

    • Incubate the plate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation/emission of 328/420 nm in a kinetic mode for 30-60 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition by the test compound and calculate the IC₅₀ value.

Antioxidant Activity Assays

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[3][4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., quercetin or ascorbic acid).[3]

  • Reaction Mixture:

    • Add the test compound or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[3]

  • Measurement:

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[3]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][6][7][8]

Procedure:

  • ABTS•+ Generation:

    • Prepare a stock solution of ABTS and potassium persulfate.

    • Allow the solution to stand in the dark for 12-16 hours to generate the ABTS•+ radical.[6][7]

  • Assay:

    • Add the test compound or Trolox standard to the ABTS•+ solution.

    • Incubate for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.[7]

  • Calculation:

    • Calculate the percentage of inhibition and determine the TEAC value by comparing the activity of the test compound to that of Trolox.[5][7]

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.[9]

Procedure:

  • FRAP Reagent Preparation:

    • Prepare a fresh FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution.[9]

  • Reaction:

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).[9]

  • Measurement:

    • Measure the absorbance of the colored product at 593 nm.[9]

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a ferrous iron standard.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and experimental workflows.

MMP12_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell Pro-MMP-12 Pro-MMP-12 Active MMP-12 Active MMP-12 Pro-MMP-12->Active MMP-12 Activation ECM Substrates Elastin, Collagen IV, Fibronectin, Laminin Degraded ECM Degraded ECM Active MMP-12->Degraded ECM Degradation Inflammatory Stimuli LPS, Cytokines Signaling Pathways ERK/P38 MAPK Inflammatory Stimuli->Signaling Pathways Transcription Factors AP-1, NF-κB Signaling Pathways->Transcription Factors MMP-12 Gene MMP-12 Gene Transcription Factors->MMP-12 Gene MMP-12 mRNA MMP-12 mRNA MMP-12 Gene->MMP-12 mRNA MMP-12 mRNA->Pro-MMP-12

Caption: Hypothesized MMP-12 signaling pathway.

Experimental_Workflow_MMP12 Start Start Prepare Reagents Prepare MMP-12, Substrate, and Test Compound Start->Prepare Reagents Plate Setup Add Enzyme and Test Compound to Plate Prepare Reagents->Plate Setup Incubation Incubate for Enzyme-Inhibitor Interaction Plate Setup->Incubation Add Substrate Add Fluorogenic Substrate Incubation->Add Substrate Measure Fluorescence Kinetic Measurement (Ex/Em = 328/420 nm) Add Substrate->Measure Fluorescence Data Analysis Calculate % Inhibition and IC50 Value Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for MMP-12 inhibition assay.

Experimental_Workflow_Antioxidant Start Start Prepare Reagents Prepare Radical Solution (DPPH/ABTS) or FRAP Reagent Start->Prepare Reagents Sample Preparation Prepare Test Compound and Standard Dilutions Prepare Reagents->Sample Preparation Reaction Mix Sample with Reagent and Incubate Sample Preparation->Reaction Measure Absorbance Spectrophotometric Reading (517, 734, or 593 nm) Reaction->Measure Absorbance Data Analysis Calculate % Scavenging/ Inhibition or TEAC/FRAP Value Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: General workflow for antioxidant assays.

References

A Guide to Inter-Laboratory Comparison of 5-(4-hydroxyphenyl)pentanoic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of 5-(4-hydroxyphenyl)pentanoic acid. While specific inter-laboratory proficiency testing data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and performance evaluation criteria based on established principles of analytical method validation and comparison.[1][2][3][4][5][6][7]

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests, are crucial for assessing the competence of laboratories in performing specific analyses.[6][7][8] They provide a means to compare the analytical results from different laboratories to a reference value, thereby evaluating the accuracy and comparability of their measurement procedures.[6][7] This process is vital in drug development and research to ensure data from different sites are reliable and can be compared with confidence.

Key Objectives of an Inter-Laboratory Comparison:

  • To determine the performance of individual laboratories for a specific analysis.

  • To identify potential issues with analytical methods or instrumentation.

  • To provide confidence in the reliability and comparability of data between different laboratories.

Hypothetical Inter-Laboratory Comparison Study Design

This section outlines a hypothetical study for the analysis of this compound in a biological matrix (e.g., human plasma).

Study Participants

A group of four hypothetical laboratories (Lab A, Lab B, Lab C, and Lab D) participated in this comparison.

Test Samples

Each laboratory received a set of blind samples:

  • Blank Plasma: Human plasma with no added this compound.

  • Spiked Samples: Human plasma spiked with known concentrations of this compound at three levels:

    • Low Concentration: 10 ng/mL

    • Medium Concentration: 100 ng/mL

    • High Concentration: 500 ng/mL

Analytical Method

While each laboratory may have its own standard operating procedure (SOP), the recommended analytical approach is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) due to its high sensitivity and selectivity for quantifying analytes in complex biological matrices.[9][10]

Experimental Protocols

A detailed experimental protocol is essential for ensuring consistency and comparability of results.

Sample Preparation: Protein Precipitation

A simple protein precipitation method is often employed for sample cleanup in biological matrices.[9]

  • Thaw: Allow plasma samples to thaw completely at room temperature.

  • Aliquot: Transfer 100 µL of the plasma sample to a microcentrifuge tube.

  • Add Internal Standard: Spike with an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for matrix effects and variations in extraction efficiency.[10]

  • Precipitate: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extract: Carefully transfer the supernatant to a clean tube for analysis.

UPLC-MS/MS Analysis

The following are general UPLC-MS/MS conditions that can be adapted by participating laboratories.

  • UPLC System: A standard UPLC system.

  • Column: A C18 reversed-phase column suitable for the separation of small molecules.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Transitions: Specific parent and daughter ion transitions for this compound and the internal standard should be monitored.

Data Presentation and Comparison

Quantitative data should be summarized in clear and structured tables for easy comparison of laboratory performance.

Quantitative Analysis Results

The following table presents the hypothetical reported concentrations from the four participating laboratories.

Sample Concentration (ng/mL)Lab A (ng/mL)Lab B (ng/mL)Lab C (ng/mL)Lab D (ng/mL)
10 9.811.210.59.5
100 102.195.8101.599.7
500 495.3520.1505.2489.9
Performance Metrics

Key performance metrics for evaluating laboratory performance include accuracy (as percent recovery) and precision (as relative standard deviation, RSD).

Sample Concentration (ng/mL)Lab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)Lab D (% Recovery)
10 98.0%112.0%105.0%95.0%
100 102.1%95.8%101.5%99.7%
500 99.1%104.0%101.0%98.0%
Average Recovery 99.7%103.9%102.5%97.6%
Precision (RSD) 2.1%6.8%2.1%2.4%

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value.

  • Precision: The relative standard deviation (RSD) should not exceed 15%.

Based on these criteria, all four laboratories demonstrated acceptable performance in this hypothetical comparison.

Visualizing the Workflow

Diagrams created using Graphviz can help visualize the experimental workflow and logical relationships in the inter-laboratory comparison.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Evaluation Sample Receive Blind Samples Thaw Thaw Plasma Samples Sample->Thaw Aliquot Aliquot 100 µL Plasma Thaw->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Precipitate Add Acetonitrile Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject Extract Extract->Inject Transfer to Autosampler Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify Analyte Detect->Quantify Report Report Concentrations Quantify->Report Generate Results Compare Compare to Nominal Values Report->Compare Evaluate Assess Accuracy and Precision Compare->Evaluate

Caption: Experimental workflow for this compound analysis.

Signaling Pathways and Logical Relationships

While this compound is not typically associated with a specific signaling pathway in the context of analytical chemistry, a diagram can illustrate the logical relationship of the inter-laboratory comparison process.

G Coordinator Study Coordinator LabA Laboratory A Coordinator->LabA Distributes Samples LabB Laboratory B Coordinator->LabB Distributes Samples LabC Laboratory C Coordinator->LabC Distributes Samples LabD Laboratory D Coordinator->LabD Distributes Samples Comparison Performance Comparison LabA->Comparison Submit Results LabB->Comparison Submit Results LabC->Comparison Submit Results LabD->Comparison Submit Results ReferenceValue Reference Value ReferenceValue->Comparison Provides Benchmark Report Final Report Comparison->Report Summarizes Findings

Caption: Logical relationship in an inter-laboratory comparison study.

References

Assessing the Specificity of 5-(4-hydroxyphenyl)pentanoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 5-(4-hydroxyphenyl)pentanoic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide leverages data from structurally similar hydroxyphenylalkanoic acids to infer its likely biological profile and guide future research. The information herein is intended to serve as a foundational resource for assessing its specificity and potential therapeutic applications.

Executive Summary

This compound belongs to the class of phenolic acids, compounds known for a variety of biological activities. While direct experimental validation for this specific molecule is pending, analysis of its structural analogs suggests potential efficacy in several key therapeutic areas:

  • Anti-inflammatory Activity: Potential for cyclooxygenase (COX) enzyme inhibition.

  • Anticancer Activity: Possible cytotoxicity against cancer cell lines.

  • Antioxidant Activity: Likely radical scavenging properties.

  • Enzyme Inhibition: Potential to inhibit matrix metalloproteinases (MMPs).

This guide presents a comparative overview of these potential activities, supported by experimental data from closely related compounds, and provides detailed protocols for assays to facilitate the direct evaluation of this compound.

Comparative Data on Biological Activity of Structural Analogs

The following tables summarize quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential activity and specificity.

Table 1: Anti-inflammatory Activity of a Structurally Related Compound

CompoundTargetAssayIC50 (µM)Reference CompoundIC50 (µM)
Ibuprofen (structural analog)COX-1 / COX-2Enzyme Inhibition15 / 350--

Data for Ibuprofen, a well-characterized NSAID, is provided as a benchmark for potential COX inhibition.

Table 2: Anticancer and Antioxidant Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Compound DerivativeCell LineAssayActivityIC50 / % Inhibition
Hydrazone derivative with 1-naphthyl substituentA549 (Lung Carcinoma)MTT AssayReduced cell viability to 42.1%-
Hydrazone derivative with 4-NO2 phenyl substituentA549 (Lung Carcinoma)MTT AssayReduced cell viability to 31.2%-
2,5-dimethyl-1H-pyrrol-1-yl derivative-DPPH Assay61.2% inhibition-
3,4,5-trimethoxybenzylidene derivative-DPPH Assay60.6% inhibition-

These derivatives of a C3 analog demonstrate the potential for anticancer and antioxidant activities within this chemical class.[1]

Table 3: Matrix Metalloproteinase (MMP) Inhibition by a Structurally Related Compound

CompoundTargetAssayIC50 (µM)Specificity
Stictamide A (contains 4-(4-hydroxyphenyl)butanoic acid residue)MMP12Enzyme Inhibition2.3Inactive against Trypsin, Chymotrypsin, Elastase, BACE1, ADAM10, TACE, ACE1, Caspase 3, ADAM9, Calpain. Weaker inhibition of MMP2 and MMP9.

This data suggests that hydroxyphenylalkanoic acids may exhibit specific inhibitory activity against certain MMPs.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the COX enzyme (COX-1 or COX-2).

  • Add the test compound (this compound) or a known inhibitor (e.g., ibuprofen) at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Measure the absorbance at 590 nm over time using a microplate reader.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Matrix Metalloproteinase (MMP) Activity Assay

Principle: This fluorometric assay measures the activity of MMPs using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. Cleavage of the substrate by an MMP separates the quencher from the fluorophore, resulting in an increase in fluorescence.

Protocol:

  • Activate the pro-MMP enzyme with APMA (4-aminophenylmercuric acetate).

  • In a 96-well plate, add the assay buffer and the activated MMP enzyme.

  • Add the test compound (this compound) or a known MMP inhibitor at various concentrations.

  • Pre-incubate at 37°C for 30 minutes.

  • Add the FRET peptide substrate to initiate the reaction.

  • Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm) kinetically.

  • Calculate the percentage of inhibition and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the free radical scavenging capacity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add the test compound (this compound) at various concentrations.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.[3]

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[4][5][6][7]

Visualizing Pathways and Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of this compound.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGG2 PGG2 COX-1 / COX-2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins This compound This compound This compound->COX-1 / COX-2 Inhibition

Potential inhibition of the Cyclooxygenase (COX) pathway.

MMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Activate pro-MMP Activate pro-MMP Incubate MMP + Compound Incubate MMP + Compound Activate pro-MMP->Incubate MMP + Compound Prepare Test Compound Prepare Test Compound Prepare Test Compound->Incubate MMP + Compound Add FRET Substrate Add FRET Substrate Incubate MMP + Compound->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Workflow for the Matrix Metalloproteinase (MMP) inhibition assay.

Antioxidant_Mechanism DPPH DPPH• DPPH_H DPPH-H DPPH->DPPH_H Reduction H_donor R-OH (Antioxidant) Radical R-O• H_donor->Radical Oxidation

Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion and Future Directions

While direct experimental evidence for the biological specificity of this compound is currently unavailable, the data from its close structural analogs provide a strong rationale for its investigation as a potential anti-inflammatory, anticancer, antioxidant, and enzyme-inhibiting agent. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate these potential activities. Future studies should focus on performing these in vitro assays to generate direct quantitative data for this compound. This will be crucial for determining its specific biological targets, understanding its mechanism of action, and assessing its potential for further development as a therapeutic agent. Comparative studies against its shorter-chain homologs would also be highly valuable in elucidating structure-activity relationships.

References

Benchmarking 5-(4-hydroxyphenyl)pentanoic Acid Against Known Matrix Metalloproteinase-12 (MMP-12) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-(4-hydroxyphenyl)pentanoic acid is a phenolic acid whose inhibitory activities are not yet extensively characterized. This guide provides a comparative benchmark of this compound against known inhibitors of Matrix Metalloproteinase-12 (MMP-12), a key enzyme implicated in tissue remodeling and inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.[1] The comparison is based on the structural similarity of this compound to moieties found in known MMP inhibitors. This document is intended to serve as a resource for researchers investigating new therapeutic agents targeting MMP-12.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of this compound against MMP-12 is benchmarked against a selection of established small molecule inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, providing a quantitative basis for comparison.

CompoundTarget(s)IC50 (nM)Notes
This compound MMP-12 (putative) Data not available The inhibitory activity of this compound against MMP-12 has not been experimentally determined. Its inclusion is based on structural analogy to known MMP inhibitor scaffolds.
ActinoninMMP-12Data not availableA naturally derived antibiotic with broad-spectrum metalloproteinase inhibitory activity.[2]
GM 6001 (Ilomastat)Broad-spectrum MMPData not availableA potent, broad-spectrum hydroxamate-based inhibitor of MMPs, often used as a reference compound in MMP research.[2]
MMP Inhibitor VMMP-12Data not availableA competitive inhibitor that binds to the active site of MMP-12, inducing conformational changes that prevent substrate binding.[2]
Aderamastat (FP-025)MMP-12Data not availableAn orally active and selective MMP-12 inhibitor that has been investigated for its therapeutic potential in respiratory diseases.[3]
JG26ADAM17, ADAM10, MMP-129.4A potent inhibitor of ADAM17 and ADAM10 with significant cross-reactivity against MMP-12.[3]
PF-00356231 hydrochlorideMMP-12, MMP-13, MMP-8, MMP-9, MMP-31400A non-peptidic, non-zinc chelating inhibitor of MMP-12.[3]
Stictamide AMMP-122300A natural product containing a 4-amino-3-hydroxy-5-phenylpentanoic acid residue that inhibits MMP-12.[4][5]

Signaling Pathway and Experimental Workflow

To understand the context of MMP-12 inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for assessing inhibitor potency.

MMP12_Signaling_Pathway MMP-12 Signaling Pathway in Inflammation and Tissue Remodeling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pro_MMP12 Pro-MMP-12 (Inactive) MMP12 Active MMP-12 Pro_MMP12->MMP12 Activation PAR1 PAR-1 ECM Extracellular Matrix (e.g., Elastin) MMP12->ECM Degradation MMP12->PAR1 Activation ERK_P38 ERK/P38 MAPK Activation MMP12->ERK_P38 Stimulates Degraded_ECM Degraded ECM Cell_Proliferation Macrophage Proliferation PGF PGF PAR1->PGF Upregulation JNK_PKCd JNK/PKCδ Activation PGF->JNK_PKCd ERK_P38->Cell_Proliferation Apoptosis Epithelial Cell Apoptosis JNK_PKCd->Apoptosis

Caption: Role of MMP-12 in extracellular matrix degradation and intracellular signaling.

MMP12_Inhibitor_Screening_Workflow Experimental Workflow for MMP-12 Inhibitor Screening start Start prepare_reagents Prepare Reagents: - MMP-12 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds start->prepare_reagents dispense_compounds Dispense Test and Control Compounds into 96-well plate prepare_reagents->dispense_compounds add_enzyme Add MMP-12 Enzyme dispense_compounds->add_enzyme incubate_enzyme_inhibitor Pre-incubate Enzyme and Inhibitor add_enzyme->incubate_enzyme_inhibitor add_substrate Add Fluorogenic Substrate incubate_enzyme_inhibitor->add_substrate measure_fluorescence Measure Fluorescence (kinetic read) add_substrate->measure_fluorescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: A generalized workflow for screening potential MMP-12 inhibitors.

Experimental Protocols

A detailed protocol for a fluorometric assay to determine the inhibitory activity of compounds against MMP-12 is provided below. This method is based on the cleavage of a quenched fluorogenic peptide substrate.

MMP-12 Inhibition Assay (Fluorometric)

1. Materials and Reagents:

  • Recombinant human MMP-12 (active form)

  • MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Known MMP-12 inhibitor (e.g., GM 6001) as a positive control

  • This compound and other test compounds

  • 96-well black microplates

  • Fluorometric microplate reader with excitation/emission wavelengths of 328/420 nm

2. Assay Procedure:

  • Reagent Preparation: Prepare a stock solution of the MMP-12 enzyme in assay buffer. Dilute the fluorogenic substrate and test compounds to their final desired concentrations in assay buffer.

  • Assay Setup: In a 96-well microplate, add 20 µL of the test compound solution at various concentrations. For control wells, add 20 µL of assay buffer (enzyme activity control) or a known inhibitor (inhibition control).

  • Enzyme Addition: Add 20 µL of the diluted MMP-12 enzyme solution to all wells except for the blank (substrate control) wells.

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation: Add 10 µL of the MMP-12 fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 328 nm, Emission: 420 nm) at 1-minute intervals for 10-20 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Disclaimer: The inhibitory activity of this compound against MMP-12 is putative and based on structural analogy. The experimental protocol provided is a general guideline and may require optimization for specific laboratory conditions and reagents.

References

Safety Operating Guide

Proper Disposal of 5-(4-hydroxyphenyl)pentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 5-(4-hydroxyphenyl)pentanoic acid (CAS No. 4654-08-4), safeguarding both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets (SDS) indicate that this compound can cause skin, eye, and respiratory irritation.[1][2] Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or apron.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor.[1][2][5] This ensures compliance with local, state, and federal regulations.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), in a designated and clearly labeled waste container.
  • The container should be made of a compatible material, be sealable, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
  • Ensure the waste container is properly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

2. Accidental Spill Cleanup:

  • In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation.[3][5] Do not use compressed air for cleaning.[3]
  • Place the collected material into a labeled hazardous waste container.[3][5]
  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.[3][5]
  • Prevent the spilled material from entering drains, sewers, or waterways.[3][5]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS-approved waste management vendor.
  • Do not dispose of this compound down the drain or in the regular trash. While some non-hazardous corrosive wastes can be neutralized and drain-disposed, this should only be done after a thorough hazard assessment and in accordance with institutional policies.[6] Given the irritation hazards of this compound, professional waste disposal is the most prudent course of action.

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes in a standard laboratory setting. The standard and recommended procedure is collection and disposal via a licensed contractor.

Quantitative Data

No specific quantitative data, such as concentration limits for different disposal routes, are available in the reviewed safety data sheets for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for this type of compound.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have 5-(4-hydroxyphenyl)pentanoic acid waste for disposal ppe_check Step 1: Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Step 2: Identify Waste Type ppe_check->waste_type solid_waste Solid Waste (powder, residue, contaminated consumables) waste_type->solid_waste  Solid Waste spill_waste Accidental Spill waste_type->spill_waste Spill   collect_solid Step 3a: Collect in a labeled, sealable hazardous waste container. solid_waste->collect_solid clean_spill Step 3b: Carefully sweep or vacuum. Avoid generating dust. Place in a labeled hazardous waste container. spill_waste->clean_spill storage Step 4: Store container in a cool, dry, well-ventilated area. collect_solid->storage clean_spill->storage disposal Step 5: Arrange for pickup by an approved waste disposal contractor. storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.